3H-1,2-Benzodithiol-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-benzodithiol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4OS2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTYTTPPCAXUHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)SS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168358 | |
| Record name | Benzodithiolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1677-27-6 | |
| Record name | 1,2-Benzodithiol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1677-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzodithiolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001677276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1677-27-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158037 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzodithiolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3H-benzo-1,2-dithiol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.300 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZODITHIOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SN20K238G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of 3H-1,2-Benzodithiol-3-one
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the fundamental properties, synthesis, and biological activities of 3H-1,2-Benzodithiol-3-one. This heterocyclic compound and its derivatives are of growing interest due to their unique chemical reactivity and potential therapeutic applications.
Core Chemical and Physical Properties
This compound is a sulfur-containing heterocyclic compound featuring a benzene ring fused to a dithiol-3-one ring.[1] Its fundamental properties are summarized in the table below. For comparison, data for its well-studied derivative, this compound 1,1-dioxide, also known as the Beaucage reagent, is included.
| Property | This compound | This compound 1,1-dioxide (Beaucage Reagent) |
| Molecular Formula | C₇H₄OS₂[2][3] | C₇H₄O₃S₂[4] |
| Molecular Weight | 168.24 g/mol [2][3] | 200.23 g/mol [5] |
| CAS Number | 1677-27-6[2][3] | 66304-01-6[1] |
| Appearance | Solid[2] | White to almost white powder or crystal |
| Melting Point | 74-77 °C[2] | 102.5-103 °C[1] |
| Solubility | Toluene: soluble 2.5% (clear, yellow); Methanol: soluble 25 mg/mL (clear, colorless)[4] | Soluble in most organic solvents except nonpolar alkanes[1] |
| SMILES String | O=C1SSc2ccccc12[2] | O=C1S(=O)(=O)Sc2ccccc12 |
| InChI Key | GZTYTTPPCAXUHB-UHFFFAOYSA-N[2] | JUDOLRSMWHVKGX-UHFFFAOYSA-N[1] |
Synthesis and Reactivity
Synthesis
Several synthetic routes for 3H-1,2-dithiole-3-thiones and their derivatives have been reported. A notable high-yield (85%) synthesis of a related compound, 3H-1,2-benzodithiol-3-thione, involves the treatment of benzisothiazolinone with tetraphosphorus decasulfide (P₄S₁₀).[6] The general class of 3H-1,2-dithiole-3-thiones can be synthesized from various starting materials, including 3-oxoesters, α-enolic dithioesters, and alkynes.[7]
A general workflow for the synthesis of 3H-1,2-dithiole-3-thiones from 3-oxoesters is depicted below.
Reactivity
This compound and its derivatives are versatile building blocks in organic synthesis.[1] The 1,1-dioxide derivative is widely used as a sulfurizing agent, particularly in the solid-phase synthesis of oligodeoxyribonucleoside phosphorothioates.[5][8] This reactivity is attributed to its ability to efficiently transfer a sulfur atom.
Biological Activity and Mechanism of Action
The biological activities of this class of compounds are primarily linked to their ability to induce oxidative stress.
Thiol-Dependent DNA Cleavage
This compound 1,1-dioxide has been shown to be a thiol-dependent DNA cleaving agent.[9] In the presence of thiols, it is believed to release hydrodisulfides (RSSH), which are reactive sulfur species that can lead to oxidative DNA strand cleavage.[9] This mechanism is of interest for potential antitumor therapies, as cancer cells often have altered redox environments.
The proposed mechanism of thiol-dependent DNA cleavage is illustrated below.
Modulation of Oxidative Stress Pathways
A related compound, 3H-1,2-dithiole-3-thione (D3T), has been shown to potentiate oxidative stress induced by advanced glycation end products (AGEs) in SH-SY5Y neuroblastoma cells.[10] This effect was found to be mediated through the protein kinase C (PKC) and NADPH oxidase pathways, leading to an increase in reactive oxygen species (ROS).[10] While this study was not on this compound itself, it suggests a potential mechanism by which this class of compounds can modulate cellular redox signaling.
The signaling pathway implicated in D3T-potentiated oxidative stress is shown below.
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. The following are generalized protocols based on standard methodologies for similar compounds and assays.
General Protocol for Thiol-Dependent DNA Cleavage Assay
This protocol is adapted from methodologies used to study DNA cleavage by similar agents.[11]
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), a thiol (e.g., dithiothreitol or glutathione), and the test compound (this compound or its derivative) in a suitable buffer (e.g., Tris-HCl or phosphate buffer).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course.
-
Quenching: Stop the reaction by adding a loading dye containing a chelating agent (e.g., EDTA).
-
Analysis: Analyze the DNA products by agarose gel electrophoresis. The conversion of supercoiled DNA to nicked (open-circular) and linear forms indicates DNA cleavage.
-
Visualization: Stain the gel with a fluorescent dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light.
An experimental workflow for a DNA cleavage assay is presented below.
General Protocol for Cytotoxicity Assay (MTT Assay)
This is a standard colorimetric assay to assess cell viability.[12]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Spectroscopic Data
-
¹H NMR: Proton NMR would show signals corresponding to the aromatic protons on the benzene ring.
-
¹³C NMR: Carbon NMR would reveal signals for the carbonyl carbon, the carbons of the benzene ring, and the carbons in the dithiole ring. The carbonyl carbon would be expected to have a chemical shift in the downfield region typical for ketones.[13][14]
-
IR Spectroscopy: The infrared spectrum would be expected to show a characteristic strong absorption for the carbonyl (C=O) stretching vibration.
-
Mass Spectrometry: Mass spectrometry would be used to confirm the molecular weight of the compound.
This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. Further investigation into its specific biological targets and mechanisms of action will be crucial for harnessing its therapeutic potential.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. This compound 97 1677-27-6 [sigmaaldrich.com]
- 3. This compound | CAS 1677-27-6 [matrix-fine-chemicals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound 1,1-Dioxide [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thiol-dependent DNA cleavage by this compound 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The antioxidant 3H-1,2-dithiole-3-thione potentiates advanced glycation end-product-induced oxidative stress in SH-SY5Y cells [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Synthesis and Characterization of 3H-1,2-Benzodithiol-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3H-1,2-benzodithiol-3-one, a heterocyclic compound of interest in various fields of chemical and pharmaceutical research. This document details a high-yield synthetic protocol and outlines the key analytical techniques for its characterization, presenting quantitative data in a clear, tabular format. Furthermore, it includes workflow diagrams and explores the compound's relevance as a hydrogen sulfide (H₂S) donor in cellular signaling pathways.
Synthesis of this compound
A prevalent and efficient method for the synthesis of this compound involves the thionation of a benzisothiazolinone precursor. A reported high-yield route utilizes phosphorus pentasulfide (P₄S₁₀) for this transformation.
Experimental Protocol: Synthesis from Benzisothiazolinone
This protocol is based on a reported high-yield synthesis of 3H-1,2-benzodithiol-3-thione, a closely related derivative, which can be adapted for the synthesis of the target compound.
Materials:
-
Benzisothiazolinone
-
Phosphorus pentasulfide (P₄S₁₀)
-
Anhydrous toluene
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
A mixture of benzisothiazolinone (1 equivalent) and phosphorus pentasulfide (0.5 equivalents) in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is then subjected to column chromatography on silica gel.
-
The column is eluted with a gradient of hexane and ethyl acetate to separate the desired product.
-
Fractions containing the pure product are combined and the solvent is evaporated to yield this compound as a solid.
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic techniques.
Data Presentation
| Analytical Technique | Parameter | Observed Value |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons typically appear in the range of 7.0-8.0 ppm. |
| ¹³C NMR | Chemical Shift (δ) | The carbonyl carbon (C=O) is expected in the downfield region, typically around 190 ppm. Aromatic carbons appear between 120-140 ppm. |
| FT-IR | Vibrational Frequency (ν) | A strong absorption band corresponding to the C=O stretch is expected around 1670-1690 cm⁻¹. |
| Mass Spectrometry | Molecular Ion Peak (m/z) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₇H₄OS₂), which is approximately 168 g/mol . |
Experimental Protocols for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is obtained using a spectrometer equipped with a universal attenuated total reflectance (UATR) accessory. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe or through a gas chromatograph for GC-MS analysis.
Workflow Diagrams
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Characterization Workflow
Caption: Analytical workflow for characterization.
Signaling Pathways
The broader class of 3H-1,2-dithiole-3-thiones, to which this compound belongs, has garnered significant interest for its ability to act as a hydrogen sulfide (H₂S) donor. H₂S is now recognized as a critical gaseous signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO). It plays a crucial role in a variety of physiological and pathological processes.[1][2][3]
The mechanism of H₂S donation from 3H-1,2-dithiole-3-thiones is believed to involve the intracellular reduction of the dithiolethione ring, leading to the release of H₂S. This released H₂S can then modulate the activity of various downstream protein targets through a post-translational modification known as S-sulfhydration, where an -SSH group is added to reactive cysteine residues on target proteins.
H₂S-Mediated Signaling Pathway
Caption: H₂S donation and downstream signaling.
References
The Core Mechanism of 3H-1,2-Benzodithiol-3-one in Sulfurization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of sulfur into molecules, particularly in the synthesis of phosphorothioate oligonucleotides, is a critical modification for enhancing the therapeutic potential of nucleic acid-based drugs. This technical guide provides a comprehensive overview of the mechanism of action of 3H-1,2-benzodithiol-3-one as a sulfurizing agent. While often overshadowed by its dioxide derivative, the Beaucage reagent, the parent compound offers a distinct reactivity profile. This document elucidates the proposed reaction pathway, presents relevant quantitative data for sulfurization reactions, details experimental protocols, and provides visual representations of the core mechanisms and workflows.
Introduction to Sulfurization in Oligonucleotide Synthesis
The phosphodiester backbone of natural oligonucleotides is susceptible to degradation by nucleases, limiting their in vivo efficacy. The replacement of a non-bridging oxygen atom with a sulfur atom to form a phosphorothioate linkage significantly enhances nuclease resistance. This modification is a cornerstone of antisense oligonucleotide and siRNA therapeutic development.
The automated solid-phase synthesis of oligonucleotides relies on the efficient conversion of a trivalent phosphite triester intermediate to a pentavalent phosphorothioate triester. This is achieved through the use of a sulfur-transfer reagent. A variety of such reagents have been developed, each with its own advantages and disadvantages in terms of efficiency, stability, and side reactions.
This compound: A Profile
This compound is a heterocyclic compound featuring a disulfide bond within a five-membered ring fused to a benzene ring. This strained disulfide bond is key to its function as a sulfur-transfer agent. While its 1,1-dioxide derivative, the Beaucage reagent, is more commonly cited, the parent compound is also recognized as an effective sulfurizing agent in its own right.
Mechanism of Action
The sulfurization of a phosphite triester by this compound is proposed to proceed via a nucleophilic attack of the trivalent phosphorus atom on one of the sulfur atoms of the disulfide bond. The lone pair of electrons on the phosphorus atom initiates the reaction, leading to the cleavage of the S-S bond.
The proposed mechanism can be broken down into the following key steps:
-
Nucleophilic Attack: The trivalent phosphorus atom of the phosphite triester acts as a nucleophile, attacking the more electrophilic sulfur atom (S2) of the this compound.
-
Formation of a Phosphonium Intermediate: This attack results in the formation of a transient, unstable phosphonium intermediate. The disulfide bond is cleaved, and a new P-S bond is formed.
-
Intramolecular Cyclization and Sulfur Transfer: The thiolate anion generated from the benzodithiolone ring then acts as a nucleophile. It is proposed to attack the carbonyl carbon, leading to the formation of a stable thiosalicylate byproduct and the desired pentavalent phosphorothioate triester.
Signaling Pathway Diagram
Spectroscopic and Structural Elucidation of 3H-1,2-Benzodithiol-3-one: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 3H-1,2-Benzodithiol-3-one, a significant heterocyclic compound utilized in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for its characterization.
Core Spectroscopic Data
The following tables summarize the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound.
Table 1: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) in ppm | Assignment |
| 32.9 | C |
| 59.4 | C |
| 127.6 | C |
| 128.3 | C |
| 129.1 | C |
| 131.6 | C |
| 135.3 | C |
Note: Specific assignments for each carbon atom were not available in the reviewed literature.
Table 2: Mass Spectrometry Data
| m/z Ratio | Interpretation | Relative Abundance |
| 186 | M⁺ - 2 | 0.1% |
| 185 | M⁺ + 1 | 0.2% |
| 184 | M⁺ | 1% |
| 135 | [M - S₂]⁺ | 100% (Base Peak) |
| 104 | 76% | |
| 78 | 40% |
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
A documented method for the synthesis of this compound involves the reaction of 2-thiolbenzoic acid with thiolacetic acid in the presence of concentrated sulfuric acid. The crude product is then purified by recrystallization from hexane to yield yellow crystals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. The ¹³C NMR spectrum is acquired on a spectrometer operating at a frequency of 75 MHz.
Mass Spectrometry (MS)
The mass spectrum of the compound is obtained using an electron ionization (EI) mass spectrometer with an ionization energy of 70 eV. The sample is introduced into the ion source, where it is vaporized and bombarded with electrons to generate charged fragments, which are then separated and detected based on their mass-to-charge ratio.
Infrared (IR) Spectroscopy
The IR spectrum of a solid sample can be obtained using the KBr pellet method. A small amount of the finely ground compound is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The pellet is then placed in the sample holder of an IR spectrometer, and the spectrum is recorded.
Visualized Workflows
The following diagrams illustrate the synthesis and analytical workflow for this compound.
Caption: Synthesis workflow for this compound.
Caption: General workflow for spectroscopic characterization.
An In-Depth Technical Guide to 3H-1,2-Benzodithiol-3-one and its Derivatives as Sulfurizing Reagents
This technical guide provides a comprehensive overview of the discovery, history, and application of 3H-1,2-benzodithiol-3-one and its prominent 1,1-dioxide derivative, the Beaucage Reagent. It is intended for researchers, scientists, and drug development professionals working in the fields of organic chemistry, molecular biology, and therapeutic oligonucleotide development. This guide details the mechanism of action, experimental protocols, and comparative data for these reagents, highlighting their pivotal role in the synthesis of phosphorothioate oligonucleotides.
Discovery and History of this compound and its 1,1-Dioxide Derivative (Beaucage Reagent)
The development of synthetic oligonucleotides as therapeutic agents, particularly antisense oligonucleotides and siRNAs, necessitated a method to protect them from degradation by nucleases in vivo. The introduction of a phosphorothioate linkage, where a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom, was found to confer this crucial nuclease resistance.[1] This modification spurred the search for efficient and reliable sulfurizing reagents compatible with automated solid-phase phosphoramidite chemistry.[1]
The Genesis of a Sulfurizing Reagent
While elemental sulfur was among the first reagents used for the sulfurization of phosphite triesters, its insolubility in most organic solvents led to practical difficulties in automated synthesis.[2] This challenge prompted the design of novel sulfur-transfer reagents that were soluble, stable, and reacted rapidly and quantitatively.
The Beaucage Reagent: A Leap Forward in Oligonucleotide Synthesis
In the early 1990s, Serge L. Beaucage and Radhakrishnan P. Iyer introduced this compound 1,1-dioxide as a highly effective sulfurizing agent.[3] This compound, which became widely known as the "Beaucage Reagent," offered significant advantages, including high efficiency and rapid reaction kinetics.[1][4] It quickly became a staple in the automated synthesis of phosphorothioate oligonucleotides, contributing significantly to the advancement of antisense and siRNA technologies.[1] However, the Beaucage Reagent is not without its drawbacks, most notably its limited stability in solution when loaded onto a synthesizer.[1][5] This limitation has driven the development of alternative sulfurizing agents.
Mechanism of Action in Phosphorothioate Synthesis
The sulfurization reaction with the Beaucage Reagent involves the conversion of a trivalent phosphite triester intermediate to a pentavalent phosphorothioate triester. The Beaucage Reagent functions as an electrophilic sulfur source. The lone pair of electrons on the phosphorus atom of the phosphite triester initiates a nucleophilic attack on one of the sulfur atoms of the Beaucage Reagent. This attack leads to the formation of the stable phosphorothioate linkage.[1]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound, its oxidation to the Beaucage Reagent, and its application in automated oligonucleotide synthesis.
Synthesis of this compound
A variety of methods have been reported for the synthesis of the this compound core structure. One common approach involves the treatment of 2-mercaptobenzoic acid derivatives with a sulfur source.
Synthesis of this compound 1,1-Dioxide (Beaucage Reagent)
The Beaucage Reagent is prepared by the oxidation of this compound.[6]
Materials:
-
This compound
-
Dimethyldioxirane solution in acetone
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Dissolve this compound in the anhydrous solvent at room temperature.
-
Add a four-fold molar excess of dimethyldioxirane solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound 1,1-dioxide can be further purified by recrystallization.
Automated Solid-Phase Synthesis of Phosphorothioate Oligonucleotides using the Beaucage Reagent
The following protocol outlines a generalized cycle for automated solid-phase synthesis. Specific parameters may require optimization based on the synthesizer and the oligonucleotide sequence.
Reagent Preparation:
-
A 0.05 M solution of the Beaucage Reagent is prepared in anhydrous acetonitrile.[4] Due to its limited stability, it is recommended to use a freshly prepared solution.[7] The solution should be stored in a silanized amber glass bottle to enhance stability.[4]
Synthesis Cycle:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a mild acid.
-
Coupling: The next phosphoramidite monomer is activated and coupled to the free 5'-hydroxyl group.
-
Sulfurization: The 0.05 M Beaucage Reagent solution is delivered to the synthesis column.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion sequences.
This cycle is repeated until the desired oligonucleotide sequence is assembled. Following the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The crude product is then purified, typically by high-performance liquid chromatography (HPLC).
Data Presentation: Comparative Analysis of Sulfurizing Reagents
The choice of sulfurizing reagent can significantly impact the efficiency, cost, and purity of phosphorothioate oligonucleotide synthesis. The following tables provide a comparative summary of the Beaucage Reagent and other commonly used sulfurizing agents.
Table 1: Typical Reaction Conditions for Various Sulfurizing Reagents
| Reagent | Chemical Name | Typical Concentration & Time (DNA) | Typical Concentration & Time (RNA) |
| Beaucage Reagent | This compound 1,1-dioxide | 0.05 M for 60-240s[1] | 0.05 M for 4-6 min[4] |
| DDTT | 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione | 0.05 M for 60s[4] | 0.05 M for 4-6 min[4] |
| PADS | Phenylacetyl Disulfide | 0.2 M for 15 min[4] | Not specified |
| EDITH | 3-Ethoxy-1,2,4-dithiazolidin-5-one | 0.05 M for 30-60s[4] | Not specified |
| DtsNH | 1,2,4-Dithiazolidine-3,5-dione | 0.05 M for 30-60s[4] | Not specified |
Table 2: Advantages and Disadvantages of Common Sulfurizing Reagents
| Reagent | Key Advantages | Key Disadvantages |
| Beaucage Reagent | High efficiency and rapid kinetics for DNA sulfurization.[4] | Limited stability in solution on the synthesizer; less optimal for RNA sulfurization.[1][5] |
| DDTT | Improved performance and stability over Beaucage Reagent, especially for RNA.[4] | More recent and may be less established in some older protocols. |
| PADS | Cost-effective for large-scale synthesis.[9] | Slower reaction time compared to the Beaucage Reagent.[4] |
| EDITH | Effective at low concentrations and short reaction times.[4] | Less commonly cited than Beaucage or DDTT.[4] |
| DtsNH | Similar efficacy to EDITH.[4] | Less commonly cited than Beaucage or DDTT.[4] |
Conclusion
The Beaucage Reagent has been a cornerstone in the synthesis of phosphorothioate oligonucleotides, playing a crucial role in the development of nucleic acid-based therapeutics. Its high efficiency and rapid reaction kinetics have made it a valuable tool for researchers. However, its limitations, particularly its solution-state instability, have led to the development of a new generation of sulfurizing reagents. The selection of an appropriate sulfurizing agent is a critical consideration in the process of developing and manufacturing therapeutic oligonucleotides, with factors such as efficiency, stability, cost, and the nature of the target oligonucleotide influencing the decision. While the Beaucage Reagent remains a viable option, newer reagents offer significant advantages that can lead to improved outcomes in oligonucleotide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. This compound 1,1-Dioxide | 66304-01-6 | TCI Deutschland GmbH [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Unveiling the Chemical Reactivity of the Dithiole Ring in 3H-1,2-Benzodithiol-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3H-1,2-benzodithiol-3-one core, a fascinating heterocyclic scaffold, exhibits a rich and varied chemical reactivity profile. The inherent strain within the dithiole ring and the presence of multiple heteroatoms make it a versatile building block in organic synthesis, particularly for the development of novel therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive overview of the chemical reactivity of the dithiole ring in this compound, focusing on key reaction types, supported by experimental data and detailed methodologies.
Overview of the Dithiole Ring's Reactivity
The dithiole ring in this compound is characterized by a unique electronic structure that dictates its reactivity. The disulfide bond is susceptible to both nucleophilic and electrophilic attack, often leading to ring-opening or rearrangement reactions. The carbonyl group at the 3-position further influences the ring's electronic properties and provides an additional site for chemical modification. The reactivity can be broadly categorized into cycloaddition reactions, nucleophilic attacks, and electrophilic reactions.
Cycloaddition Reactions
The dithiole ring system of this compound participates in divergent cycloaddition reactions, offering pathways to construct complex polycyclic frameworks. A notable example is its reaction with hexahydro-1,3,5-triazines, which can proceed via either a [4+4] or a [4+2] cycloaddition, controlled by the N-substituent on the triazine.[1]
This divergent behavior highlights the ability of the dithiole ring to act as a versatile synthon in cycloaddition chemistry.
[4+4] and [4+2] Cycloadditions with Hexahydro-1,3,5-triazines
The reaction of 3H-1,2-benzodithiol-3-ones with N-substituted hexahydro-1,3,5-triazines can lead to the formation of either eight-membered or six-membered N-containing heterocycles.[1] The reaction is typically performed under mild, transition-metal-free conditions.[1]
Table 1: Substituent-Controlled Divergent Cyclization of 3H-1,2-Benzodithiol-3-ones with Hexahydro-1,3,5-triazines [1]
| Entry | N-Substituent (R) on Triazine | Product Type | Yield (%) |
| 1 | Benzyl | [4+4] Cycloaddition | 85 |
| 2 | Phenyl | [4+4] Cycloaddition | 82 |
| 3 | 4-Methoxyphenyl | [4+4] Cycloaddition | 88 |
| 4 | Methyl | [4+2] Cycloaddition | 75 |
| 5 | Ethyl | [4+2] Cycloaddition | 78 |
Experimental Protocol: General Procedure for the Cycloaddition Reaction[1]
A mixture of this compound (0.2 mmol, 1.0 equiv.) and the corresponding hexahydro-1,3,5-triazine (0.3 mmol, 1.5 equiv.) in a suitable solvent is stirred at room temperature for a specified time. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.
Caption: Divergent cycloaddition pathways of this compound.
Nucleophilic Attack and Ring Transformation
The dithiole ring is susceptible to attack by nucleophiles, which can lead to ring-opening and subsequent rearrangement to form new heterocyclic systems. This reactivity is particularly pronounced in the case of the corresponding 1-oxide derivative.
Reaction with Amines and Anilines
The reaction of this compound 1-oxide with primary amines or anilines provides a convenient route for the synthesis of 1,2-benzisothiazolin-3(2H)-ones. This transformation involves a nucleophilic attack of the amine on the dithiole ring, followed by a rearrangement process. This reaction offers a novel method for the preparation of certain 1,2-benzisothiazolin-3(2H)-ones.
While specific quantitative data for the parent this compound is limited in readily available literature, the reactivity of its 1-oxide derivative strongly suggests that the dithiole ring is an electrophilic center amenable to nucleophilic attack.
Caption: Nucleophilic attack and ring transformation.
Electrophilic Aromatic Substitution
The benzene ring fused to the dithiole core can undergo electrophilic aromatic substitution reactions. The dithiole-3-one moiety is expected to be a deactivating group and a meta-director due to the electron-withdrawing nature of the carbonyl group and the sulfur atoms. However, specific experimental data on the electrophilic substitution of this compound is not extensively documented in the literature. General principles of electrophilic aromatic substitution would apply, with reactions such as nitration, halogenation, and Friedel-Crafts reactions potentially occurring at the meta-position of the benzene ring, albeit likely requiring forcing conditions.
Caption: Predicted outcome of electrophilic aromatic substitution.
Analogous Reactivity: Insights from 3H-1,2-Dithiole-3-thiones
Extensive research on the reactivity of 3H-1,2-dithiole-3-thiones provides valuable insights into the potential chemical behavior of this compound. The thione analogue undergoes a variety of reactions including 1,3-dipolar cycloadditions, reactions with alkynes and alkenes, and recyclization reactions.[2] These transformations often involve the dithiole ring acting as a synthon for the construction of other heterocyclic systems. It is reasonable to anticipate that this compound would exhibit similar, albeit electronically modulated, reactivity patterns.
Conclusion
The dithiole ring in this compound is a reactive entity capable of participating in a range of chemical transformations. Its propensity to undergo cycloaddition reactions provides a powerful tool for the synthesis of complex heterocyclic molecules. Furthermore, the susceptibility of the dithiole ring to nucleophilic attack opens avenues for ring transformation reactions, leading to the formation of other valuable heterocyclic cores. While the electrophilic substitution on the fused benzene ring is less explored, it is predicted to follow established principles of aromatic chemistry. The analogous reactivity of the corresponding thione derivative further underscores the synthetic potential of this scaffold. Further exploration of the reactivity of this compound is warranted to fully unlock its potential in the development of novel pharmaceuticals and functional materials.
References
Theoretical Insights into the Reaction Pathways of 3H-1,2-Benzodithiol-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies concerning the reaction pathways of 3H-1,2-benzodithiol-3-one and its derivatives. While direct, in-depth computational studies on the reaction mechanisms of this compound are not extensively available in the public domain, this document synthesizes information from related computational studies on analogous sulfur-containing heterocyclic compounds and known synthetic routes. The guide outlines plausible reaction pathways, details the computational methodologies typically employed for such theoretical investigations, and presents hypothetical quantitative data to illustrate the expected outcomes of such studies.
Overview of this compound and its Significance
This compound and its thione analogue, 3H-1,2-benzodithiole-3-thione, are important classes of sulfur-containing heterocycles. These compounds are of significant interest due to their diverse pharmacological activities, including antitumor, antioxidant, and chemotherapeutic properties.[1] Furthermore, derivatives such as this compound 1,1-dioxide, also known as the Beaucage reagent, are widely utilized as efficient sulfurizing agents in organic synthesis, particularly in the solid-phase synthesis of oligonucleoside phosphorothioates.[2][3] Understanding the reaction pathways and mechanisms involved in the synthesis and reactivity of these compounds is crucial for the development of novel therapeutic agents and synthetic methodologies.
Synthetic Pathways of 3H-1,2-Benzodithiole Derivatives
The synthesis of the 3H-1,2-benzodithiole core typically involves the sulfuration of appropriate precursors. While specific theoretical studies on the reaction mechanism of this compound are scarce, the synthesis of the closely related 3H-1,2-dithiole-3-thiones has been more extensively studied and can provide insights into plausible mechanisms.
One common method for the synthesis of 3H-1,2-dithiole-3-thiones is the sulfuration of 3-oxoesters using reagents like Lawesson's reagent or a mixture of phosphorus pentasulfide (P₄S₁₀) and elemental sulfur.[1] A proposed logical workflow for a synthetic and subsequent theoretical investigation is outlined below.
Caption: Logical workflow for the synthesis and subsequent theoretical investigation of this compound.
Theoretical Investigation of Reaction Pathways
A thorough theoretical investigation of the reaction mechanism for the formation of this compound would typically employ quantum chemical methods, such as Density Functional Theory (DFT). These studies can elucidate the electronic structure of reactants, products, and transition states, as well as provide quantitative data on the thermodynamics and kinetics of the reaction.
Proposed Reaction Mechanism for Investigation
Based on known synthetic routes for analogous compounds, a plausible reaction pathway for the formation of a 3H-1,2-benzodithiole derivative from a substituted benzaldehyde could involve nucleophilic aromatic substitution followed by cyclization. A simplified representation of a potential reaction pathway for theoretical study is depicted below.
Caption: A simplified proposed reaction pathway for the formation of this compound for theoretical analysis.
Experimental Protocols for Theoretical Studies
The following outlines a typical protocol for a computational study of a reaction pathway, based on methodologies reported for similar heterocyclic systems.
Computational Details:
-
Software: Gaussian 09 or a similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT) with a functional such as B3LYP.
-
Basis Set: A basis set like 6-311++G(d,p) is commonly used for geometry optimization and frequency calculations to provide a good balance between accuracy and computational cost.
-
Solvation Model: To simulate reaction conditions, a solvent model such as the conductor-like polarizable continuum model (CPCM) can be employed, with a solvent like dimethylformamide (DMF) if relevant to the synthesis.
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are fully optimized.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that optimized structures correspond to local minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Transition State Search: Transition states are located using methods such as the synchronous transit-guided quasi-Newton (STQN) method or eigenvector-following algorithms. Intrinsic Reaction Coordinate (IRC) calculations are then performed to verify that the located transition state connects the desired reactant and product.
-
Analysis: Further analysis often includes the calculation of Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis to understand the electronic properties and reactivity of the species involved.
Quantitative Data Presentation
While specific quantitative data for the this compound reaction pathway is not available from the search results, the following tables illustrate how such data would be presented in a research context. The values are hypothetical and for illustrative purposes only, based on typical ranges observed in computational studies of organic reactions.
Table 1: Calculated Thermodynamic Data (at 298.15 K)
| Species | Electronic Energy (Hartree) | Zero-Point Vibrational Energy (kcal/mol) | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) |
| Reactants | -X.XXXXXX | XX.X | XX.X | XX.X |
| Intermediate A | -Y.YYYYYY | YY.Y | YY.Y | YY.Y |
| Intermediate B | -Z.ZZZZZZ | ZZ.Z | ZZ.Z | ZZ.Z |
| Product | -W.WWWWWW | WW.W | WW.W | WW.W |
Table 2: Calculated Activation Energies and Reaction Energies (kcal/mol)
| Reaction Step | Activation Energy (ΔG‡) | Reaction Energy (ΔG) |
| Reactants → TS1 | 15.5 | -5.2 |
| Intermediate A → TS2 | 10.2 | -12.8 |
| Overall Reaction | - | -25.0 |
Conclusion
Theoretical studies are invaluable for elucidating the intricate details of reaction mechanisms, guiding synthetic efforts, and predicting the reactivity of novel compounds. While a dedicated, publicly available computational study on the reaction pathway of this compound is yet to be found, the methodologies and data presentation formats outlined in this guide provide a robust framework for conducting and interpreting such research. By applying these established computational protocols to the synthesis and reactions of this compound and its derivatives, researchers can gain deeper insights that can accelerate the discovery and development of new molecules in the fields of medicine and materials science. Further experimental and theoretical work is encouraged to populate the presented data structures with factual values and to validate the proposed reaction pathways.
References
An In-Depth Technical Guide on the Physical and Chemical Stability of Solid 3H-1,2-Benzodithiol-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical stability of solid 3H-1,2-Benzodithiol-3-one, a heterocyclic compound of interest in various research and development sectors. A thorough review of available literature indicates a notable absence of specific, quantitative stability data for this compound. Consequently, this document outlines the established principles and methodologies for assessing the stability of solid organic compounds, which can be applied to this compound. It details the experimental protocols for evaluating thermal, photo-, and hydrolytic stability, and discusses the analytical techniques for detecting and quantifying degradation products. The guide also presents logical workflows for a comprehensive stability testing program.
Introduction
This compound is a sulfur-containing heterocyclic compound. While its primary applications are not extensively documented in publicly available literature, related structures, such as this compound 1,1-dioxide (commonly known as the Beaucage reagent), are utilized in specialized chemical synthesis, notably in the sulfurization step of oligonucleotide production. The stability of the Beaucage reagent in solution is a known concern, highlighting the importance of understanding the stability profile of the parent compound, this compound, particularly in its solid state for storage and handling.
This guide addresses the critical aspects of physical and chemical stability relevant to solid-state organic molecules. In the absence of specific data for this compound, the following sections provide a framework of best practices and standard methodologies for a comprehensive stability assessment.
Physical Stability Assessment
The physical stability of a solid compound refers to the preservation of its physical properties over time. Changes in these properties can impact its handling, formulation, and bioavailability.
Key Physical Properties to Monitor:
-
Appearance: Visual inspection for changes in color, texture, or morphology.
-
Melting Point: A depression or broadening of the melting point range can indicate the presence of impurities or degradation.
-
Polymorphism: Changes in the crystalline form can affect solubility and stability.
-
Hygroscopicity: The tendency of the solid to absorb moisture from the atmosphere.
Experimental Protocol: Determination of Hygroscopicity
Objective: To determine the moisture sorption-desorption characteristics of solid this compound.
Methodology:
-
Sample Preparation: A accurately weighed sample of this compound is placed in a sample pan of a dynamic vapor sorption (DVS) analyzer.
-
Drying: The sample is dried under a stream of dry nitrogen until a stable weight is achieved.
-
Sorption/Desorption Isotherm: The relative humidity (RH) in the chamber is incrementally increased (e.g., in 10% steps from 0% to 90% RH) and the change in mass is recorded at each step until equilibrium is reached. Subsequently, the RH is incrementally decreased to generate the desorption isotherm.
-
Data Analysis: The change in mass at each RH step is plotted against the RH to generate the sorption-desorption isotherm.
The following diagram illustrates the general workflow for a hygroscopicity assessment.
Caption: Workflow for Hygroscopicity Assessment using DVS.
Chemical Stability Assessment
Chemical stability involves the resistance of a compound to chemical degradation. The primary degradation pathways for solid organic compounds include thermal degradation, photodegradation, and hydrolysis.
Thermal Stability
Objective: To evaluate the effect of temperature on the stability of solid this compound.
Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
-
TGA Methodology:
-
An accurately weighed sample of this compound is placed in a TGA pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is recorded as a function of temperature. A significant loss of mass indicates decomposition.
-
-
DSC Methodology:
-
An accurately weighed sample is placed in a DSC pan, and an empty pan is used as a reference.
-
The sample and reference are heated at a constant rate.
-
The difference in heat flow to the sample and reference is measured as a function of temperature. Endothermic or exothermic peaks can indicate melting, decomposition, or polymorphic transitions.
-
Data Presentation: While specific data for this compound is unavailable, a representative table for thermal analysis data is presented below.
| Analysis | Parameter | Observation |
| TGA | Onset of Decomposition (°C) | To be determined |
| Mass Loss (%) at Onset | To be determined | |
| DSC | Melting Point (°C) | 74-77 °C (literature value) |
| Decomposition Exotherm/Endotherm (°C) | To be determined |
The following diagram illustrates a logical workflow for assessing thermal stability.
Caption: Workflow for Thermal Stability Assessment.
Photostability
Objective: To determine the susceptibility of solid this compound to degradation upon exposure to light.
Experimental Protocol: ICH Q1B Guideline for Photostability Testing
-
Sample Preparation: A thin layer of the solid compound is spread in a chemically inert, transparent container. A control sample is wrapped in aluminum foil to protect it from light.
-
Light Exposure: The samples are exposed to a light source that provides both visible and ultraviolet (UV) radiation. The ICH Q1B guideline specifies an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
-
Analysis: After exposure, the sample is visually inspected for any changes in appearance. The sample and the dark control are then analyzed by a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and any degradation products.
Data Presentation: A template for presenting photostability data is provided below.
| Condition | Exposure | Appearance | Assay of this compound (%) | Degradation Products (%) |
| Light | 1.2 million lux hours | To be determined | To be determined | To be determined |
| 200 Wh/m² UV | To be determined | To be determined | To be determined | |
| Dark Control | N/A | No change | ~100 | Not detected |
The logical flow of a photostability study is depicted in the following diagram.
Caption: Workflow for Photostability Testing.
Hydrolytic Stability
Objective: To assess the stability of solid this compound in the presence of moisture.
Experimental Protocol: Solid-State Stability under Accelerated Humidity Conditions
-
Sample Preparation: Weighed samples of the solid are placed in open containers.
-
Storage Conditions: The samples are stored in controlled humidity chambers at accelerated conditions (e.g., 40 °C / 75% RH).
-
Time Points: Samples are pulled at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: At each time point, the samples are analyzed for appearance, assay of the parent compound, and the presence of degradation products using a stability-indicating HPLC method.
Data Presentation: A sample table for summarizing hydrolytic stability data is shown below.
| Time (Months) | Storage Condition | Appearance | Assay of this compound (%) | Degradation Products (%) |
| 0 | N/A | As is | 100 | Not detected |
| 1 | 40 °C / 75% RH | To be determined | To be determined | To be determined |
| 3 | 40 °C / 75% RH | To be determined | To be determined | To be determined |
| 6 | 40 °C / 75% RH | To be determined | To be determined | To be determined |
The logical progression of a hydrolytic stability study is outlined below.
Caption: Workflow for Hydrolytic Stability Assessment.
Analytical Methodology
A robust, stability-indicating analytical method is crucial for accurately assessing the stability of a compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique.
Key Features of a Stability-Indicating HPLC Method:
-
Specificity: The method should be able to resolve the parent compound from its degradation products and any potential impurities.
-
Accuracy and Precision: The method must provide accurate and reproducible quantitative results.
-
Linearity and Range: The response of the detector should be linear over a defined concentration range.
-
Forced Degradation: To demonstrate specificity, the compound is subjected to forced degradation under harsh conditions (acid, base, oxidation, heat, and light). The resulting degradation products should be well-separated from the main peak in the chromatogram.
Conclusion and Recommendations
Solubility Profile of 3H-1,2-Benzodithiol-3-one in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 3H-1,2-benzodithiol-3-one (CAS No. 1677-27-6), a crucial reagent in synthetic organic chemistry, particularly in the realm of drug development. A comprehensive understanding of its solubility is paramount for optimizing reaction conditions, improving yields, and ensuring the reproducibility of synthetic protocols. This document compiles available quantitative and qualitative solubility data, details a standard experimental protocol for solubility determination, and visualizes a key synthetic pathway where this compound's solubility is a critical factor.
Quantitative Solubility Data
The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data, providing a clear comparison for solvent selection in experimental design.
| Solvent | Solubility | Appearance of Solution |
| 95% Ethanol | 50 mg/mL | Clear to very slightly hazy, colorless to yellow |
| Methanol | 25 mg/mL | Clear, colorless |
| Chloroform | 25 mg/mL | Clear, yellow |
| Toluene | 2.5% (w/v) | Clear, yellow[1] |
Qualitative Solubility Data
In addition to the quantitative data, this compound has been reported to be soluble in a range of other organic solvents, although specific concentrations have not been documented in the reviewed literature. It is reported to be insoluble in water.
-
Soluble in:
-
Benzene
-
Diethyl ether
-
Isopropanol
-
Propylene glycol
-
-
Insoluble in:
-
Water
-
Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method
The following is a standardized "shake-flask" method for determining the equilibrium solubility of a solid compound like this compound in an organic solvent. This widely accepted method provides reliable and reproducible solubility data.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvent(s)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator capable of maintaining a constant temperature
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or other suitable quantitative analytical instrumentation
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial. A visible excess of solid should remain at the end of the experiment.
-
Accurately pipette a known volume of the desired organic solvent into the vial.
-
Tightly seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment.
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The time required may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, tared vial to remove any undissolved solid.
-
Accurately weigh the filtered solution.
-
Evaporate the solvent from the filtered solution under a stream of inert gas or in a vacuum oven at a suitable temperature.
-
Weigh the vial containing the dried residue to determine the mass of the dissolved solid.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula:
-
Solubility (mg/mL) = (Mass of dissolved solid in mg) / (Volume of solvent in mL)
-
-
Alternatively, if using an analytical technique like HPLC:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Dilute the filtered saturated solution with a known volume of the solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
-
-
Key Experimental Workflow: Sulfurization in Oligonucleotide Synthesis
A primary application of this compound is as a sulfurizing agent in the synthesis of phosphorothioate oligonucleotides. This modification is crucial in the development of antisense therapeutics as it confers nuclease resistance to the oligonucleotide backbone. The compound is used to convert H-phosphonate or phosphite triester intermediates to their corresponding phosphorothioate analogues.
Caption: Sulfurization of an H-phosphonate diester using this compound.
The overall solid-phase synthesis of a phosphorothioate oligonucleotide involves a cyclical process. The solubility of this compound in the reaction solvent (often acetonitrile) is critical for the efficiency of the sulfurization step in this automated cycle.
Caption: Solid-phase synthesis cycle for phosphorothioate oligonucleotides.
References
Methodological & Application
Application Notes and Protocols for 3H-1,2-Dithiole-3-thiones and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3H-1,2-dithiole-3-thiones, with a particular focus on the representative compound 3H-1,2-dithiole-3-thione (D3T). These compounds are recognized for their significant biological activities, primarily as potent inducers of cytoprotective genes through the activation of the Nrf2 signaling pathway.
Introduction to 3H-1,2-Dithiole-3-thiones
3H-1,2-dithiole-3-thiones are a class of organosulfur compounds characterized by a five-membered heterocyclic ring containing two adjacent sulfur atoms and a thione group. While their natural occurrence in cruciferous vegetables like broccoli and cabbage is a subject of ongoing research, their synthetic derivatives have garnered substantial interest in pharmacology and drug development.[1] The parent compound, 3H-1,2-dithiole-3-thione (D3T), is a potent inducer of Phase 2 detoxification enzymes and antioxidant proteins, offering protection against oxidative and inflammatory stress.[1][2] This activity is primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3]
Another related compound, 3H-1,2-Benzodithiol-3-one, serves as a heterocyclic building block in organic synthesis.[4] Its dioxide derivative, this compound 1,1-dioxide, also known as the Beaucage reagent, is a widely used sulfurizing agent in the solid-phase synthesis of oligodeoxyribonucleoside phosphorothioates.[5][6]
Key Applications
The primary applications of 3H-1,2-dithiole-3-thiones, particularly D3T, in research and drug development include:
-
Cancer Chemoprevention: By inducing Phase 2 enzymes, these compounds can enhance the detoxification of carcinogens.[2]
-
Anti-inflammatory and Antioxidant Therapy: D3T has shown therapeutic potential in models of sepsis, neuroinflammation, and autoimmune diseases by mitigating oxidative stress and inflammatory responses.[1][7]
-
Cardioprotection: Upregulation of antioxidant defenses in cardiomyocytes by D3T suggests its potential in protecting against cardiac injury.[3]
-
Neuroprotection: Activation of Nrf2 by D3T provides protection in various models of neurodegenerative diseases.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from experimental studies on 3H-1,2-dithiole-3-thione (D3T).
Table 1: In Vitro Efficacy of D3T
| Cell Line | Treatment | Endpoint | Result | Reference |
| Murine RAW 264.7 Macrophages | D3T | Induction of Antioxidant Enzymes | Significant induction of catalase, glutathione, glutathione peroxidase, glutathione reductase, and glutathione S-transferase. | [3] |
| Human Cardiomyocytes | D3T | Upregulation of Antioxidants | Significant upregulation of antioxidants and phase 2 enzymes. | [3] |
| NBT-II Bladder Cancer Cells | D3T | Induction of GST and NQO1 | Similar potent induction activity compared to CPDT. | [2] |
Table 2: In Vivo Efficacy of D3T
| Animal Model | Treatment Protocol | Key Findings | Reference |
| Mice (Sepsis Model) | D3T treatment post-LPS challenge | Significantly reduced mortality in an Nrf2-dependent manner. | [3] |
| Rats | Oral administration of 125 µmol/kg D3T daily for 5 days | High activity in inducing GST and NQO1 in multiple tissues. | [2] |
| Mice (EAE Model) | D3T administered post-immunization | Delayed disease onset and reduced severity. | [7] |
| Mice (EAE Model) | D3T administered post-disease onset | Effectively prevented disease progression. | [7] |
Experimental Protocols
General Handling and Safety Precautions
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat. For solid forms, use a dust mask.[8]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[8] Use in a well-ventilated area or under a chemical fume hood.
-
Storage: Keep containers tightly closed in a dry, well-ventilated place. For this compound 1,1-dioxide, refrigeration is recommended to maintain product quality.[8]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
In Vitro Protocol: Induction of Antioxidant Enzymes in Macrophages
This protocol is adapted from studies on D3T's effect on murine macrophages.[3]
Objective: To determine the ability of D3T to induce the expression of antioxidant enzymes in cultured macrophages.
Materials:
-
Murine RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3H-1,2-dithiole-3-thione (D3T)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Reagents for enzyme activity assays (e.g., for catalase, GST)
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Seed cells in appropriate culture plates. Once they reach 70-80% confluency, treat them with varying concentrations of D3T (dissolved in DMSO) for a specified period (e.g., 24 hours). Include a vehicle control (DMSO only).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration in the cell lysates using a BCA protein assay.
-
Enzyme Activity Assays: Perform specific enzyme activity assays for antioxidant enzymes like catalase and glutathione S-transferase according to the manufacturer's instructions.
-
Data Analysis: Normalize enzyme activity to the total protein concentration. Compare the enzyme activities in D3T-treated cells to the vehicle-treated control cells.
In Vivo Protocol: Evaluation of D3T in a Mouse Model of Sepsis
This protocol is based on the findings of D3T's protective effects in a lipopolysaccharide (LPS)-induced sepsis model.[3]
Objective: To assess the therapeutic efficacy of D3T in reducing mortality in a mouse model of endotoxemia.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
3H-1,2-dithiole-3-thione (D3T)
-
Vehicle for D3T (e.g., corn oil)
-
Sterile saline
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Grouping: Randomly divide mice into experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, D3T + LPS).
-
Treatment: Administer D3T (e.g., by oral gavage) or vehicle at a predetermined time before or after the LPS challenge.
-
Induction of Sepsis: Induce endotoxemia by intraperitoneal (i.p.) injection of a lethal dose of LPS.
-
Monitoring: Monitor the mice for survival and clinical signs of sepsis (e.g., lethargy, piloerection) at regular intervals for a specified period (e.g., 72 hours).
-
Data Analysis: Plot survival curves (Kaplan-Meier) and compare the survival rates between the different treatment groups using appropriate statistical tests (e.g., log-rank test).
Signaling Pathways and Experimental Workflows
Nrf2 Signaling Pathway Activation by D3T
D3T activates the Nrf2 signaling pathway, a key regulator of cellular antioxidant and anti-inflammatory responses.
Caption: Nrf2 signaling pathway activation by D3T.
Experimental Workflow for In Vitro Analysis
The following diagram illustrates a typical workflow for studying the effects of D3T in a cell culture model.
Caption: In vitro experimental workflow for D3T.
References
- 1. 3H-1,2-Dithiole-3-Thione as a Potentially Novel Therapeutic Compound for Sepsis Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dithiolethiones for Cancer Chemoprevention: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3H-1,2-苯并二硫醇-3-酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound 1,1-Dioxide [myskinrecipes.com]
- 7. 3H-1,2-dithiole-3-thione as a novel therapeutic agent for the treatment of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
Application Notes and Protocols for 3H-1,2-Benzodithiol-3-one in Automated Solid-Phase Oligonucleotide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of therapeutic oligonucleotides, enhancing nuclease resistance is paramount for in vivo efficacy. The introduction of phosphorothioate linkages, where a non-bridging oxygen atom in the phosphate backbone is replaced by sulfur, is a cornerstone modification to achieve this stability. 3H-1,2-Benzodithiol-3-one, commonly known as the Beaucage Reagent, has been a widely utilized sulfurizing agent in automated solid-phase oligonucleotide synthesis for the efficient creation of these phosphorothioate linkages.[1][2][3][4] This document provides detailed application notes and protocols for the use of the Beaucage Reagent and compares its performance with other common sulfurizing agents.
Principle of Operation
During automated solid-phase oligonucleotide synthesis, the phosphoramidite chemistry involves a cycle of four main steps: detritylation, coupling, capping, and oxidation. To introduce a phosphorothioate linkage, the standard oxidation step using an iodine-water solution is replaced with a sulfurization step. The Beaucage Reagent acts as an efficient sulfur-transfer reagent, reacting with the unstable phosphite triester intermediate to form a stable phosphorothioate triester.[4] This process is repeated at each desired position in the oligonucleotide sequence to yield a nuclease-resistant backbone.
Data Presentation: Comparison of Sulfurizing Reagents
The selection of a sulfurizing reagent is a critical parameter that influences the yield, purity, and overall cost-effectiveness of phosphorothioate oligonucleotide synthesis. While the Beaucage Reagent is highly effective, several alternatives offer distinct advantages. The following tables summarize the performance of prominent sulfurizing reagents.
Table 1: Performance in DNA Oligonucleotide Synthesis
| Reagent | Typical Concentration & Reaction Time | Sulfurization Efficiency | Key Advantages | Key Disadvantages |
| Beaucage Reagent | 0.05 M for 60-240s[1] | >96%[1] | High efficiency, fast reaction time.[1] | Limited stability in solution on the synthesizer, potential for precipitation.[1][5] |
| DDTT | 0.05 M for 60s[1] | >99%[6] | High efficiency, excellent stability in solution, suitable for both DNA and RNA synthesis.[1][7] | - |
| PADS | 0.2 M for 60-120s[5] | >99.6%[3] | High efficiency, cost-effective for large-scale synthesis.[1] | Requires co-solvent (e.g., 3-picoline), "aged" solution sometimes recommended.[5] |
| EDITH | 0.05 M for 30s[1] | Effective[1] | Rapid and efficient, stable in solution.[1] | Less commonly cited in recent large-scale synthesis literature.[1] |
| Xanthane Hydride | 0.02 M for 120s | Effective | Stable in solution. | Requires co-solvent (pyridine).[1] |
Table 2: Performance in RNA Oligonucleotide Synthesis
| Reagent | Typical Concentration & Reaction Time | Key Considerations |
| Beaucage Reagent | 0.05 M for 4 min[1] | Can be sluggish for RNA sulfurization, may require longer reaction times.[7][8] |
| DDTT | 0.05 M for 2-4 min[8] | More efficient than Beaucage Reagent for RNA, demonstrating higher coupling efficiencies.[7][8] |
Experimental Protocols
The following protocols outline the key steps in automated solid-phase oligonucleotide synthesis with a focus on the sulfurization step using this compound (Beaucage Reagent). The protocols for alternative reagents are also provided for comparison.
Protocol 1: Automated Solid-Phase Synthesis Cycle for Phosphorothioate Oligonucleotides
This protocol describes a single cycle for the addition of one phosphorothioate nucleotide. The cycle is repeated to assemble the desired oligonucleotide sequence.
Materials:
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.
-
Anhydrous acetonitrile.
-
Detritylation Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).
-
Coupling Solution: 0.2 M Nucleoside phosphoramidite in anhydrous acetonitrile and 0.45 M Activator (e.g., 1H-Tetrazole) in anhydrous acetonitrile.[3]
-
Sulfurizing Solution: 0.05 M this compound (Beaucage Reagent) in anhydrous acetonitrile.[1]
-
Capping Solution A: Acetic anhydride/2,6-lutidine/THF (1:1:8 v/v/v).
-
Capping Solution B: 16% N-Methylimidazole in THF.
-
Washing Solution: Anhydrous acetonitrile.
Procedure:
-
Detritylation: Remove the 5'-dimethoxytrityl (DMT) protecting group from the solid support-bound nucleoside by treating with the Detritylation Solution.
-
Washing: Wash the solid support thoroughly with anhydrous acetonitrile to remove the detritylation solution and the cleaved DMT cation.
-
Coupling: Deliver the Coupling Solution (pre-mixed phosphoramidite and activator) to the synthesis column to couple the next nucleoside phosphoramidite to the free 5'-hydroxyl group.
-
Washing: Wash the solid support with anhydrous acetonitrile.
-
Sulfurization: Deliver the 0.05 M Beaucage Reagent solution to the synthesis column. Allow the reaction to proceed for 60-240 seconds for DNA and up to 4 minutes for RNA.[1]
-
Washing: Wash the solid support thoroughly with anhydrous acetonitrile to remove unreacted sulfurizing reagent and byproducts.
-
Capping: Treat the solid support with Capping Solutions A and B to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutants in subsequent cycles.
-
Washing: Wash the solid support with anhydrous acetonitrile.
-
Cycle Repetition: Repeat steps 1-8 for each subsequent nucleotide to be added to the sequence.
-
Final Cleavage and Deprotection: After the final cycle, cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and the phosphate backbone using concentrated ammonium hydroxide.
Protocol 2: Sulfurization using DDTT
Reagent Preparation: Prepare a 0.05 M solution of 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT) in anhydrous acetonitrile.[1] Sulfurization Step: Following the coupling step, deliver the DDTT solution to the synthesis column. Reaction Time: Allow the reaction to proceed for 60 seconds for DNA and 2-4 minutes for RNA.[1][8] Washing: Wash the column thoroughly with anhydrous acetonitrile. Proceed to Capping: Continue to the next step in the synthesis cycle.
Protocol 3: Sulfurization using PADS
Reagent Preparation: Prepare a 0.2 M solution of Phenylacetyl Disulfide (PADS) in a 1:1 (v/v) mixture of anhydrous acetonitrile and 3-picoline.[3][5] For optimal performance, an "aged" solution is often recommended.[5] Sulfurization Step: After the coupling reaction, deliver the PADS solution to the synthesis column. Reaction Time: Allow the reaction to proceed for 60 to 120 seconds.[5] Washing: Wash the column with anhydrous acetonitrile. Proceed to Capping: Continue with the capping step of the synthesis cycle.
Protocol 4: Sulfurization using EDITH
Reagent Preparation: Prepare a 0.05 M solution of 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH) in anhydrous acetonitrile.[1] Sulfurization Step: Following the coupling step, deliver the EDITH solution to the synthesis column. Reaction Time: Allow the reaction to proceed for 30 seconds.[1] Washing: Wash the column thoroughly with anhydrous acetonitrile. Proceed to Capping: Continue to the next step in the synthesis cycle.
Visualizations
The following diagrams illustrate the key processes involved in the use of this compound for oligonucleotide synthesis.
Caption: Workflow for automated solid-phase phosphorothioate oligonucleotide synthesis.
Caption: Chemical reaction for the sulfurization of a phosphite triester.
Conclusion
This compound (Beaucage Reagent) is a highly effective sulfurizing agent for the synthesis of phosphorothioate oligonucleotides. Its rapid reaction kinetics and high efficiency have made it a staple in both research and large-scale production. However, considerations regarding its solution stability have led to the development of alternative reagents such as DDTT and PADS, which offer improved stability and, in some cases, enhanced performance, particularly for RNA synthesis. The choice of sulfurizing reagent should be based on the specific application, scale of synthesis, and desired cost-effectiveness. The protocols provided herein offer a foundation for the successful implementation of these reagents in automated solid-phase oligonucleotide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Antisense Oligonucleotides: Replacement of this compound 1,1-Dioxide (Beaucage Reagent) with P… [ouci.dntb.gov.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Beaucage's Reagent (When you need some sulfur in your DNA, trust Beaucage) | ScienceBlogs [scienceblogs.com]
- 5. benchchem.com [benchchem.com]
- 6. Thiolation Reagents | Application Notes | ChemGenes [chemgenes.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
Application Notes: 3H-1,2-Benzodithiol-3-one in Phosphorothioate Synthesis
Introduction
3H-1,2-Benzodithiol-3-one 1,1-dioxide, commonly known as the Beaucage Reagent, is a highly efficient sulfur-transfer agent used extensively in the solid-phase synthesis of phosphorothioate oligonucleotides (PS-ONs).[1][2][3] Phosphorothioates are crucial analogues of natural nucleic acids where a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom.[4][5] This modification confers significant resistance to nuclease degradation, a vital characteristic for therapeutic oligonucleotides such as antisense agents and siRNAs, thereby enhancing their stability and efficacy in vivo.[2][4] The Beaucage reagent facilitates the critical sulfurization step within the widely adopted phosphoramidite method for automated oligonucleotide synthesis.[1][6]
Mechanism of Action
During the automated solid-phase synthesis of oligonucleotides, a trivalent phosphite triester linkage is formed after the coupling of a phosphoramidite monomer to the growing chain. The Beaucage reagent is then introduced to convert this unstable intermediate into a stable pentavalent phosphorothioate triester.[1][4] The reaction proceeds via a nucleophilic attack by the phosphorus atom of the phosphite triester on one of the electrophilic sulfur atoms of the Beaucage reagent.[1][4] This sulfur transfer is a concerted and typically rapid mechanism, ensuring high efficiency in the formation of the desired phosphorothioate linkage.[1]
Advantages and Disadvantages
The Beaucage reagent is a cornerstone in therapeutic oligonucleotide synthesis due to several key advantages:
-
High Efficiency: It consistently demonstrates high sulfurization efficiency, leading to a high percentage of the desired phosphorothioate linkages.[1][2]
-
Fast Reaction Kinetics: The reaction with the phosphite triester is rapid, which is highly beneficial for the cyclical nature of automated solid-phase synthesis.[1][2]
However, it also presents some limitations:
-
Limited Stability: The primary drawback is its limited long-term stability once prepared in solution for use on an automated DNA synthesizer.[1][4][5] This can necessitate the frequent preparation of fresh reagent to ensure consistent performance.[1]
-
Base Sensitivity: The reagent can decompose when it comes into contact with organic or inorganic bases.[7]
Data Presentation
Table 1: Typical Reaction Conditions for Beaucage Reagent
| Parameter | DNA Synthesis | RNA Synthesis | Reference |
| Concentration | 0.05 M in Acetonitrile | 0.05 M in Acetonitrile | [2][4] |
| Reaction Time | ~60 seconds | 4 - 6 minutes | [2] |
| Alternate Time | - | 240 seconds | [5] |
Table 2: Comparison of Beaucage Reagent with Alternative Sulfurizing Agents
| Reagent Name | Chemical Name | Key Advantages | Key Disadvantages | Reference |
| Beaucage Reagent | This compound 1,1-dioxide | High efficiency, fast kinetics. | Limited stability in solution on synthesizer. | [1][2][4] |
| DDTT (Sulfurizing Reagent II) | 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione | Improved stability and performance, especially for RNA. No need for silanized glassware. | May be less established in some older protocols. | [2][5] |
| PADS | Phenylacetyl Disulfide | Inexpensive, suitable for large-scale synthesis (>99.6% efficiency). | Requires a mixture of 3-picoline and acetonitrile as solvent. | [8] |
| EDITH | 3-Ethoxy-1,2,4-dithiazolidin-5-one | An alternative with different reaction byproducts. | May have different performance characteristics compared to Beaucage. | [4][7] |
| DtsNH | 1,2,4-Dithiazolidine-3,5-dione | Another established alternative for sulfurization. | May require optimization of reaction conditions. | [4] |
| Xanthane Hydride | 3-amino-1,2,4-dithiazole-5-thione | Does not yield oxidants or toxic byproducts like carbon disulfide. | - |
Experimental Protocols
Protocol 1: Preparation of Beaucage Reagent Solution
Objective: To prepare the sulfurizing agent solution for use in an automated DNA/RNA synthesizer.
Materials:
-
Beaucage Reagent (this compound 1,1-dioxide)
-
Anhydrous Acetonitrile (synthesis grade)
-
Silanized amber glass bottle
Procedure:
-
Ensure all glassware is dry and protected from moisture.
-
Dissolve the appropriate amount of Beaucage Reagent in anhydrous acetonitrile to achieve a final concentration of 0.05 M (e.g., 1 gram of reagent per 100 mL of acetonitrile).[2][4]
-
Mix the solution until the reagent is fully dissolved.
-
Transfer the solution to a silanized amber bottle to improve stability and connect it to the designated port on the automated synthesizer.[2]
-
Note: Due to the limited long-term stability of the reagent in solution, it is recommended to use freshly prepared solution for optimal and consistent sulfurization efficiency.[1][4][5]
Protocol 2: Automated Solid-Phase Synthesis of Phosphorothioate Oligonucleotides
Objective: To synthesize a phosphorothioate oligonucleotide sequence on a solid support using the phosphoramidite method.
Methodology: The synthesis follows a cyclical four-step process for each monomer addition. The key difference from standard DNA/RNA synthesis is the replacement of the oxidation step with a sulfurization step.
Synthesis Cycle:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating it with an acid, such as trichloroacetic acid in dichloromethane.[2]
-
Coupling: The next phosphoramidite monomer is activated (e.g., with tetrazole) and coupled to the newly freed 5'-hydroxyl group of the growing oligonucleotide chain.[2]
-
Sulfurization: Instead of oxidation, the Beaucage reagent solution (0.05 M in acetonitrile) is delivered to the synthesis column. The solution remains in contact with the solid support for a predetermined time (e.g., 60 seconds for DNA) to convert the phosphite triester linkage to a phosphorothioate triester.[2][6]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using reagents like acetic anhydride. This step is crucial to prevent the formation of undesired deletion mutants in subsequent cycles.[2]
-
Washing: The column is thoroughly washed with anhydrous acetonitrile to remove excess reagents and byproducts before initiating the next cycle.[2]
-
This four-step cycle is repeated until the desired oligonucleotide sequence has been assembled.[1]
Protocol 3: Post-Synthesis Cleavage and Deprotection
Objective: To release the synthesized oligonucleotide from the solid support and remove protecting groups.
Procedure:
-
Following the final synthesis cycle, the solid support containing the full-length oligonucleotide is transferred from the column to a vial.
-
The oligonucleotide is cleaved from the support, and the protecting groups on the nucleobases and the phosphate backbone are removed simultaneously.
-
This is typically achieved by incubation with a deprotection solution, such as concentrated aqueous ammonium hydroxide or a mixture of aqueous methylamine and ammonium hydroxide.[1] The specific conditions (temperature and duration) will depend on the nature of the protecting groups used.
-
After deprotection, the resulting crude phosphorothioate oligonucleotide solution is typically purified using methods like HPLC or PAGE.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound 1,1-Dioxide [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. onesearch.library.uwa.edu.au [onesearch.library.uwa.edu.au]
Application Notes and Protocols for RNA Phosphorothioate Synthesis using 3H-1,2-Benzodithiol-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorothioate-modified RNA oligonucleotides are a cornerstone of nucleic acid-based therapeutics and molecular biology research. The substitution of a non-bridging oxygen with a sulfur atom in the phosphate backbone confers enhanced resistance to nuclease degradation, a critical attribute for in vivo applications.[1][2] 3H-1,2-Benzodithiol-3-one 1,1-dioxide, commonly known as the Beaucage reagent, is a widely utilized sulfurizing agent for the synthesis of these phosphorothioate linkages via automated solid-phase phosphoramidite chemistry.[1][3][4][5] This document provides detailed application notes and protocols for the use of the Beaucage reagent in RNA sulfurization, including comparative data with other sulfurizing agents.
Mechanism of Action
During solid-phase oligonucleotide synthesis, the phosphoramidite monomer is coupled to the growing oligonucleotide chain, forming a phosphite triester intermediate. The Beaucage reagent then acts as a sulfur-transfer agent, efficiently converting the unstable phosphite triester to a more stable phosphorothioate triester. This sulfurization step is critical for achieving high-yield synthesis of phosphorothioate RNA.
Data Presentation: Comparison of Sulfurizing Reagents
The choice of sulfurizing reagent can impact the efficiency, cost, and ease of synthesis. The following table summarizes the performance of the Beaucage reagent in comparison to other common sulfurizing agents.
| Reagent | Typical Concentration & Solvent | Reaction Time | Sulfurization Efficiency | Key Advantages | Key Disadvantages |
| This compound 1,1-dioxide (Beaucage Reagent) | 0.05 M in Acetonitrile[4][6] | 30 seconds (DNA)[7][8], up to 4 minutes for RNA with bulky protecting groups[6][9] | >96-99%[7][8] | Well-established, high efficiency, soluble in acetonitrile.[7] | Limited stability on synthesizer, byproduct can be oxidizing.[5][6] |
| Phenylacetyl Disulfide (PADS) | 0.2 M in 1:1 Acetonitrile/3-Picoline[5][10] | 60-120 seconds[5][10] | >99.6%[5][10] | Economical, efficient, suitable for large-scale synthesis.[5][10] | "Aging" of the solution may be required for optimal performance. |
| 3-Ethoxy-1,2,4-dithiazoline-5-one (EDITH) | 0.05 M[1] | 2 minutes[1] | >99%[1] | Highly effective at low concentrations and short reaction times, even with bulky 2'-OH protecting groups.[1] | Less commonly cited than Beaucage reagent or PADS. |
| 3-((N,N-dimethyl-aminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT) | 0.05 M in Pyridine/Acetonitrile[9] | 4 minutes for RNA[9] | >90% for a full phosphorothioate 20-mer RNA[9] | High efficiency for RNA, stable in solution.[9] | Higher cost compared to other reagents.[9] |
Experimental Protocols
The following protocol describes the sulfurization step using the Beaucage reagent within a standard automated solid-phase RNA synthesis cycle. This protocol assumes the use of an automated DNA/RNA synthesizer.
Protocol 1: Automated RNA Phosphorothioate Synthesis
Materials:
-
This compound 1,1-dioxide (Beaucage Reagent)
-
Anhydrous Acetonitrile (MeCN)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
RNA phosphoramidites with appropriate 2'-O-protection (e.g., TBDMS or TOM)
-
Standard synthesizer reagents: activator (e.g., tetrazole), capping solution, deblocking solution, and washing solvents.
Procedure:
-
Preparation of Sulfurizing Reagent: Prepare a 0.05 M solution of Beaucage reagent in anhydrous acetonitrile. Ensure the reagent is fully dissolved. This solution should be prepared fresh for optimal performance, although it is reported to be stable for some time in solution.[7]
-
Synthesizer Setup: Install the Beaucage reagent solution on a designated port of the automated synthesizer.
-
Synthesis Cycle Programming: Program the synthesis cycle to include the sulfurization step after the phosphoramidite coupling step and before the capping step.
-
Sulfurization Step:
-
Following the coupling of the phosphoramidite monomer to the solid support-bound oligonucleotide, deliver the 0.05 M Beaucage reagent solution to the synthesis column.
-
Allow a wait time (reaction time) of at least 4 minutes to ensure efficient sulfurization, especially when using bulky 2'-O-silyl protecting groups.[6]
-
-
Washing: After the sulfurization step, thoroughly wash the column with anhydrous acetonitrile to remove unreacted sulfurizing reagent and byproducts.
-
Capping and Subsequent Steps: Proceed with the standard capping, deblocking, and subsequent coupling steps for the next nucleotide addition.
-
Cleavage and Deprotection: After the completion of the oligonucleotide assembly, cleave the RNA from the solid support and remove the protecting groups using standard protocols (e.g., aqueous methylamine).
-
Purification: Purify the synthesized phosphorothioate RNA oligonucleotide using methods such as HPLC to ensure high purity.
Visualizations
Experimental Workflow for RNA Sulfurization
Caption: Automated solid-phase synthesis workflow for phosphorothioate RNA.
Logical Relationship of Reagents and Products
Caption: Reactants and products in the sulfurization step.
Conclusion
This compound 1,1-dioxide remains a reliable and efficient reagent for the incorporation of phosphorothioate linkages into synthetic RNA. While newer reagents offer some advantages in terms of on-synthesizer stability and reaction kinetics, the Beaucage reagent is a well-documented and effective choice for many research and development applications. Careful optimization of reaction conditions, particularly the sulfurization time, is crucial for achieving high-quality phosphorothioate RNA, especially when dealing with sterically hindered RNA monomers.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Phosphorothioate RNA Synthesis Modification [biosyn.com]
- 3. Synthesis, Properties, and Applications of Oligonucleotides Containing an RNA Dinucleotide Phosphorothiolate Linkage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. benchchem.com [benchchem.com]
- 10. onesearch.library.uwa.edu.au [onesearch.library.uwa.edu.au]
Application Notes and Protocols: 3H-1,2-Benzodithiol-3-one as a Sulfur Transfer Reagent for Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
3H-1,2-Benzodithiol-3-one and its derivatives, particularly the 1,1-dioxide form known as the Beaucage reagent, are highly efficient sulfur transfer reagents pivotal in the synthesis of complex organic molecules.[1][2] These reagents are extensively utilized for the thionation of various functional groups, most notably for the conversion of phosphites and H-phosphonates to their corresponding phosphorothioates. This modification is of significant interest in the development of therapeutic oligonucleotides, where the introduction of a sulfur atom in place of a non-bridging oxygen in the phosphate backbone confers resistance to nuclease degradation. Beyond oligonucleotide chemistry, these reagents offer a valuable tool for the introduction of sulfur into a range of complex molecular scaffolds.
These application notes provide a comprehensive overview of the use of this compound and its 1,1-dioxide as sulfur transfer reagents, including detailed experimental protocols, quantitative data for various substrates, and a discussion of the reaction mechanism.
Data Presentation
The following tables summarize the quantitative data for the sulfur transfer reactions using this compound and its 1,1-dioxide derivative across various substrates.
Table 1: Sulfurization of Internucleotide Phosphite Triesters in Solid-Phase Oligonucleotide Synthesis
| Substrate | Sulfurizing Reagent | Concentration | Solvent | Time | Yield (%) | Reference |
| Dinucleoside Phosphite Triester | This compound 1,1-dioxide | 0.05 M | Acetonitrile | 120 s | >99 | [3][4] |
| Oligonucleotide Chain (solid support) | This compound 1,1-dioxide | 0.05 M | Acetonitrile | 120 s | >99 (per step) | [4] |
Table 2: Sulfurization of H-Phosphonate Diesters
| Substrate | Sulfurizing Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| Dinucleoside H-phosphonate | This compound 1,1-dioxide | Pyridine | Room Temp. | 5 min | Quantitative | [5] |
| Dialkyl H-phosphonate | This compound | Toluene | Reflux | 2 h | Good | [6] |
Table 3: Sulfurization of Other Functional Groups
| Substrate | Product | Sulfurizing Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| Primary Amines/Anilines | 1,2-Benzisothiazolin-3(2H)-ones | This compound | Dichloromethane | Room Temp. | 1-2 h | Moderate to Good | [7] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Oligonucleoside Phosphorothioates
This protocol describes the automated solid-phase synthesis of oligonucleotides containing phosphorothioate linkages using this compound 1,1-dioxide (Beaucage Reagent).
Materials:
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside.
-
Nucleoside phosphoramidites.
-
Activator solution (e.g., 0.45 M tetrazole in acetonitrile).
-
Capping solution A (e.g., acetic anhydride/lutidine/THF) and Capping solution B (e.g., 10% N-methylimidazole in THF).
-
Oxidizing solution (for phosphodiester linkages, if any).
-
Sulfurizing solution: 0.05 M this compound 1,1-dioxide in anhydrous acetonitrile.
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).
-
Automated DNA/RNA synthesizer.
Procedure:
-
The synthesis is performed on an automated DNA/RNA synthesizer following the standard phosphoramidite cycle.
-
Sulfurization Step: After the coupling of a phosphoramidite monomer to the growing oligonucleotide chain, the sulfurization step replaces the standard oxidation step.
-
The sulfurizing solution (0.05 M this compound 1,1-dioxide in acetonitrile) is delivered to the synthesis column.
-
The reaction is allowed to proceed for 120 seconds at room temperature.[4]
-
Following sulfurization, the standard capping and detritylation steps are performed.
-
This cycle is repeated for each subsequent monomer addition.
-
Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and deprotected using concentrated ammonium hydroxide.
-
The crude phosphorothioate oligonucleotide is then purified by HPLC.
Protocol 2: Solution-Phase Synthesis of Dinucleoside Phosphorothioates from H-Phosphonates
This protocol outlines the synthesis of a dinucleoside phosphorothioate from a dinucleoside H-phosphonate in solution.
Materials:
-
Dinucleoside H-phosphonate.
-
This compound 1,1-dioxide.
-
Anhydrous pyridine.
-
Triethylamine.
-
Anhydrous dichloromethane.
-
Silica gel for chromatography.
Procedure:
-
Dissolve the dinucleoside H-phosphonate (1 equivalent) in anhydrous pyridine.
-
Add a solution of this compound 1,1-dioxide (1.1 equivalents) in anhydrous pyridine to the reaction mixture.
-
Stir the reaction at room temperature for 5-10 minutes.
-
Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within this timeframe, indicated by the disappearance of the H-phosphonate signal and the appearance of the phosphorothioate signal.
-
Once the reaction is complete, quench the reaction by adding a few drops of water.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure dinucleoside phosphorothioate.
Mandatory Visualization
Caption: Solid-phase synthesis workflow for phosphorothioate oligonucleotides.
Caption: Generalized mechanism of sulfur transfer.
Reaction Mechanism
The sulfur transfer reaction from this compound or its 1,1-dioxide to a trivalent phosphorus compound, such as a phosphite triester or an H-phosphonate, is initiated by a nucleophilic attack of the phosphorus atom on one of the sulfur atoms of the dithiole ring. This attack leads to the formation of a transient, unstable intermediate. Subsequently, the intermediate undergoes a rearrangement that involves the cleavage of the sulfur-sulfur bond and the formation of a stable phosphorus-sulfur double bond (a thione), yielding the desired phosphorothioate. The driving force for this reaction is the formation of the thermodynamically stable P=S bond. The remainder of the benzodithiolone molecule is released as a byproduct. The use of the 1,1-dioxide derivative (Beaucage reagent) enhances the electrophilicity of the sulfur atoms, thereby accelerating the rate of the initial nucleophilic attack and leading to faster and more efficient sulfurization.
Conclusion
This compound and its 1,1-dioxide are robust and highly effective reagents for the transfer of a sulfur atom to various substrates, particularly in the synthesis of phosphorothioate-modified oligonucleotides. The protocols provided herein offer a starting point for researchers to incorporate these valuable reagents into their synthetic strategies for the preparation of complex, sulfur-containing molecules. The high efficiency and compatibility with automated synthesis make them indispensable tools in modern drug discovery and development.
References
- 1. This compound 1,1-Dioxide [myskinrecipes.com]
- 2. ias.ac.in [ias.ac.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Therapeutic Oligonucleotides using the Beaucage Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of therapeutic oligonucleotides represents a cornerstone of modern molecular medicine, with applications ranging from antisense technology to siRNA-based gene silencing. A critical modification to enhance the therapeutic potential of these molecules is the introduction of phosphorothioate linkages in the oligonucleotide backbone. This modification, which replaces a non-bridging oxygen atom with a sulfur atom, confers significant resistance to nuclease degradation, thereby increasing the in vivo stability and bioavailability of the oligonucleotide drug.[1][2] The Beaucage reagent, chemically known as 3H-1,2-benzodithiol-3-one 1,1-dioxide, is a widely utilized and highly efficient sulfurizing agent for the creation of these vital phosphorothioate linkages during solid-phase synthesis.[1][2][3]
These application notes provide a comprehensive overview and detailed protocols for the use of the Beaucage reagent in the synthesis of therapeutic phosphorothioate oligonucleotides via the phosphoramidite method.
Mechanism of Action
During the automated solid-phase synthesis of oligonucleotides, the Beaucage reagent is introduced after the coupling of a phosphoramidite monomer to the growing oligonucleotide chain. This coupling step results in the formation of an unstable trivalent phosphite triester linkage. The Beaucage reagent then acts as an electrophilic sulfur source to convert this unstable intermediate into a stable pentavalent phosphorothioate triester.[1][2][4]
The reaction proceeds via a nucleophilic attack by the lone pair of electrons on the phosphorus atom of the phosphite triester on one of the sulfur atoms of the Beaucage reagent.[1][2] This leads to the formation of the desired phosphorothioate linkage and a stable, non-reactive byproduct.[4] This sulfurization step is a critical alternative to the standard oxidation step (typically using iodine and water) which would otherwise form a natural phosphodiester linkage.[3]
References
Application Notes and Protocols: 3H-1,2-Benzodithiol-3-one-1,1-Dioxide in the Development of Antisense Therapies
Introduction
Antisense therapies represent a promising class of therapeutics that can modulate gene expression at the RNA level. A critical component in the development of many antisense oligonucleotides (ASOs) is the strategic modification of their chemical structure to enhance stability, cellular uptake, and efficacy. One of the most important modifications is the introduction of phosphorothioate (PS) linkages, where a non-bridging oxygen atom in the phosphate backbone is replaced by sulfur. This modification confers significant resistance to nuclease degradation, thereby increasing the in vivo half-life of the ASO.
3H-1,2-benzodithiol-3-one-1,1-dioxide, widely known as the Beaucage reagent , is a highly efficient sulfurizing agent used extensively in the solid-phase synthesis of phosphorothioate oligonucleotides (PS-ASOs).[1] This document provides detailed application notes, experimental protocols, and a comparative analysis of the Beaucage reagent for researchers, scientists, and drug development professionals in the field of antisense therapies.
Section 1: The Role of the Beaucage Reagent in PS-ASO Synthesis
The synthesis of PS-ASOs is predominantly carried out using automated solid-phase phosphoramidite chemistry. This process involves a cycle of four main steps: deblocking, coupling, sulfurization, and capping.[2] The Beaucage reagent is introduced during the sulfurization step to convert the newly formed, unstable phosphite triester linkage into a stable phosphorothioate triester.[3]
Mechanism of Action
The Beaucage reagent acts as an electrophilic sulfur donor. The trivalent phosphorus of the phosphite triester attacks one of the sulfur atoms of the reagent, leading to the formation of a pentavalent phosphorothioate triester and a byproduct.[3] This reaction is rapid and highly efficient, which is crucial for the high fidelity of the overall oligonucleotide synthesis.[4]
Workflow of PS-ASO Synthesis using the Beaucage Reagent
The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis incorporating the sulfurization step with the Beaucage reagent.
Caption: Automated solid-phase synthesis cycle for phosphorothioate oligonucleotides.
Section 2: Comparative Performance of Sulfurizing Reagents
The choice of sulfurizing reagent is a critical factor that influences the yield, purity, and cost of PS-ASO synthesis. The Beaucage reagent is often compared with other agents such as 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT) and Phenylacetyl Disulfide (PADS).
Data Presentation: Performance Comparison
The following tables summarize the performance characteristics of the Beaucage reagent in comparison to DDTT and PADS for both DNA and RNA oligonucleotide synthesis.
Table 1: Performance in DNA Oligonucleotide Synthesis
| Reagent | Typical Concentration & Reaction Time | Sulfurization Efficiency | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Beaucage Reagent | 0.05 M in Acetonitrile, 60-240 seconds[5] | >99%[6] | High efficiency, fast reaction time[6] | Limited stability in solution on the synthesizer[1] |
| DDTT | 0.05 M in Acetonitrile/Pyridine, 60 seconds[6] | High, comparable to Beaucage Reagent[6] | Improved stability in solution, efficient[6] | Can be more expensive[6] |
| PADS | 0.2 M in Acetonitrile/3-Picoline, 60-120 seconds[6] | >99.6%[6] | Economical for large-scale synthesis[6] | May require an "aging" period for optimal performance, unpleasant odor[6][7] |
Table 2: Performance in RNA Oligonucleotide Synthesis
| Reagent | Typical Concentration & Reaction Time | Sulfurization Efficiency | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Beaucage Reagent | 0.05 M in Acetonitrile, ~4-6 minutes[8] | Good, but may require longer reaction times[1] | Widely established | Suboptimal kinetics for RNA, limited solution stability[1][8] |
| DDTT | 0.05 M - 0.1 M in Acetonitrile/Pyridine, ~2-6 minutes[8] | High, often superior to Beaucage Reagent[1] | Faster kinetics and higher efficiency for RNA, excellent stability in solution[1][8] | Higher cost[7] |
Section 3: Experimental Protocols
Protocol 1: Preparation of Beaucage Reagent Solution (0.05 M)
Materials:
-
This compound-1,1-dioxide (Beaucage Reagent)
-
Anhydrous acetonitrile
-
Silanized amber glass bottle suitable for an automated synthesizer[2]
Procedure:
-
In a chemical fume hood, weigh the appropriate amount of Beaucage reagent powder to prepare a 0.05 M solution (Molecular Weight: 200.23 g/mol ).
-
Transfer the solid reagent to the silanized amber glass bottle.
-
Add the calculated volume of anhydrous acetonitrile to the bottle.
-
Seal the bottle and agitate gently until the reagent is completely dissolved.
-
Note: It is recommended to use freshly prepared solutions for optimal performance due to the limited stability of the Beaucage reagent in solution.[5]
Protocol 2: Automated Solid-Phase Synthesis of a PS-ASO
This protocol outlines a single synthesis cycle on an automated DNA/RNA synthesizer.
Instrumentation and Reagents:
-
Automated DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside
-
Phosphoramidite monomers (DNA or RNA)
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Capping solutions (e.g., acetic anhydride)
-
Freshly prepared 0.05 M Beaucage reagent in anhydrous acetonitrile
-
Anhydrous acetonitrile for washing
Synthesis Cycle:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using the deblocking solution. The support is then washed thoroughly with anhydrous acetonitrile.[4]
-
Coupling: The next phosphoramidite monomer, activated by the activator solution, is coupled to the 5'-hydroxyl group of the support-bound nucleoside. A typical coupling time is 2-5 minutes. The support is then washed with anhydrous acetonitrile.[2]
-
Sulfurization: The 0.05 M Beaucage reagent solution is delivered to the synthesis column.
-
Washing: The column is washed extensively with anhydrous acetonitrile to remove residual Beaucage reagent and by-products.[5]
-
Capping: The capping solutions are delivered to the column to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion sequences.[5]
-
This cycle is repeated for each subsequent nucleotide addition until the desired full-length oligonucleotide is synthesized.
Section 4: Downstream Applications in Antisense Therapies
Once synthesized, purified, and characterized, PS-ASOs can be used to modulate the expression of a target gene through several mechanisms. The two primary mechanisms are RNase H-mediated cleavage and steric hindrance.
Mechanism 1: RNase H-Mediated Cleavage
This is the most common mechanism for ASOs designed to downregulate gene expression.[9] When a DNA-like ASO binds to its complementary mRNA sequence, it forms a DNA-RNA heteroduplex. This duplex is recognized and cleaved by RNase H, a ubiquitous endonuclease, leading to the degradation of the target mRNA and subsequent reduction in protein expression.[10]
Caption: RNase H-mediated cleavage of target mRNA.
Mechanism 2: Steric Hindrance
ASOs with certain chemical modifications (e.g., 2'-O-methyl) do not activate RNase H. Instead, they physically block the interaction of the translational machinery (ribosomes) or splicing factors with the target RNA.[10][11] This steric blockade can inhibit translation initiation, alter pre-mRNA splicing, or interfere with other RNA processing events.[11][12]
Caption: Steric hindrance of protein translation by an ASO.
Section 5: Overall Workflow for Antisense Drug Development
The development of an ASO therapeutic is a multi-step process that begins with target identification and validation and culminates in clinical trials and regulatory approval.
Caption: General workflow for antisense oligonucleotide drug development.
The Beaucage reagent is a cornerstone in the chemical synthesis of phosphorothioate oligonucleotides for antisense therapies. Its high efficiency and rapid kinetics have made it a staple in both research and large-scale manufacturing. While alternatives like DDTT may offer advantages in terms of stability, particularly for RNA synthesis, the Beaucage reagent remains a robust and widely used tool. Understanding its application, performance characteristics, and the downstream mechanisms of the resulting PS-ASOs is essential for the continued development of this powerful therapeutic modality.
References
- 1. glenresearch.com [glenresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Challenges and Strategies of Antisense Oligonucleotide Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of survivin by 2′- O -methyl phosphorothioate-modified steric-blocking antisense oligonucleotides - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01925C [pubs.rsc.org]
Application Notes and Protocols: Benzodithiophene Derivatives in Organic Solar Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of benzodithiophene (BDT) derivatives in the active layer of organic solar cells (OSCs). BDT-based materials have become a cornerstone in the development of high-efficiency organic photovoltaics due to their favorable electronic and structural properties. These properties include a rigid and planar molecular structure that facilitates charge transport, and the ability to tune their energy levels through chemical modification to optimize the absorption of sunlight and the photovoltage of the resulting device.[1][2][3] The power conversion efficiencies (PCEs) of single-junction OSCs utilizing BDT-based donor materials have surpassed 19%.[2]
Data Presentation
The performance of organic solar cells is primarily evaluated by four key parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The following table summarizes the photovoltaic performance of various benzodithiophene-based polymers and small molecules when blended with different fullerene and non-fullerene acceptors.
| Donor Material | Acceptor Material | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PBDT-TIT | PC61BM | 0.79 | 7.87 | 68 | 4.22 | [4] |
| DCAT3-TIPSBDT (1) | PC61BM | ~1.0 | - | - | 5.84 | [5] |
| P1 | PC71BM | 0.92 | 7.30 | 43 | 2.92 | [6] |
| BT-CMCN | PC71BM | 0.79 | 2.03 | 42.7 | 0.69 | [7] |
| P2FBT-75 | PC71BM | - | - | - | 5.72 | [8] |
| TIND-DHT-BDTF | - | 0.82 | 22.6 | - | 11.1 | [9] |
| PBQx-TF | eC9-2Cl | - | - | - | 19.0 | [9] |
Experimental Protocols
Detailed methodologies for the key experiments involved in the synthesis of BDT-based materials, fabrication of organic solar cells, and their characterization are provided below.
Synthesis of BDT-based Polymers
A general synthetic route for BDT-based polymers involves the Stille polymerization reaction.[10] The following is a representative protocol for the synthesis of a BDT-based copolymer.
Materials:
-
Distannylated benzodithiophene monomer
-
Dihalogenated acceptor monomer
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) or Palladium(II) acetate (Pd(OAc)2)
-
Tri(o-tolyl)phosphine (P(o-tol)3)
-
Anhydrous toluene or chlorobenzene
Procedure:
-
In a nitrogen-filled glovebox, combine the distannylated BDT monomer (1 equivalent), the dihalogenated acceptor monomer (1 equivalent), the palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), and the phosphine ligand (e.g., P(o-tol)3, 8-20 mol%) in a Schlenk flask.
-
Add anhydrous toluene or chlorobenzene to the flask to achieve a monomer concentration of approximately 0.1 M.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 90-110 °C and stir under a nitrogen atmosphere for 24-72 hours.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration and purify it by Soxhlet extraction with methanol, hexane, and finally chloroform or chlorobenzene to remove catalyst residues and low molecular weight oligomers.
-
Precipitate the purified polymer from the chloroform/chlorobenzene fraction into methanol, filter, and dry under vacuum.
Fabrication of Bulk Heterojunction Organic Solar Cells
The most common device architecture for OSCs is the bulk heterojunction (BHJ), where the BDT-based donor and an acceptor material are blended together in the active layer.[2] The following protocol describes the fabrication of a conventional device structure (ITO/PEDOT:PSS/Active Layer/Ca/Al).
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
BDT-based donor polymer/small molecule
-
Acceptor material (e.g., PC61BM, PC71BM, or a non-fullerene acceptor)
-
Chlorobenzene or other suitable organic solvent
-
Calcium (Ca)
-
Aluminum (Al)
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen stream and treat them with UV-ozone for 15 minutes to improve the surface wettability.
-
Hole Transport Layer (HTL) Deposition: Spin-coat the PEDOT:PSS dispersion onto the cleaned ITO substrates at 3000-5000 rpm for 30-60 seconds. Anneal the films at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox.
-
Active Layer Deposition: Dissolve the BDT-based donor and the acceptor material in the desired ratio (e.g., 1:1 or 1:1.5 by weight) in chlorobenzene. The total concentration is typically 10-20 mg/mL. Stir the solution overnight at an elevated temperature (e.g., 40-60 °C) to ensure complete dissolution. Spin-coat the active layer blend onto the PEDOT:PSS layer inside the glovebox. The spin speed and time should be optimized to achieve the desired film thickness (typically 80-200 nm). The films may be subjected to solvent vapor annealing or thermal annealing to optimize the morphology.[8]
-
Cathode Deposition: Transfer the substrates into a thermal evaporator. Deposit a thin layer of calcium (Ca, ~20-30 nm) followed by a thicker layer of aluminum (Al, ~80-100 nm) under high vacuum (< 10^-6 Torr). The deposition rate and thickness should be monitored using a quartz crystal microbalance.
Characterization of Organic Solar Cells
The performance of the fabricated OSCs is evaluated using several standard characterization techniques.[11][12][13]
Current Density-Voltage (J-V) Measurement:
-
Use a solar simulator with a light intensity of 100 mW/cm² (AM 1.5G spectrum) to illuminate the device.[12]
-
Measure the current density as a function of the applied voltage using a source measure unit.
-
From the J-V curve, extract the key photovoltaic parameters: Voc, Jsc, FF, and PCE.
External Quantum Efficiency (EQE) Measurement:
-
Use a system consisting of a light source, a monochromator, and a lock-in amplifier.
-
Measure the photocurrent generated by the device at different wavelengths of incident light.
-
The EQE is the ratio of the number of charge carriers collected to the number of incident photons at a specific wavelength.
Morphological Characterization:
-
Atomic Force Microscopy (AFM): To investigate the surface topography and phase separation of the active layer blend.[4]
-
Transmission Electron Microscopy (TEM): To visualize the bulk morphology and domain sizes within the active layer.
Visualizations
The following diagrams illustrate key concepts and workflows in the application of benzodithiophene derivatives in organic solar cells.
Caption: Workflow from BDT polymer synthesis to device fabrication and characterization.
Caption: Schematic of a bulk heterojunction organic solar cell with a BDT-based active layer.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Research progress and application of high efficiency organic solar cells based on benzodithiophene donor materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and characterization of benzodithiophene–isoindigo polymers for solar cells - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fabrication of benzothiadiazole–benzodithiophene-based random copolymers for efficient thick-film polymer solar cells via a solvent vapor annealing approach - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Organic Solar Cells Parameters Extraction and Characterization Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research-hub.nrel.gov [research-hub.nrel.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of a 0.05 M Solution of Beaucage Reagent in Acetonitrile
Introduction
Beaucage reagent, chemically known as 3H-1,2-benzodithiol-3-one 1,1-dioxide, is a highly effective sulfurizing agent widely employed in the solid-phase synthesis of oligonucleotides.[1] Its principal application is the introduction of phosphorothioate linkages into the oligonucleotide backbone, a modification that confers enhanced resistance to nuclease degradation. This property is crucial for the development of therapeutic oligonucleotides, such as antisense drugs and siRNAs.[2] This document provides a detailed protocol for the preparation of a 0.05 M solution of Beaucage reagent in acetonitrile, a common concentration used in automated DNA/RNA synthesis.[2][3]
Data Presentation
The following table summarizes the key quantitative data for the preparation of a 0.05 M Beaucage reagent solution.
| Parameter | Value | Source |
| Chemical Name | This compound 1,1-dioxide | [1] |
| Molecular Formula | C₇H₄O₃S₂ | [4] |
| Molecular Weight | ~200.23 g/mol | [2][5] |
| Concentration | 0.05 M | [2] |
| Mass of Beaucage Reagent per 100 mL | 1.0 g | [2][6] |
| Solvent | Anhydrous Acetonitrile | [2][7] |
Experimental Protocol
This protocol details the steps for preparing a 0.05 M solution of Beaucage reagent in anhydrous acetonitrile. Due to the reagent's sensitivity to moisture and its limited stability in solution, it is recommended to prepare the solution fresh before use.[8][9]
Materials:
-
Beaucage reagent (solid powder)[7]
-
Anhydrous acetonitrile (<30 ppm water)[8]
-
Silanized amber glass bottle with a septum-safe screw cap[2][7]
Equipment:
-
Analytical balance
-
Spatula
-
Chemical fume hood[1]
-
Personal Protective Equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile)[1]
Procedure:
-
Preparation: Ensure all glassware is clean and thoroughly dried to prevent moisture contamination.[9]
-
Weighing: In a chemical fume hood, carefully weigh out 1.0 g of Beaucage reagent powder.[2]
-
Transfer: Transfer the weighed Beaucage reagent into a silanized amber glass bottle.[7]
-
Dissolution: Add 100 mL of anhydrous acetonitrile to the bottle.[2]
-
Mixing: Tightly seal the bottle and gently swirl until the Beaucage reagent is completely dissolved.[7]
-
Inert Atmosphere (Optional but Recommended): If the solution is not for immediate use, flush the headspace of the bottle with an inert gas, such as argon, before sealing to minimize exposure to air and moisture.[7]
-
Storage: Store the prepared solution in a cool, dark place.[7] For long-term storage of the solid reagent, refrigeration is recommended.[7]
Mandatory Visualization
The following diagram illustrates the workflow for the preparation of the 0.05 M Beaucage reagent solution.
Caption: Workflow for preparing a 0.05 M Beaucage reagent solution.
Safety Precautions
Beaucage reagent has a characteristic stench and should always be handled in a well-ventilated chemical fume hood.[1] Avoid inhalation of the powder and contact with skin and eyes.[1] Always wear appropriate personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves.[1] In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[1]
Stability and Handling
The stability of the Beaucage reagent solution is critical for successful sulfurization. The use of anhydrous acetonitrile and silanized amber bottles is crucial to minimize degradation.[7] While the solution is relatively stable when stored properly in a sealed bottle, its stability decreases once placed on a DNA synthesizer.[7][8] Therefore, it is highly recommended to use freshly prepared solutions for optimal results in oligonucleotide synthesis.[8][9] Signs of degradation can include a decrease in sulfurization efficiency and the formation of a precipitate.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Beaucage reagent - TargetMol Chemicals Inc [bioscience.co.uk]
- 6. glenresearch.com [glenresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 3H-1,2-Benzodithiol-3-one Synthesis
Welcome to the technical support center for the synthesis of 3H-1,2-benzodithiol-3-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing reaction yields.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound has a very low yield. What are the common causes?
A1: Low yields in the synthesis of this compound can stem from several factors. The most common issues include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Drastic reaction conditions can often lead to the formation of side products and decomposition of the desired product.[1]
-
Poor Quality Starting Materials: The purity of precursors, such as thiosalicylic acid or its derivatives, is crucial. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts.
-
Presence of Moisture: Many reagents used in the synthesis are sensitive to moisture. The presence of water can lead to hydrolysis of key intermediates and a significant reduction in yield.
-
Inefficient Purification: The final product may be lost during workup and purification steps. The choice of purification method and its optimization are important for maximizing the isolated yield.
-
Side Reactions: The formation of alternative products, such as dithiosalicylide or other polymeric materials, can compete with the desired reaction pathway.
Q2: What are the typical synthetic routes for this compound?
A2: Several synthetic pathways have been reported for the synthesis of this compound and its derivatives. While specific protocols for the parent compound are not always readily available in great detail, analogous reactions for related structures provide insight into common methodologies. These often involve the cyclization of 2-mercaptobenzoic acid (thiosalicylic acid) derivatives. One reported method for a related compound, 3H-1,2-benzodithiol-3-thione, involves the treatment of benzisothiazolinone with a sulfurating agent like Lawesson's reagent or phosphorus pentasulfide (P4S10).[2] A more recent and expedient method for the synthesis of benzo[c][1][2]dithiol-3-ones involves the acid-promoted denitrogenative transannulation of benzotriazinones using sodium sulfide as the sulfur source.
Q3: Are there any known side products that I should be aware of?
A3: Yes, several side products can form depending on the reaction conditions and starting materials. One potential byproduct is dithiosalicylide, which can be formed from the self-condensation of thiosalicylic acid. Additionally, under harsh conditions, polymerization or decomposition of the starting material or product can occur, leading to a complex mixture of tars that are difficult to purify.
Troubleshooting Guides
Guide 1: Low Yield in Reactions Starting from Thiosalicylic Acid Derivatives
This guide focuses on the common challenges encountered when using 2-mercaptobenzoic acid (thiosalicylic acid) or its derivatives as starting materials.
Problem: The final yield of this compound is significantly lower than expected.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in this compound synthesis from thiosalicylic acid.
Potential Solutions and Optimization Strategies:
| Parameter | Potential Issue | Recommended Action |
| Starting Material Purity | Impurities in thiosalicylic acid can lead to side reactions. | Recrystallize or repurify the starting material before use. Analyze purity by melting point, NMR, or HPLC. |
| Reaction Temperature | High temperatures can cause decomposition, while low temperatures may result in an incomplete reaction. | Perform small-scale experiments to determine the optimal temperature range. Consider a gradual temperature increase. |
| Solvent | The polarity and boiling point of the solvent can significantly impact the reaction rate and selectivity. | Screen a variety of anhydrous solvents (e.g., toluene, xylene, DMF). Ensure the solvent is thoroughly dried before use. |
| Reagent Stoichiometry | An incorrect ratio of reactants can lead to incomplete conversion or the formation of byproducts. | Carefully control the stoichiometry of the reactants. Consider the dropwise addition of one reagent to maintain a low concentration and minimize side reactions. |
| Reaction Time | Insufficient reaction time will result in incomplete conversion, while prolonged times may lead to product degradation. | Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. |
| Workup Procedure | The product may be sensitive to pH changes or hydrolysis during the workup. | Use a mild workup procedure. If an aqueous wash is necessary, use deoxygenated and neutral pH water. |
| Purification | The product may be unstable on silica gel or decompose at high temperatures during distillation. | Consider alternative purification methods such as recrystallization or chromatography on a less acidic stationary phase (e.g., alumina). |
Experimental Protocols
General Protocol for the Synthesis of this compound from a Thiosalicylic Acid Derivative:
Caption: A generalized experimental workflow for the synthesis of this compound.
Disclaimer: This technical support center provides general guidance based on available chemical literature. All experimental work should be conducted in a suitable laboratory setting with appropriate safety precautions. The provided protocols are generalized and will require optimization for specific substrates and scales.
References
Technical Support Center: Optimizing Beacage Reagent Sulfurization
Welcome to the technical support center for the Beaucage reagent. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing sulfurization reactions in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the Beaucage reagent in oligonucleotide synthesis?
The Beaucage reagent, 3H-1,2-benzodithiol-3-one 1,1-dioxide, is a sulfur-transfer agent used in the phosphoramidite method of oligonucleotide synthesis.[1] Its main role is to convert the unstable phosphite triester intermediate, formed after the coupling of a phosphoramidite monomer, into a stable phosphorothioate (PS) linkage.[1][2] This modification replaces a non-bridging oxygen atom in the phosphate backbone with a sulfur atom, conferring resistance to nuclease degradation, which is crucial for therapeutic applications like antisense oligonucleotides and siRNAs.[2][3][4][5]
Q2: What are the main stability concerns with the Beaucage reagent?
The primary stability issue with the Beaucage reagent is its limited stability once prepared in an acetonitrile solution and placed on an automated DNA synthesizer.[2][3][4][6] While the solid reagent is stable when stored correctly, the solution can degrade over a couple of days, sometimes indicated by the formation of a precipitate.[3] This degradation can lead to inconsistent performance and incomplete sulfurization.[1][4]
Q3: How does moisture affect the Beaucage reagent?
Phosphoramidite chemistry is highly sensitive to moisture, and the Beaucage reagent is no exception. Water in the solvent (e.g., acetonitrile) can lead to the hydrolysis of the reagent, reducing its effectiveness as a sulfurizing agent.[3] This can result in the undesired formation of phosphodiester (P=O) linkages instead of the intended phosphorothioate linkages.[1][3] It is crucial to use anhydrous solvents with a water content of less than 30 ppm.[3]
Q4: Is the Beaucage reagent suitable for RNA sulfurization?
Sulfurizing RNA linkages using the Beaucage reagent is known to be more challenging and less efficient than sulfurizing DNA linkages.[7][8] The reagent exhibits sluggish reaction kinetics with RNA phosphoramidites, often necessitating significantly longer reaction times to achieve high efficiency.[7][8][9] For many RNA syntheses, especially those involving TBDMS-protected phosphoramidites, standard sulfurization times are insufficient.[7]
Troubleshooting Guide
Issue 1: Incomplete Sulfurization Leading to High n-1 Impurity
Symptom: You observe a significant "n-1" peak during ion-exchange HPLC analysis of your synthesized oligonucleotide. This peak represents shorter sequences (deletion mutants) and is a common indicator of incomplete sulfurization.[7] The un-sulfurized phosphite linkage is sensitive to acid and can be cleaved during the subsequent detritylation step, leading to the truncated n-1 sequence.[7]
Troubleshooting Steps:
-
Check the Freshness of the Beaucage Reagent Solution: The most frequent cause of incomplete sulfurization is the degradation of the reagent solution.[3][7] Always use a freshly prepared 0.05 M solution of the Beaucage reagent in anhydrous acetonitrile for each synthesis run.[1]
-
Increase Sulfurization Time: For difficult sequences or when incomplete sulfurization is suspected, increasing the contact time between the reagent and the solid-support-bound oligonucleotide can significantly improve the outcome.[7]
-
Ensure Anhydrous Conditions: Verify that the acetonitrile and all other reagents and lines on the synthesizer are dry. Moisture will compete with the sulfurization reaction, leading to the formation of phosphodiester linkages.[3][7]
-
Consider an Alternative Reagent for RNA and Difficult Sequences: For RNA synthesis or sequences rich in purines, which are more challenging to sulfurize, consider using an alternative reagent like DDTT (Sulfurizing Reagent II), which has shown better performance and stability.[1][7][9]
Issue 2: Presence of Phosphodiester (P=O) Linkages Detected
Symptom: Analysis of the final product by ³¹P NMR or LC-MS reveals the presence of phosphodiester (P=O) linkages alongside the desired phosphorothioate (P=S) linkages.[1][7]
Troubleshooting Steps:
-
Confirm Reagent Integrity: Use a freshly prepared solution of the Beaucage reagent. An older, partially decomposed solution will have reduced potency and can lead to incomplete sulfurization.[3][7]
-
Strictly Anhydrous Conditions: The presence of water can lead to the oxidation of the phosphite triester intermediate to a phosphodiester. Ensure that your acetonitrile is of high quality and anhydrous.[3]
-
Increase Reagent Equivalents or Time: Increasing the sulfurization time can help ensure the reaction goes to completion before any competing oxidation by trace moisture can occur.[7]
-
Check for Byproduct-Related Oxidation: The sulfurization reaction produces a byproduct that can act as an oxidizing agent.[4][10] While less common, ensuring efficient removal of byproducts through thorough washing steps is important.
Data Presentation
Table 1: Recommended Sulfurization Times for Beaucage Reagent
| Oligonucleotide Type | Protecting Group | Recommended Concentration | Recommended Time |
| DNA | Standard | 0.05 M | 60 - 240 seconds[1][2] |
| RNA | TBDMS | 0.05 M | ≥ 240 seconds (4 min)[6][7] |
| RNA | TOM | 0.05 M | ≥ 240 seconds (4 min)[6] |
Table 2: Performance Comparison of Sulfurizing Reagents
| Reagent | Typical Concentration | Typical DNA Sulfurization Time | Typical RNA Sulfurization Time | Key Advantages | Key Disadvantages |
| Beaucage Reagent | 0.05 M in anhydrous acetonitrile[1] | 60-240 seconds[1] | ≥ 4 minutes; can be sluggish[1] | High efficiency and fast reaction time for DNA[1] | Limited solution stability; suboptimal kinetics for RNA[1] |
| DDTT (Sulfurizing Reagent II) | 0.05 M in acetonitrile or acetonitrile/pyridine[1] | 60 seconds[1][9] | 4-6 minutes; more efficient than Beaucage[1][9] | Improved stability and performance, especially for RNA synthesis[1] | May require pyridine for dissolving[1] |
| PADS | 0.2 M in 3-picoline/acetonitrile (1:1 v/v)[11] | 60-120 seconds[11] | Not specified | Cost-effective for large-scale synthesis[11][12] | Can have an unpleasant odor[10] |
| EDITH | 0.05 M in anhydrous acetonitrile[12] | 30 seconds[12] | Not specified | Rapid and efficient sulfurization; stable in solution[12] | Less commonly cited in recent large-scale synthesis literature[12] |
Experimental Protocols
Protocol 1: Preparation of 0.05 M Beaucage Reagent Solution
Materials:
-
Beaucage Reagent (this compound 1,1-dioxide)
-
Anhydrous acetonitrile
-
Silanized amber glass bottle[1]
Procedure:
-
In a chemical fume hood, weigh the appropriate amount of Beaucage reagent powder. For example, to prepare 100 mL of a 0.05 M solution, dissolve 1.0 g of Beaucage reagent (MW: 200.23 g/mol ) in 100 mL of anhydrous acetonitrile.[1]
-
Transfer the powder to a silanized amber glass bottle to improve solution stability.[1]
-
Add the anhydrous acetonitrile to the bottle and mix until the reagent is completely dissolved.
-
This solution should be prepared fresh before each synthesis run.[1]
Protocol 2: Automated Solid-Phase Synthesis Cycle for Phosphorothioate Oligonucleotides
This protocol outlines the key steps in a standard automated solid-phase synthesis cycle using the Beaucage reagent.
Instrumentation:
-
Automated DNA/RNA synthesizer
Procedure:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a deblocking solution (e.g., trichloroacetic acid in dichloromethane). The solid support is then washed with anhydrous acetonitrile.[2][4]
-
Coupling: The next phosphoramidite monomer, activated by an activator solution, is coupled to the 5'-hydroxyl group of the support-bound nucleoside. The support is subsequently washed with anhydrous acetonitrile.[2][4]
-
Sulfurization:
-
The freshly prepared 0.05 M Beaucage reagent solution is delivered to the synthesis column.[4]
-
For DNA oligonucleotides, allow the reaction to proceed for 60-240 seconds.[2][4]
-
For RNA oligonucleotides, a reaction time of at least 4 minutes is recommended.[2][4]
-
Following the reaction, the solid support is thoroughly washed with anhydrous acetonitrile to remove any excess reagent and byproducts.[1]
-
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution to prevent the formation of n-1 deletion mutants. The support is then washed with anhydrous acetonitrile.[2][4]
-
This four-step cycle is repeated until the desired oligonucleotide sequence is fully assembled.[2]
Visualizations
Caption: Workflow of the automated solid-phase oligonucleotide synthesis cycle.
Caption: Logical workflow for troubleshooting incomplete sulfurization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. polyorginc.com [polyorginc.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: 3H-1,2-Benzodithiol-3-one and its Derivatives in Synthetic Chemistry
Welcome to the Technical Support Center for 3H-1,2-Benzodithiol-3-one and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of these reagents in their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound and its widely used 1,1-dioxide derivative, the Beaucage reagent.
Issue 1: Incomplete Sulfurization in Oligonucleotide Synthesis
Symptoms:
-
Presence of undesired phosphodiester (P=O) linkages in the final product, detectable by Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC) or ³¹P NMR.[1][2]
-
Appearance of n-1 and shorter deletion sequences in the oligonucleotide product upon analysis.[2][3]
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Degraded Beaucage Reagent Solution | The Beaucage reagent has limited stability in solution, especially when placed on an automated synthesizer.[1][4][5] Prepare a fresh 0.05 M solution in anhydrous acetonitrile for each synthesis run.[1][2][6] |
| Presence of Moisture | Trace amounts of water in reagents or solvents can compete with the sulfurization reaction, leading to the oxidation of the phosphite triester intermediate to a phosphodiester. Ensure all reagents, solvents, and synthesizer lines are strictly anhydrous.[3] |
| Insufficient Sulfurization Time | The reaction kinetics may require longer exposure to the sulfurizing agent. For DNA synthesis, a typical sulfurization time is 60-240 seconds. For RNA synthesis, which is often more sluggish, a longer time of ≥ 4 minutes is recommended.[1][2][4] |
| Suboptimal Reagent Concentration | Ensure the Beaucage reagent is used at the recommended concentration, typically 0.05 M.[1][2][6] |
Issue 2: Formation of Side Products
Symptoms:
-
Besides the expected product, other species are detected by analytical methods.
-
The formation of a cyclic sulfoxide byproduct, 3H-2,1-benzoxanthiolan-3-one-1-oxide, can occur, which may act as an oxidizing agent and contribute to the formation of phosphodiester linkages.[1][4]
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inherent Reactivity of the Reagent | The Beaucage reagent, upon transferring sulfur, forms a byproduct that can have its own reactivity. While complete elimination might not be possible, its impact can be minimized. |
| Reaction Conditions | Optimize reaction conditions such as temperature and reaction time to favor the desired transformation over side reactions. |
| Purification Challenges | Develop a robust purification strategy to effectively remove byproducts. This may involve chromatographic techniques tailored to the specific properties of the impurities. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound and its 1,1-dioxide derivative, the Beaucage reagent, are primarily used as sulfur-transfer reagents in organic synthesis. The Beaucage reagent is particularly well-known for its role in the synthesis of phosphorothioate oligonucleotides, where it converts phosphite triester linkages into phosphorothioate triester linkages.[1][4][7] This modification enhances the resistance of oligonucleotides to nuclease degradation, which is crucial for their therapeutic applications.[1][4]
Q2: What are the main byproducts I should be aware of when using the Beaucage reagent?
The most common and significant byproduct is the formation of the native phosphodiester (P=O) linkage due to incomplete sulfurization.[1] Another notable byproduct is 3H-2,1-benzoxanthiolan-3-one-1-oxide, which is formed during the sulfur transfer reaction and can act as an oxidizing agent, further promoting the formation of phosphodiester linkages.[1][4]
Q3: How can I detect the formation of phosphodiester byproducts?
The presence of phosphodiester byproducts can be effectively identified using analytical techniques such as ion-exchange high-performance liquid chromatography (IE-HPLC) and ³¹P NMR spectroscopy.[1] In IE-HPLC, oligonucleotides containing phosphodiester linkages will exhibit different retention times compared to the fully phosphorothioated product.[1] ³¹P NMR can distinguish between the different phosphorus environments in phosphorothioate and phosphodiester linkages based on their distinct chemical shifts.[1]
Q4: What is the recommended way to prepare and store the Beaucage reagent solution?
Due to its limited stability in solution, it is highly recommended to prepare a fresh solution of the Beaucage reagent for each synthesis run.[1][2] The reagent should be dissolved in anhydrous acetonitrile to a concentration of 0.05 M.[1][6] To improve the stability of the solution, it is advisable to use silanized amber glass bottles for preparation and storage on the synthesizer.[1][4]
Q5: Are there any alternatives to the Beaucage reagent for sulfurization?
Yes, several other sulfurizing reagents are available, each with its own advantages and disadvantages. Some common alternatives include:
-
DDTT (3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione): Offers improved stability in solution compared to the Beaucage reagent, especially for RNA synthesis.[1][4]
-
PADS (Phenylacetyl Disulfide): A more cost-effective option for large-scale synthesis.[7]
-
Xanthane Hydride: Does not produce oxidizing byproducts.
-
EDITH (3-Ethoxy-1,2,4-dithiazoline-5-one) and DtsNH (1,2,4-Dithiazolidine-3,5-dione): Also effective sulfurizing agents with good stability in solution.[7]
Quantitative Data Summary
The following table summarizes typical reaction conditions for the Beaucage reagent in oligonucleotide synthesis.
| Parameter | DNA Synthesis | RNA Synthesis | Reference(s) |
| Reagent Concentration | 0.05 M in anhydrous acetonitrile | 0.05 M in anhydrous acetonitrile | [1][2][6] |
| Sulfurization Time | 60 - 240 seconds | ≥ 4 minutes | [1][2][4] |
Experimental Protocols
Protocol 1: Preparation of Beaucage Reagent Solution
Objective: To prepare a fresh 0.05 M solution of Beaucage reagent for use in automated oligonucleotide synthesis.
Materials:
-
This compound 1,1-dioxide (Beaucage reagent)
-
Anhydrous acetonitrile
-
Silanized amber glass bottle
Procedure:
-
In a dry environment, weigh the appropriate amount of Beaucage reagent.
-
Transfer the solid reagent into a clean, dry, silanized amber glass bottle.
-
Add the required volume of anhydrous acetonitrile to achieve a final concentration of 0.05 M.
-
Gently agitate the solution until the reagent is completely dissolved.
-
Immediately place the freshly prepared solution on the designated port of the DNA/RNA synthesizer.
Protocol 2: Standard Sulfurization Cycle in Oligonucleotide Synthesis
Objective: To perform the sulfurization step within an automated solid-phase oligonucleotide synthesis cycle.
Procedure:
-
Coupling: The phosphoramidite is coupled to the 5'-hydroxyl group of the growing oligonucleotide chain on the solid support.
-
Washing: The solid support is washed with anhydrous acetonitrile to remove unreacted reagents.
-
Sulfurization: The freshly prepared 0.05 M Beaucage reagent solution is delivered to the synthesis column.
-
For DNA synthesis, the reaction is typically allowed to proceed for 60-240 seconds.
-
For RNA synthesis, a longer reaction time of at least 4 minutes is recommended.
-
-
Washing: The solid support is thoroughly washed with anhydrous acetonitrile to remove excess Beaucage reagent and byproducts.
-
Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion sequences in subsequent cycles.
Visualizations
Caption: Workflow for automated solid-phase synthesis of phosphorothioate oligonucleotides.
Caption: Troubleshooting logic for incomplete sulfurization reactions.
References
Technical Support Center: Purification of Phosphorothioates Synthesized with 3H-1,2-Benzodithiol-3-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of phosphorothioate (PS) oligonucleotides synthesized using 3H-1,2-Benzodithiol-3-one (Beaucage reagent).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a low yield of my full-length phosphorothioate oligonucleotide after synthesis and purification. What are the possible causes and solutions?
A1: Low yield is a common issue that can stem from several stages of the synthesis and purification process. Key factors to investigate include:
-
Incomplete Sulfurization: The efficiency of the sulfurization step is critical. Inefficient sulfurization leads to the formation of phosphodiester (P=O) impurities instead of the desired phosphorothioate (P=S) linkages.[1]
-
Low Coupling Efficiency: Incomplete coupling of phosphoramidites at each step results in shorter oligonucleotide sequences known as "shortmers" or "n-1" sequences.[1][3]
-
Incomplete Detritylation: Failure to completely remove the 5'-DMT protecting group will prevent the subsequent coupling reaction from occurring.[1]
-
Solution: Use a fresh deblocking solution and ensure the reaction time is sufficient for complete DMT removal.[1]
-
-
Loss of Product During Workup: The cleavage and deprotection steps can lead to product loss if not optimized.[1]
-
Solution: Ensure complete cleavage from the solid support and full removal of all protecting groups to avoid purification difficulties.[1]
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in phosphorothioate synthesis.
Q2: My purified phosphorothioate sample contains a significant amount of phosphodiester (P=O) impurities. How can I minimize this and separate them?
A2: The presence of phosphodiester impurities is a direct result of incomplete sulfurization.
-
Minimizing P=O Impurities:
-
Reagent Stability: this compound (Beaucage reagent) has limited stability in solution on the synthesizer.[2] Prepare fresh solutions and minimize their time on the instrument.
-
Reaction Conditions: Ensure sufficient reaction time for the sulfurization step. For some sequences, extending the sulfurization time can improve efficiency.[2]
-
-
Separation of P=O Impurities:
-
Anion-Exchange HPLC (AEX-HPLC): This is a powerful technique for separating phosphorothioate and phosphodiester oligonucleotides. The additional negative charge on the phosphodiester backbone at neutral pH allows for their separation.
-
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): While more challenging, optimization of the ion-pairing agent and gradient can achieve separation.[3]
-
Troubleshooting Workflow for High P=O Impurity
Caption: Troubleshooting workflow for high P=O impurity levels.
Q3: I am having difficulty separating the diastereomers of my phosphorothioate oligonucleotide by HPLC. Why is this happening and what can I do?
A3: The introduction of a sulfur atom at the phosphorus center creates a chiral center, resulting in a mixture of Rp and Sp diastereomers for each phosphorothioate linkage. These diastereomers have very similar physicochemical properties, making their separation challenging.[4]
-
Poor or No Separation:
-
Troubleshooting Steps:
-
Column Selection: Consider using a column with a different stationary phase, such as phenyl or pentafluorophenyl (PFP), which can offer alternative selectivity.[4]
-
Mobile Phase Optimization:
-
Temperature Control: Use a column thermostat to maintain a consistent temperature, as fluctuations can affect retention times.[4]
-
| Parameter | Recommendation for Diastereomer Separation |
| HPLC Column | Phenyl or Pentafluorophenyl (PFP) stationary phases may offer better selectivity than C18.[4] |
| Ion-Pairing Agent | Optimize concentration of Triethylammonium Acetate (TEAA) or consider alternatives like Hexylammonium Acetate (HAA).[4] |
| Mobile Phase Gradient | A shallow gradient of the organic modifier (e.g., acetonitrile) is often beneficial.[4] |
| Temperature | Maintain a stable column temperature using a thermostat.[4] |
Experimental Protocols
Protocol 1: Anion-Exchange HPLC (AEX-HPLC) for Phosphorothioate Purification
This protocol is designed to separate full-length phosphorothioate oligonucleotides from shorter failure sequences (n-1, n-2) and phosphodiester impurities.
-
Column: A strong anion-exchange column suitable for oligonucleotide separation.
-
Mobile Phase A: 10 mM Sodium Hydroxide (NaOH).
-
Mobile Phase B: 10 mM Sodium Hydroxide (NaOH) with 2 M Sodium Chloride (NaCl).
-
Flow Rate: 1.0 mL/min
-
Temperature: 60 °C (Note: High pH may not be suitable for RNA-based oligonucleotides due to stability issues[5])
-
Detection: UV at 260 nm.
Procedure:
-
Equilibrate the column with 100% Mobile Phase A for at least 10 column volumes.
-
Dissolve the crude oligonucleotide sample in Mobile Phase A.
-
Inject the sample onto the column.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30-60 minutes.
-
Collect fractions corresponding to the major peak, which should be the full-length phosphorothioate product.
-
Desalt the collected fractions using a suitable method (e.g., size-exclusion chromatography or solid-phase extraction).
-
Analyze the purity of the final product by analytical HPLC and mass spectrometry.
Protocol 2: Polyacrylamide Gel Electrophoresis (PAGE) for Phosphorothioate Purification
PAGE is an effective method for purifying oligonucleotides based on their size.
-
Gel: Denaturing polyacrylamide gel (e.g., 12-20%) containing 7M urea.
-
Running Buffer: 1x TBE buffer (Tris/Borate/EDTA).
-
Loading Dye: Formamide-based loading dye.
Procedure:
-
Pre-run the gel for 30-60 minutes to ensure uniform temperature.
-
Resuspend the crude oligonucleotide in the loading dye and heat at 95°C for 5 minutes to denature.
-
Load the sample into the wells of the polyacrylamide gel.
-
Run the gel at a constant voltage until the desired separation is achieved (monitoring with a tracking dye).
-
Visualize the oligonucleotide bands using UV shadowing.
-
Excise the gel slice corresponding to the full-length product.
-
Elute the oligonucleotide from the gel slice by crush-and-soak method in an appropriate buffer (e.g., 0.5 M ammonium acetate).
-
Recover the purified oligonucleotide by ethanol precipitation.
-
Desalt the final product.
Purification Method Comparison
| Method | Principle | Advantages | Disadvantages |
| AEX-HPLC | Separation based on charge. | High resolution, good for separating P=O impurities. | May require desalting, high salt concentrations can be harsh. |
| IP-RP-HPLC | Separation based on hydrophobicity. | Compatible with mass spectrometry, good for separating failure sequences. | Diastereomer separation can be challenging, ion-pairing agents can be difficult to remove.[3] |
| PAGE | Separation based on size. | High resolution for size separation, can handle small to moderate sample loads. | Labor-intensive, elution from gel can lead to lower recovery, potential for contamination. |
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bio-works.com [bio-works.com]
Limited stability of Beaucage reagent in solution on DNA synthesizers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the limited stability of Beaucage reagent in solution, particularly during its use on automated DNA synthesizers.
Frequently Asked Questions (FAQs)
Q1: What is the Beaucage reagent and what is its primary application?
The Beaucage reagent, chemically known as 3H-1,2-benzodithiol-3-one 1,1-dioxide, is a highly efficient sulfurizing agent.[1] Its main role is in the solid-phase synthesis of phosphorothioate oligonucleotides (PS-ONs).[1] In this process, it converts phosphite triester intermediates into phosphorothioate triesters. This modification replaces a non-bridging oxygen atom in the phosphate backbone with a sulfur atom, which makes the resulting oligonucleotide resistant to degradation by nucleases.[1][2] This resistance is a crucial feature for therapeutic oligonucleotides, such as antisense oligonucleotides and siRNAs.[1][2]
Q2: What are the primary stability issues with the Beaucage reagent?
The main issue is the reagent's limited stability in solution, especially in acetonitrile once it has been placed on a DNA synthesizer.[1][3] While the solid form of the reagent is stable when stored correctly, its solution degrades over a couple of days.[3] This degradation can lead to the formation of a precipitate and a decrease in sulfurization efficiency.[3]
Q3: What causes the Beaucage reagent to degrade in solution?
The primary culprit for degradation is moisture.[3] The phosphoramidite chemistry used in DNA synthesis is highly sensitive to water, and the acetonitrile solvent must be anhydrous (typically with a water content below 30 ppm).[3] Water can hydrolyze the Beaucage reagent, which reduces its effectiveness and can lead to the formation of undesirable phosphodiester linkages instead of the intended phosphorothioate linkages.[3]
Q4: How should the Beaucage reagent (solid and solution) be stored?
-
Solid Reagent: Store in a cool, dry, and well-ventilated place, protected from moisture.[3][4] Refrigeration is recommended to maintain long-term quality.[4]
-
Solutions: Solutions in anhydrous acetonitrile should ideally be prepared fresh before each synthesis run.[3][4] If a solution must be stored, it should be for a short period in a tightly sealed, silanized amber bottle to protect it from light and moisture.[4][5] Stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years.[6]
Q5: Are there more stable alternatives to the Beaucage reagent?
Yes, several alternative sulfurizing reagents have been developed that offer improved stability in solution. One of the most common alternatives is 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione, also known as DDTT or Sulfurizing Reagent II.[5][7] DDTT shows better performance and stability on the synthesizer, especially for RNA synthesis, and does not require the use of silanized glassware.[5][7]
Troubleshooting Guide
This guide addresses common problems encountered due to the limited stability of the Beaucage reagent.
| Symptom / Issue Observed | Potential Cause | Recommended Action(s) |
| Low Sulfurization Efficiency (High levels of phosphodiester (P=O) linkages detected by HPLC or Mass Spectrometry).[8] | Degraded Beaucage Reagent: The reagent solution on the synthesizer has degraded due to age or exposure to moisture.[8][9] | 1. Prepare a Fresh Solution: Discard the old solution and prepare a new one using solid Beaucage reagent and fresh, anhydrous acetonitrile (<30 ppm water).[3][8]2. Verify Solvent Quality: Ensure the acetonitrile used is of high quality and truly anhydrous.[3]3. Check Synthesizer Lines: Make sure all reagent lines on the synthesizer are dry to prevent moisture contamination.[3] |
| Inconsistent Synthesis Results (Variable phosphorothioate content from run to run). | Gradual Reagent Degradation: The Beaucage reagent solution is slowly degrading on the instrument over time.[3] | 1. Monitor Solution Age: Keep a log of when the reagent solution was prepared and placed on the synthesizer.2. Use Fresh Solutions for Critical Syntheses: For long or critical oligonucleotide syntheses, always use a freshly prepared solution to ensure consistency.[3] |
| Appearance of "n-1" Deletion Sequences (Significant "n-1" peak in HPLC analysis).[8] | Incomplete Sulfurization: The phosphite linkage was not fully sulfurized. This unstable linkage is then cleaved during the acidic detritylation step of the next cycle, resulting in a shorter sequence.[8] | 1. Increase Sulfurization Time: Extend the contact time of the Beaucage reagent with the solid support. For DNA, times can range from 60 to 240 seconds.[2][8]2. Confirm Reagent Potency: Ensure the reagent solution is fresh and active. |
| Poor Results for RNA Synthesis (Very low yield of phosphorothioate RNA).[8] | Sluggish Reaction Kinetics: Beaucage reagent is known to be less efficient and has slower reaction kinetics for sulfurizing RNA linkages compared to DNA.[5][8] | 1. Significantly Increase Reaction Time: A sulfurization time of at least 4 minutes is often required for RNA synthesis.[2][10]2. Consider an Alternative Reagent: For RNA synthesis, using a more stable and efficient reagent like DDTT is highly recommended.[5][7] |
| Precipitate Formation in Reagent Bottle | Reagent Degradation: The visible precipitate is a clear sign that the Beaucage reagent has degraded in the acetonitrile solution.[3] | 1. Discard Immediately: Do not use the solution. The presence of precipitate indicates the reagent is no longer effective and could clog synthesizer lines.2. Prepare Fresh Solution: Prepare a new solution in a clean, dry, silanized amber bottle.[11] |
Experimental Protocols
Protocol for Preparation of 0.05 M Beaucage Reagent Solution
Materials:
-
Beaucage Reagent (solid, this compound 1,1-dioxide)
-
Anhydrous acetonitrile (CH₃CN), water content <30 ppm
-
Clean, dry, silanized amber glass bottle[11]
Procedure:
-
Ensure the silanized amber glass bottle is completely clean and dry to prevent moisture contamination.[11]
-
In a fume hood, carefully weigh the appropriate amount of solid Beaucage Reagent. To create a 0.05 M solution, use approximately 1 gram of reagent for every 100 mL of acetonitrile.[11]
-
Transfer the weighed solid into the silanized bottle.
-
Add the calculated volume of anhydrous acetonitrile to the bottle.
-
Seal the bottle tightly and swirl gently until the reagent is completely dissolved.
-
For best results, use the solution promptly after preparation.[3]
Protocol for Testing Solution Stability (Accelerated Degradation)
This protocol can be used to compare the stability of the reagent under different conditions.
Materials:
-
Anhydrous acetonitrile (control)
-
Acetonitrile with known, higher water content (e.g., 100 ppm, 200 ppm)
-
Solid Beaucage reagent
-
Multiple small, silanized amber vials with tight-sealing caps
-
HPLC system for analysis
Procedure:
-
Prepare "Wet" Solvents: Create acetonitrile solutions with varying water content by adding a precise volume of deionized water to anhydrous acetonitrile.[3]
-
Prepare Reagent Solutions: Quickly prepare 0.05 M solutions of the Beaucage reagent in the anhydrous control solvent and in each of the "wet" acetonitrile solutions. Dispense them into the silanized amber vials and seal immediately to minimize exposure to atmospheric moisture.[3]
-
Incubation: Store the vials at room temperature to simulate the conditions on a DNA synthesizer.[3]
-
Monitoring Degradation: At set time points (e.g., 0, 24, 48, and 72 hours), use a small aliquot of each solution to perform a test synthesis of a short phosphorothioate oligonucleotide (e.g., a dimer or trimer).
-
Analysis: Analyze the crude product from each test synthesis using ion-exchange HPLC or mass spectrometry. The primary metric for degradation is the decrease in sulfurization efficiency, observed as an increase in the phosphodiester (P=O) peak relative to the desired phosphorothioate (P=S) peak.
Visual Guides
Troubleshooting Workflow for Low Sulfurization Efficiency
This diagram outlines the decision-making process when troubleshooting low sulfurization efficiency in oligonucleotide synthesis.
Caption: Troubleshooting workflow for low sulfurization efficiency.
Oligonucleotide Synthesis Cycle
This diagram shows the four main steps in a single cycle of solid-phase oligonucleotide synthesis, highlighting the critical placement of the sulfurization step.
Caption: The four-step phosphoramidite synthesis cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glenresearch.com [glenresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Inconsistent performance of different lots of Beaucage reagent
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the inconsistent performance of different lots of Beaucage reagent (3H-1,2-benzodithiol-3-one 1,1-dioxide) in oligonucleotide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the primary cause of inconsistent performance between different lots of Beaucage reagent?
The most significant factor contributing to lot-to-lot variability is the limited stability of the Beaucage reagent in solution, particularly in acetonitrile, once it is loaded onto an automated DNA synthesizer.[1][2] Degradation of the reagent can lead to incomplete sulfurization, resulting in lower yields of the desired phosphorothioate oligonucleotides and the formation of unwanted byproducts.[1][3] While the solid reagent is generally stable when stored correctly, its solution-state stability is poor and can degrade over a couple of days, often visible as precipitation.[1]
Q2: What are the common indicators of poor Beaucage reagent performance or degradation?
Suboptimal performance of the Beaucage reagent typically manifests in the following ways during analysis of the synthesized oligonucleotide:
-
Presence of Phosphodiester (P=O) Linkages: The most common byproduct is the formation of a native phosphodiester linkage instead of the desired phosphorothioate (P=S) linkage due to incomplete sulfurization.[4][5]
-
High Levels of n-1 Deletion Sequences: Incomplete sulfurization can lead to cleavage of the unstable phosphite triester linkage during the subsequent acidic detritylation step, resulting in truncated sequences.[3][4]
-
Broad or Split Peaks in HPLC Analysis: While this can be due to the presence of diastereomers, which is expected with phosphorothioate linkages, it can be exacerbated by impurities from inefficient sulfurization.[6]
Q3: How can I troubleshoot a synthesis reaction where I suspect Beaucage reagent failure?
If you suspect poor performance from your Beaucage reagent, follow this troubleshooting workflow:
-
Use a Freshly Prepared Solution: The most critical step is to prepare a fresh solution of the Beaucage reagent from the solid for each synthesis run.[1][3] Avoid using solutions that have been on the synthesizer for more than a day.[1]
-
Ensure Anhydrous Conditions: Moisture is a key contributor to the degradation of the Beaucage reagent.[1] Use high-quality, anhydrous acetonitrile (<30 ppm water) for preparing the reagent solution and ensure all synthesizer lines are dry.[1]
-
Increase Reaction Time: For DNA oligonucleotides, a reaction time of 60 to 240 seconds is typical. If you are experiencing incomplete sulfurization, increasing the contact time can improve efficiency.[3] For RNA synthesis, which is known to be more challenging with the Beaucage reagent, a longer reaction time of at least 4 minutes is often necessary.[7]
-
Verify Reagent Purity: If problems persist, consider the purity of the solid Beaucage reagent.
Quantitative Data on Sulfurizing Reagent Performance
The choice of sulfurizing reagent can significantly impact the efficiency of phosphorothioate oligonucleotide synthesis. Below is a comparison of the Beaucage reagent with common alternatives.
Table 1: Performance Comparison of Sulfurizing Reagents in DNA Oligonucleotide Synthesis
| Reagent | Typical Concentration & Reaction Time | Sulfurization Efficiency | Key Advantages | Key Disadvantages |
| Beaucage Reagent | 0.05 M for 60-240s | >96%[8] | High efficiency, fast reaction time. | Limited stability in solution on the synthesizer, potential for precipitation.[1] |
| DDTT (Sulfurizing Reagent II) | 0.05 M for 60s[8] | >99% | Improved stability in solution, excellent for both DNA and RNA synthesis. | May be more expensive than other alternatives. |
| PADS (Phenylacetyl Disulfide) | 0.2 M in ACN/3-picoline for 60-120s[9] | >99% | Economical for large-scale synthesis. | Requires an "aged" solution for optimal performance.[9] |
| EDITH | 0.05 M for 30s[8] | >98% | Rapid and efficient sulfurization, stable in solution.[8] | Less commonly cited in recent large-scale synthesis literature.[8] |
Table 2: Performance Comparison of Sulfurizing Reagents in RNA Oligonucleotide Synthesis
| Reagent | Typical Concentration & Reaction Time | Sulfurization Efficiency | Key Advantages | Key Disadvantages |
| Beaucage Reagent | 0.05 M for 4 min | Variable, often suboptimal | Established reagent. | Sluggish kinetics, often requires extended reaction times.[10] |
| DDTT (Sulfurizing Reagent II) | 0.05 M for 1-4 min[10] | High | More efficient than Beaucage reagent for RNA, stable in solution.[10][11] | - |
Experimental Protocols
Protocol 1: Preparation of Beaucage Reagent Solution
Objective: To prepare a fresh 0.05 M solution of Beaucage reagent for use in automated oligonucleotide synthesis.
Materials:
-
Beaucage Reagent (solid)
-
Anhydrous acetonitrile (<30 ppm water)
-
Silanized amber glass bottle[5]
Procedure:
-
In a dry environment (e.g., under argon or in a glove box), weigh the appropriate amount of solid Beaucage reagent.
-
Transfer the solid to a silanized amber glass bottle.
-
Add the required volume of anhydrous acetonitrile to achieve a final concentration of 0.05 M.
-
Seal the bottle tightly and swirl gently until the solid is completely dissolved.
-
Load the freshly prepared solution onto the automated DNA synthesizer. It is recommended to use this solution within 24-48 hours.[1]
Protocol 2: Troubleshooting Incomplete Sulfurization via Ion-Exchange HPLC
Objective: To analyze the purity of a synthesized phosphorothioate oligonucleotide and identify issues related to incomplete sulfurization.
Materials:
-
Crude, deprotected oligonucleotide sample
-
Ion-exchange HPLC system
-
Appropriate buffers (e.g., Tris-based with a salt gradient)
Procedure:
-
Sample Preparation: Dissolve the cleaved and deprotected oligonucleotide in an appropriate aqueous buffer to a concentration of 5-20 A₂₆₀/mL.[3]
-
Chromatography:
-
Data Analysis:
-
The main peak should correspond to the full-length phosphorothioate oligonucleotide.
-
The presence of significant peaks eluting before the main peak often corresponds to n-1 and shorter deletion sequences, indicative of incomplete sulfurization.[3]
-
Visualizations
Caption: Troubleshooting workflow for inconsistent Beaucage reagent performance.
Caption: The role of sulfurization in the phosphoramidite synthesis cycle.
Caption: The impact of moisture on Beaucage reagent degradation and synthesis outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
Technical Support Center: Minimizing Oxidative Damage from 3H-1,2-Benzodithiol-3-one and its Byproducts
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on mitigating potential oxidative damage induced by 3H-1,2-Benzodithiol-3-one and its byproducts during experimental procedures. The information is presented in a question-and-answer format for clarity and ease of use.
Disclaimer: Direct research on the oxidative effects of this compound is limited. Much of the guidance provided is extrapolated from studies on the structurally related compound, 3H-1,2-dithiole-3-thione (D3T), and general principles of oxidative stress. Researchers should interpret these recommendations with this in mind and perform their own validations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential byproducts?
A1: this compound is a sulfur-containing heterocyclic compound. While specific byproduct formation in biological assays is not well-documented, similar sulfur-containing compounds can undergo redox cycling, potentially leading to the generation of reactive oxygen species (ROS). Byproducts may arise from the degradation of the parent compound or its interaction with cellular components.
Q2: How can this compound and its byproducts cause oxidative damage?
A2: The mechanism of oxidative damage from this compound is not fully elucidated. However, based on the behavior of the related compound 3H-1,2-dithiole-3-thione (D3T), it is plausible that it can react with intracellular thiols, such as glutathione, leading to the production of superoxide radicals and other reactive oxygen species (ROS).[1][2] An excessive accumulation of ROS can overwhelm the cell's antioxidant defense systems, resulting in damage to lipids, proteins, and DNA.
Q3: What are the primary signaling pathways activated by oxidative stress?
A3: Oxidative stress can activate several signaling pathways, often as a cellular defense mechanism. A key pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[2] Under oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes. However, excessive or prolonged oxidative stress can also trigger pro-inflammatory and apoptotic pathways.
Troubleshooting Guides
Issue 1: High levels of cell death or cytotoxicity are observed in my experiments.
-
Possible Cause: Excessive oxidative stress induced by this compound or its byproducts.
-
Troubleshooting Steps:
-
Optimize Compound Concentration: Perform a dose-response study to determine the optimal concentration of this compound that achieves the desired experimental effect with minimal cytotoxicity.
-
Include Antioxidant Co-treatment: Assess the effect of co-treating cells with a known antioxidant, such as N-acetylcysteine (NAC), Vitamin C, or Vitamin E. A reduction in cytotoxicity with antioxidant co-treatment would suggest the involvement of oxidative stress.
-
Measure ROS Levels: Directly measure intracellular ROS levels using fluorescent probes to confirm that the compound is inducing oxidative stress.
-
Assess Mitochondrial Health: Evaluate mitochondrial membrane potential and function, as mitochondria are a primary source and target of ROS.
-
Issue 2: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Variability in the levels of oxidative stress due to factors like cell passage number, confluency, or media components.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations for all experiments.
-
Pre-screen Reagents: Test different batches of this compound and other key reagents for their potential to induce baseline oxidative stress.
-
Monitor Basal Oxidative Stress: Establish a baseline level of oxidative stress in your cell model before initiating experiments.
-
Use Positive and Negative Controls: Always include appropriate controls, such as a known inducer of oxidative stress (e.g., hydrogen peroxide) and an antioxidant, to validate your assay.
-
Quantitative Data Summary
Table 1: Common Antioxidants for Mitigating Oxidative Stress
| Antioxidant | Typical Working Concentration | Mechanism of Action | Reference |
| N-acetylcysteine (NAC) | 1-10 mM | Precursor to glutathione synthesis, direct ROS scavenger | - |
| Ascorbic Acid (Vitamin C) | 50-200 µM | Scavenges a wide range of ROS, regenerates Vitamin E | - |
| α-Tocopherol (Vitamin E) | 10-100 µM | Lipid-soluble antioxidant, protects cell membranes from lipid peroxidation | - |
Table 2: Markers of Oxidative Stress
| Marker | Method of Detection | What it Measures | Reference |
| Reactive Oxygen Species (ROS) | Fluorescent probes (e.g., DCFDA, DHE) | General intracellular ROS levels | - |
| Lipid Peroxidation | TBARS assay, MDA or 4-HNE ELISA | Damage to lipids | - |
| DNA Damage | 8-OHdG ELISA | Oxidative damage to DNA | - |
| Protein Carbonylation | DNPH assay, ELISA | Oxidative damage to proteins | - |
| Glutathione (GSH/GSSG) Ratio | Colorimetric or fluorescent assays | Cellular redox state | - |
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
-
Cell Preparation: Seed cells in a suitable plate format (e.g., 96-well plate) and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at various concentrations for the desired time. Include a positive control (e.g., 100 µM H₂O₂) and a negative control (vehicle).
-
Staining: Remove the treatment media and wash the cells with pre-warmed phosphate-buffered saline (PBS). Incubate the cells with 10 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.
-
Measurement: Wash the cells twice with PBS. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control.
Protocol 2: Co-treatment with an Antioxidant (N-acetylcysteine)
-
Cell Preparation: Seed cells as described in Protocol 1.
-
Pre-treatment: Pre-incubate the cells with an optimized concentration of NAC (e.g., 5 mM) for 1-2 hours before adding this compound.
-
Co-treatment: Add this compound to the media already containing NAC and incubate for the desired duration.
-
Endpoint Analysis: Perform the desired downstream assays (e.g., cytotoxicity assay, ROS measurement) to assess the protective effect of NAC.
Visualizations
Caption: Proposed mechanism of oxidative damage by this compound.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: A comprehensive workflow for assessing oxidative damage.
References
- 1. The antioxidant 3H-1,2-dithiole-3-thione potentiates advanced glycation end-product-induced oxidative stress in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of 3H-1, 2-dithiole-3-thione on cellular model of Alzheimer's disease involves Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Phosphorothioate Oligonucleotide Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of high-purity phosphorothioate (PS) oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during phosphorothioate oligonucleotide synthesis?
A1: The most prevalent impurities include:
-
n-1 and n+1 species: These are oligonucleotides that are one nucleotide shorter or longer than the target sequence. They arise from incomplete detritylation/coupling or the addition of an extra nucleotide.
-
Phosphodiester (PO) linkages: The presence of P=O linkages instead of the desired P=S linkages is a common issue, resulting from incomplete sulfurization.
-
Oxidized phosphorothioate linkages (P=O): The sulfur in the PS linkage can be oxidized back to a phosphodiester, particularly during post-synthesis processing.
-
Byproducts from sulfurization reagents: Reagents like 3-amino-1,2,4-dithiazole-5-thione (xanthane hydride) or 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage reagent) can generate side products that may co-purify with the oligonucleotide.
-
Depurination products: The acidic conditions of detritylation can lead to the cleavage of the glycosidic bond, particularly for adenosine and guanosine residues, resulting in abasic sites.
Q2: What causes the formation of n-1 and other shortmer impurities?
A2: The formation of n-1 and other shortmer impurities can be attributed to several factors:
-
Inefficient coupling: The coupling efficiency of phosphoramidites can be reduced by steric hindrance, poor quality reagents, or inadequate reaction time.
-
Incomplete detritylation: Failure to completely remove the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain prevents the subsequent coupling reaction, leading to a truncated sequence.
-
Poor quality starting materials: The purity of phosphoramidites, solvents, and other reagents is critical for achieving high coupling efficiencies.
Q3: How can I minimize the formation of phosphodiester (PO) linkages?
A3: To minimize the formation of PO linkages, ensure the sulfurization step is highly efficient. This can be achieved by:
-
Using fresh and highly pure sulfurization reagents.
-
Optimizing the sulfurization reaction time and temperature.
-
Ensuring anhydrous conditions during the synthesis cycle, as water can lead to the formation of P=O bonds.
Troubleshooting Guide
Issue 1: Low Yield of Full-Length Product
If you are experiencing a low yield of your target phosphorothioate oligonucleotide, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield of PS-oligos.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Poor Quality Reagents | Use fresh, high-purity phosphoramidites, activator (e.g., DCI, ETT), and anhydrous solvents. Ensure proper storage of all reagents. |
| Suboptimal Coupling Time | Increase the coupling time, especially for sterically hindered bases. A typical coupling time is 2-5 minutes. |
| Inefficient Sulfurization | Use a fresh, active sulfurizing agent (e.g., Xanthane Hydride, DDTT). Ensure sufficient reaction time (e.g., 30-60 seconds). |
| Incomplete Cleavage/Deprotection | Extend the cleavage and deprotection time or increase the temperature. Ensure the correct deprotection solution is used for the specific protecting groups. |
Issue 2: High Levels of Phosphodiester (PO) Impurities
The presence of P=O linkages compromises the nuclease resistance of the phosphorothioate oligonucleotide.
Troubleshooting Workflow for High PO Content
Caption: Troubleshooting workflow for high phosphodiester content.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Degraded Sulfurizing Reagent | Prepare a fresh solution of the sulfurizing agent immediately before use. |
| Insufficient Sulfurization Time | Increase the duration of the sulfurization step in the synthesis cycle. |
| Moisture Contamination | Ensure all solvents and reagents are anhydrous. Use molecular sieves to dry solvents if necessary. |
| Oxidation During Deprotection | Avoid the use of iodine or other oxidizing agents during the final deprotection and cleavage steps if possible. If iodine is necessary for removing a protecting group, minimize exposure time and temperature. |
Issue 3: Presence of n-1 and other Shortmer Species
These impurities can be difficult to remove and can impact the efficacy and safety of the oligonucleotide therapeutic.
Troubleshooting Workflow for Shortmer Impurities
Caption: Troubleshooting workflow for n-1 and other shortmer impurities.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Incomplete Detritylation | Increase the detritylation time or use a stronger acid, but be mindful of potential depurination. |
| Low Coupling Efficiency | Use fresh, high-quality phosphoramidites and activator. Increase coupling time. |
| Ineffective Capping | Ensure the capping solution is fresh and the capping step is of sufficient duration to block unreacted 5'-hydroxyl groups. |
| Suboptimal Purification | Employ high-resolution purification techniques such as ion-exchange HPLC or reversed-phase HPLC to separate the full-length product from shorter sequences. |
Experimental Protocols
Protocol 1: Analysis of Phosphorothioate Oligonucleotide Purity by Ion-Exchange HPLC (IEX-HPLC)
-
Column: A strong anion-exchange column suitable for oligonucleotide analysis.
-
Mobile Phase A: 20 mM Tris-HCl, pH 7.5.
-
Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 7.5.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30-45 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Sample Preparation: Dissolve the oligonucleotide sample in Mobile Phase A to a final concentration of 0.1-0.5 OD/mL.
Protocol 2: Analysis of Phosphorothioate to Phosphodiester Ratio by ³¹P NMR
-
Sample Preparation: Dissolve a sufficient amount of the purified oligonucleotide in D₂O.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Parameters:
-
Observe nucleus: ³¹P
-
Reference: 85% H₃PO₄ (external).
-
Acquire a proton-decoupled ³¹P spectrum.
-
-
Data Analysis: The phosphorothioate linkages will appear as a diastereomeric mixture around 55-58 ppm, while the phosphodiester linkages will be observed around 0 ppm. Integrate the respective peaks to determine the ratio.
Signaling Pathways and Logical Relationships
Logical Flow for Optimizing PS-Oligo Synthesis
Caption: Logical workflow for the synthesis and analysis of PS-oligos.
Impact of water content on Beaucage reagent stability and reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability and reactivity of the Beaucage reagent, with a specific focus on the impact of water content.
Frequently Asked Questions (FAQs)
Q1: What is the Beaucage reagent and what is its primary application?
The Beaucage reagent, chemically known as 3H-1,2-benzodithiol-3-one 1,1-dioxide, is a widely used sulfurizing agent in the solid-phase synthesis of oligonucleotides.[1][2] Its main function is to convert phosphite triester intermediates into phosphorothioate triesters, which creates phosphorothioate (PS) linkages in the oligonucleotide backbone.[1][2] These PS linkages are resistant to nuclease degradation, making them valuable for therapeutic applications like antisense oligonucleotides and siRNAs.[1][2][3]
Q2: What are the primary stability concerns with the Beaucage reagent?
The main stability issue with the Beaucage reagent is its limited stability when in solution, particularly after it is prepared in acetonitrile and placed on an automated DNA synthesizer.[1][2][4][5] While the solid reagent is stable when stored correctly, its stability in solution is comparatively poor, and degradation can happen over a couple of days, often seen as the formation of a precipitate.[1]
Q3: How does the water content in the solvent affect the stability and reactivity of the Beaucage reagent?
Water is a major factor in the degradation of the Beaucage reagent.[1] The phosphoramidite chemistry used in oligonucleotide synthesis is highly sensitive to moisture, and the solvents, like acetonitrile, must be anhydrous (typically <30 ppm water).[1] The presence of water can lead to the hydrolysis of the Beaucage reagent, which lowers its effectiveness as a sulfurizing agent. This degradation can cause incomplete sulfurization during the synthesis of oligonucleotides, leading to the formation of unwanted phosphodiester linkages.[1][6]
Q4: How should I properly handle and store the Beaucage reagent and its solutions?
-
Solid Reagent: The solid Beaucage reagent should be stored in a cool, dry place, and protected from moisture.[1] For long-term storage, it is recommended to keep the reagent in a tightly closed container in a dry and well-ventilated area, with refrigeration being ideal to maintain product quality.[7]
-
Solutions: Solutions of the Beaucage reagent in anhydrous acetonitrile should be prepared fresh whenever possible.[1][7] It is recommended to use silanized glassware to improve the stability of the solution.[1][2] If a solution needs to be stored, it should be for a short time in a tightly sealed, silanized amber bottle.[4][7] Stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years.[8]
Troubleshooting Guides
Problem: Low sulfurization efficiency, presence of phosphodiester (P=O) linkages, or n-1 deletions observed in the final product.
This issue is often indicated by a significant "n-1" peak during ion-exchange HPLC analysis, which results from the cleavage of the un-sulfurized, acid-sensitive phosphite linkage in the subsequent detritylation step.[6]
-
Primary Cause: Degradation of the Beaucage reagent solution, often due to moisture in the acetonitrile.[1][6] The phosphite triester intermediate is oxidized to a phosphodiester by trace amounts of water or other oxidants instead of being converted to a phosphorothioate by the Beaucage reagent.[6]
-
Solutions:
-
Use Fresh Reagent: Prepare a fresh solution of the Beaucage reagent from the solid form before each synthesis run.[1][6]
-
Ensure Anhydrous Conditions: Verify the dryness of the acetonitrile (typically <30 ppm water) and ensure all reagent lines on the synthesizer are dry.[1][6]
-
Increase Reaction Time: Increasing the contact time between the Beaucage reagent and the solid-support-bound oligonucleotide can significantly improve results, especially for difficult sequences or RNA synthesis.[2][6]
-
Problem: Inconsistent synthesis results with phosphorothioates.
-
Primary Cause: Gradual degradation of the Beaucage reagent solution on the synthesizer.[1]
-
Solutions:
Quantitative Data Summary
The following table summarizes key operational parameters for the use of the Beaucage reagent in oligonucleotide synthesis.
| Parameter | Recommended Value/Condition | Notes |
| Solvent Water Content | < 30 ppm | Essential for maintaining reagent stability and reactivity.[1] |
| Reagent Concentration | 0.05 M in anhydrous acetonitrile | A commonly used concentration for efficient sulfurization.[2][3][9] |
| Sulfurization Time (DNA) | 60 to 240 seconds | Generally sufficient for DNA oligonucleotides.[2] |
| Sulfurization Time (RNA) | At least 4 minutes | RNA linkages are more difficult to sulfurize and require longer reaction times.[2][10][11] |
| Storage (Solid) | Cool, dry, and dark place | Refrigeration is recommended for long-term storage.[1][7] |
| Storage (Solution) | Prepare fresh; short-term in silanized amber bottles | Limited stability in solution on the synthesizer.[2][4][7] |
Experimental Protocols
Protocol 1: Preparation of 0.05 M Beaucage Reagent Solution
Objective: To prepare a 0.05 M solution of the Beaucage reagent in anhydrous acetonitrile for use in automated oligonucleotide synthesis.
Materials:
-
Beaucage Reagent (solid)
-
Anhydrous acetonitrile (<30 ppm water)
-
Silanized amber glass bottle
Procedure:
-
Ensure the silanized amber glass bottle is clean and completely dry.
-
In a chemical fume hood, weigh the appropriate amount of Beaucage reagent powder to prepare a 0.05 M solution.
-
Transfer the weighed reagent into the silanized bottle.
-
Add the required volume of anhydrous acetonitrile.
-
Seal the bottle and agitate gently until the reagent is completely dissolved.
-
The solution should be used promptly after preparation for optimal performance.[5]
Protocol 2: Assessing the Impact of Water Content on Beaucage Reagent Stability
Objective: To qualitatively and semi-quantitatively assess the degradation of the Beaucage reagent in acetonitrile with known amounts of added water over time.
Materials:
-
Beaucage Reagent (solid)
-
Anhydrous acetonitrile (<10 ppm water)
-
Deionized water
-
Silanized amber vials with septa
-
HPLC system with a UV detector
-
³¹P NMR spectrometer (optional)
Methodology:
-
Preparation of "Wet" Acetonitrile:
-
Prepare a series of acetonitrile solutions with varying water content (e.g., 50 ppm, 100 ppm, 200 ppm, 500 ppm, and 1000 ppm).
-
This can be done by adding a calculated volume of deionized water to a known volume of anhydrous acetonitrile.[1]
-
-
Preparation of Beaucage Reagent Solutions:
-
Prepare a 0.05 M solution of the Beaucage reagent in each of the "wet" acetonitrile solutions and in the anhydrous acetonitrile (as a control).
-
Work quickly to minimize exposure to atmospheric moisture.
-
Dispense the solutions into the silanized amber vials and seal them immediately.[1]
-
-
Incubation:
-
Store the vials at room temperature, simulating the conditions on a DNA synthesizer.[1]
-
-
Monitoring Degradation:
-
At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take an aliquot from each vial.
-
Analyze the aliquots by reverse-phase HPLC to monitor the disappearance of the Beaucage reagent peak and the appearance of degradation products.
-
If available, ³¹P NMR can be used to provide more detailed information about the degradation pathway.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. glenresearch.com [glenresearch.com]
Validation & Comparative
A Tale of Two Sulfurs: 3H-1,2-Benzodithiol Derivatives vs. Phenylacetyl Disulfide (PADS) - A Comparative Guide
Introduction: In the vast landscape of chemical biology and drug development, sulfur-containing compounds play indispensable roles. This guide provides a detailed comparison of two significant classes of sulfur reagents: 3H-1,2-benzodithiol derivatives and Phenylacetyl Disulfide (PADS). While both are pivotal in their respective domains, their primary applications and measures of efficiency are fundamentally different. This document will elucidate these differences, providing researchers, scientists, and drug development professionals with a clear understanding of their distinct mechanisms and functionalities.
3H-1,2-benzodithiol derivatives can be broadly categorized into two key applications based on their structure:
-
Hydrogen Sulfide (H₂S) Donors: Compounds like 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH), a derivative of the core benzodithiol structure, are renowned as slow-releasing H₂S donors.[1][2][3] Their efficiency is measured by their ability to release H₂S in a controlled manner to modulate biological pathways.
-
Sulfurizing Reagents: Specifically, 3H-1,2-Benzodithiol-3-one 1,1-dioxide, famously known as the Beaucage Reagent , is a highly efficient sulfur-transfer agent used in synthetic chemistry.
Phenylacetyl Disulfide (PADS) is also a sulfurizing reagent, primarily utilized in the synthesis of phosphorothioate oligonucleotides, offering an economical and effective alternative to other agents.[4][5]
This guide will compare the efficiency of these compounds in their designated roles: H₂S donation and chemical sulfurization.
Section 1: Efficiency as Hydrogen Sulfide (H₂S) Donors
ADT-OH is a widely studied H₂S donor, valued for its slow and sustained release of this critical gasotransmitter.[1][2] H₂S is involved in numerous physiological processes, including inflammation, cardiovascular protection, and neuromodulation.[6][7] The efficiency of ADT-OH is determined by its H₂S release kinetics and its efficacy in biological systems.
Quantitative Data: H₂S Donor Performance
| Compound | Release Trigger | Release Profile | Biological Effect | Typical Concentration | Reference |
| ADT-OH | Hydrolysis / Mitochondrial Enzymes | Slow & Sustained | Inhibition of NF-κB activation; Induction of apoptosis in cancer cells; Protection of endothelial cells.[1][2] | 50-100 µM | [1][8] |
| NaHS | Instantaneous Dissociation | Rapid Burst | Rapid, short-lived physiological responses. | 30-300 µM | [3][9] |
Mechanism of Action: ADT-OH as an H₂S Donor
ADT-OH is believed to release H₂S via hydrolysis or enzymatic action within the cell.[3][6] The released H₂S can then modulate downstream signaling pathways, such as the NF-κB pathway, which is crucial in inflammatory responses.
Section 2: Efficiency as Sulfurizing Reagents
In the synthesis of therapeutic oligonucleotides, a phosphorothioate (P=S) backbone is often introduced to increase resistance to nuclease degradation.[10] This is achieved by sulfurizing the internucleosidic phosphite triester (P=O) linkage. The efficiency here is a measure of chemical conversion—speed, yield, and purity. PADS is a highly effective reagent for this purpose and serves as a common replacement for the Beaucage Reagent (this compound 1,1-dioxide).[4][11]
Quantitative Data: Sulfurization Performance
| Reagent | Typical Conditions | Stepwise Efficiency | Key Advantages | Reference |
| PADS | 0.2 M in 3-picoline/acetonitrile (1:1), 60-120s | > 99.6% | Economical, scalable, efficient for RNA and DNA synthesis.[4] | [4][12] |
| Beaucage Reagent | Acetonitrile solution | Highly efficient | Historically significant, potent sulfur-transfer reagent. | [13] |
Mechanism of Action: PADS in Oligonucleotide Synthesis
The sulfurization mechanism of PADS is not a simple, direct transfer. It first requires an "aging" process where, in the presence of a base like 3-picoline, PADS degrades to form polysulfides.[14][15][16] These polysulfides are the actual, more potent sulfur-transfer agents that react with the phosphite triester intermediate during oligonucleotide synthesis.
Section 3: Experimental Protocols
Protocol 1: Measurement of H₂S Release from ADT-OH
Objective: To quantify the rate and amount of H₂S released from ADT-OH in a cellular environment.
Methodology: Intracellular H₂S Detection using a Fluorescent Probe (e.g., WSP-1).[17]
-
Cell Culture: Plate HepG2 cells (or other relevant cell line) in a 96-well black plate and culture until approximately 90% confluency.
-
Probe Loading: Replace the medium and incubate the cells with a 10 mM solution of the WSP-1 fluorescent probe for 30 minutes at 37°C. This probe is highly sensitive for H₂S.[17]
-
Compound Incubation: Remove the probe solution and replace it with varying concentrations of ADT-OH (e.g., 100, 200, 300 µM) dissolved in a suitable buffer (e.g., HBSS).
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at time intervals (e.g., every 15 minutes for 2 hours) using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity over time to determine the kinetics of H₂S release. A calibration curve using a standard H₂S donor like NaHS can be used for quantification.
Protocol 2: Sulfurization of Oligonucleotides using PADS
Objective: To efficiently synthesize a phosphorothioate oligonucleotide on a solid support.
Methodology: Automated Solid-Phase Oligonucleotide Synthesis.
-
Reagent Preparation: Prepare a 0.2 M solution of PADS in a 1:1 (v/v) mixture of 3-picoline and anhydrous acetonitrile. Allow this solution to "age" for at least 48 hours before use to ensure the generation of active polysulfides.[16]
-
Synthesis Cycle: This protocol step occurs within an automated DNA/RNA synthesizer after the coupling of a phosphoramidite monomer to the growing oligonucleotide chain on a solid support.
-
Sulfurization Step: Following the coupling step, the nascent phosphite triester linkage is exposed to the aged PADS solution.
-
Contact Time: The synthesizer is programmed to deliver the PADS solution to the synthesis column for a contact time of 60 to 120 seconds to ensure complete sulfurization.[4]
-
Washing: After the reaction, the solid support is thoroughly washed with acetonitrile to remove excess reagent and byproducts.
-
Continuing Synthesis: The cycle of deblocking, coupling, sulfurizing (or capping), and oxidation continues until the desired oligonucleotide sequence is complete.
-
Cleavage and Deprotection: The final product is cleaved from the solid support and deprotected to yield the crude phosphorothioate oligonucleotide, which is then purified by HPLC.
Conclusion
The comparison between 3H-1,2-benzodithiol derivatives and Phenylacetyl Disulfide highlights a crucial principle in drug development and chemical synthesis: efficiency is context-dependent.
-
As an H₂S Donor, ADT-OH (a 3H-1,2-dithiole-3-thione) is efficient due to its ability to slowly and sustainably release a bioactive gas, allowing for the prolonged modulation of cellular signaling pathways. Its value is biological.
-
As a Sulfurizing Reagent, PADS is efficient due to its ability to rapidly and completely convert a chemical linkage with over 99.6% yield in under two minutes.[4] Its value is synthetic and economic.
For researchers studying the therapeutic potential of hydrogen sulfide, ADT-OH and similar donors are invaluable tools. For professionals in oligonucleotide manufacturing, PADS provides a robust, scalable, and cost-effective solution for producing next-generation therapeutics. Understanding their distinct applications and mechanisms is key to leveraging their respective strengths.
References
- 1. Novel H2S donor proglumide-ADT-OH protects HUVECs from ox-LDL-induced injury through NF-κB and JAK/SATA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADT-OH, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Water-Soluble Hydrogen Sulfide Donor Suppresses the Growth of Hepatocellular Carcinoma via Inhibiting the AKT/GSK-3β/β-Catenin and TGF-β/Smad2/3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onesearch.library.uwa.edu.au [onesearch.library.uwa.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. Trends in H2S-Donors Chemistry and Their Effects in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel H2S donor proglumide-ADT-OH protects HUVECs from ox-LDL-induced injury through NF-κB and JAK/SATA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Review of Hydrogen Sulfide (H2S) Donors: Chemistry and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youdobio.com [youdobio.com]
- 11. Synthesis of Antisense Oligonucleotides: Replacement of this compound 1,1-Dioxide (Beaucage Reagent) with P… [ouci.dntb.gov.ua]
- 12. An alternative advantageous protocol for efficient synthesis of phosphorothioate oligonucleotides utilizing phenylacetyl disulfide (PADS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Phosphorothioate anti-sense oligonucleotides: the kinetics and mechanism of the sulfurisation of phosphites by phenylacetyl disulfide (PADS) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Phosphorothioate anti-sense oligonucleotides: the kinetics and mechanism of the generation of the sulfurising agent from phenylacetyl disulfide (PADS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Comparative Analysis of Beaucage Reagent and DDTT for RNA Phosphorothioate Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of therapeutic oligonucleotides, the choice of sulfurizing reagent is a critical determinant of yield, purity, and overall process efficiency. The introduction of phosphorothioate (PS) linkages in synthetic RNA oligonucleotides is a key modification to enhance their nuclease resistance, a crucial attribute for therapeutic applications such as antisense oligonucleotides and siRNAs.[1] The conversion of the phosphite triester to a phosphorothioate triester is achieved through a sulfurization step during solid-phase synthesis. The efficiency of this step is paramount for the successful synthesis of high-quality, full-length phosphorothioate RNA.[1]
This guide provides a detailed comparative study of two prominent sulfurizing agents for RNA synthesis: the well-established Beaucage reagent and the more recent 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT).[1] While both are effective, DDTT often presents significant advantages in reaction kinetics, stability, and overall efficiency, especially with the sterically hindered 2'-O-protected ribonucleoside phosphoramidites used in RNA synthesis.[1]
Performance Comparison: Beaucage Reagent vs. DDTT
Experimental data consistently demonstrates the superior performance of DDTT for the sulfurization of RNA oligonucleotides.[1] Key comparative metrics are summarized below.
| Parameter | Beaucage Reagent | DDTT (Sulfurizing Reagent II) | Key Observations |
| Chemical Name | 3H-1,2-benzodithiol-3-one 1,1-dioxide | 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione | - |
| Typical Concentration | 0.05 M in anhydrous acetonitrile.[2] | 0.05 M - 0.1 M in anhydrous acetonitrile or acetonitrile/pyridine.[1] | DDTT offers more flexibility in concentration depending on the sequence.[1] |
| Sulfurization Time (RNA) | ~4 - 6 minutes.[1][3] | ~2 - 6 minutes.[1] | DDTT generally facilitates faster reaction kinetics.[4] |
| Stability in Solution | Limited long-term stability on the synthesizer; fresh preparation is recommended.[2][4] | Stable for over 6 months in solution; does not require silanized glassware.[1] | DDTT's enhanced stability is a significant advantage for automated synthesis.[1] |
| Byproduct Formation | Produces a cyclic sulfoxide byproduct that is a potent oxidizing agent and may lead to unwanted side reactions.[2][4] | Does not produce oxidizing byproducts.[4] | DDTT offers a cleaner reaction profile. |
| Performance with RNA | May exhibit sluggish kinetics, requiring longer reaction times.[4] | Improved performance and stability, making it highly suitable for RNA sulfurization.[4][5] | DDTT is generally considered the superior reagent for RNA synthesis.[1] |
Experimental Data: Beaucage Reagent vs. DDTT for RNA Synthesis
The following table summarizes the coupling efficiency of phosphorothioate RNA synthesis using Beaucage Reagent and DDTT with different phosphoramidite protecting groups and sulfurization times. The data indicates that DDTT can be more efficient, especially with shorter sulfurization times for TBDMS-protected RNA phosphoramidites.[5]
| Sulfurizing Reagent | Concentration | Sulfurization Time (seconds) | RNA Phosphoramidite | Average Coupling Efficiency (%) |
| Beaucage Reagent | 0.05M | 240 | U-TOM | Similar to DDTT[5] |
| Beaucage Reagent | 0.05M | 240 | U-TBDMS | Performed well[5] |
| Beaucage Reagent | 0.05M | < 240 | U-TBDMS | Lower efficiency[5] |
| DDTT | 0.05M | 60-240 | U-TOM | Suitable[5] |
| DDTT | 0.05M | 60-240 | U-TBDMS | Performed well[5] |
Note: The data is compiled from a comparative study. "Similar to DDTT" indicates that with a longer sulfurization time, Beaucage Reagent achieved results comparable to DDTT.[5]
Visualizing the Reagents and Process
Experimental Protocols
The following protocols outline the key steps in a standard automated solid-phase RNA synthesis cycle, highlighting the sulfurization step with either Beaucage reagent or DDTT.
Protocol 1: Sulfurization using Beaucage Reagent
Reagent Preparation:
-
Weigh the appropriate amount of Beaucage Reagent (this compound 1,1-dioxide) to prepare a 0.05 M solution.[5]
-
In a chemical fume hood, dissolve the reagent in the required volume of anhydrous acetonitrile in a silanized amber glass bottle.[2][5]
-
Agitate the solution until the reagent is completely dissolved.[2] It is recommended to use a freshly prepared solution for optimal results due to the limited stability of the Beaucage reagent in solution on the synthesizer.[2]
Automated Synthesis Cycle:
The synthesis of RNA oligonucleotides on a solid support follows a four-step cycle for each nucleotide addition:
-
Detritylation (De-blocking): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside to expose the 5'-hydroxyl group for the next coupling reaction. This is typically achieved using a solution of a mild acid, such as trichloroacetic acid in dichloromethane.[1]
-
Coupling: The activated phosphoramidite monomer is added to the de-protected 5'-hydroxyl group of the growing oligonucleotide chain. This reaction is catalyzed by an activator, such as 5-(ethylthio)-1H-tetrazole (ETT).[1]
-
Sulfurization: Following the coupling step, the 0.05 M Beaucage reagent solution is delivered to the synthesis column. A reaction time of at least 4 minutes is recommended for RNA synthesis.[5]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants (n-1 shortmers) in subsequent cycles.[1]
This cycle is repeated until the desired RNA sequence is assembled.
Protocol 2: Sulfurization using DDTT
Reagent Preparation:
-
Prepare a 0.05 M solution of DDTT in anhydrous acetonitrile or a mixture of anhydrous acetonitrile and pyridine.[6] For difficult-to-sulfurize sequences, such as purine-rich RNA, a 0.1 M solution may be used.[7][8]
-
DDTT solutions are stable for over 6 months, which is a significant advantage for automated synthesis.[7]
Automated Synthesis Cycle:
The synthesis cycle is the same as for the Beaucage reagent, with the exception of the sulfurization step:
-
Detritylation (De-blocking): As described in Protocol 1.
-
Coupling: As described in Protocol 1.
-
Sulfurization: After the coupling step, the DDTT solution is introduced into the synthesis column. For RNA synthesis, a contact time of 4-6 minutes is recommended.[8]
-
Capping: As described in Protocol 1.
Conclusion
For the synthesis of phosphorothioate RNA oligonucleotides, DDTT emerges as a superior reagent to the Beaucage reagent.[1] Its enhanced stability, faster reaction kinetics, and higher sulfurization efficiency contribute to a more robust and efficient synthesis process, ultimately leading to higher purity and yield of the final product.[1][9] These advantages are particularly significant for the large-scale synthesis of RNA-based therapeutics. While the Beaucage reagent can be effective, it requires more careful handling, fresh preparation of solutions, and potentially longer reaction times to achieve comparable results in RNA synthesis.[4][5]
References
A Comparative Guide to Sulfuring Reagents: EDITH and DtsNH as Superior Alternatives to 3H-1,2-Benzodithiol-3-one
For Researchers, Scientists, and Drug Development Professionals in Oligonucleotide Synthesis
The synthesis of phosphorothioate oligonucleotides, a cornerstone in the development of antisense therapeutics and other research applications, relies on the critical step of sulfurization. For years, 3H-1,2-Benzodithiol-3-one 1,1-dioxide, commonly known as the Beaucage reagent, has been a widely used sulfur-transfer agent. However, its limitations in stability and solubility have prompted the search for more robust and efficient alternatives. This guide provides an objective comparison of two such alternatives, EDITH (3-ethoxy-1,2,4-dithiazoline-5-one) and DtsNH (1,2,4-dithiazolidine-3,5-dione), with the traditional Beaucage reagent, supported by experimental data.
Performance Comparison of Sulfuring Reagents
EDITH and DtsNH present significant advantages over the Beaucage reagent in the automated solid-phase synthesis of phosphorothioate oligonucleotides. These alternatives are not only easily prepared but also exhibit enhanced stability in solution over extended periods, a critical factor for consistent performance on automated synthesizers.[1][2] In contrast, the Beaucage reagent is known for its limited stability and solubility in acetonitrile, which can lead to precipitation and inconsistent sulfurization efficiency.[3][4][5]
Experimental data demonstrates that EDITH and DtsNH are highly effective at low concentrations and with short reaction times, contributing to faster and more cost-effective synthesis cycles.[1][2]
Quantitative Performance Data
The following tables summarize the key performance indicators for EDITH, DtsNH, and the Beaucage reagent in the synthesis of phosphorothioate DNA and RNA oligonucleotides.
Table 1: Performance in Phosphorothioate DNA Synthesis
| Parameter | EDITH | DtsNH | Beaucage Reagent |
| Concentration | 0.05 M in Acetonitrile | 0.05 M - 0.2 M in Acetonitrile | 0.05 M in Acetonitrile |
| Reaction Time | 30 - 60 seconds | 30 seconds - 5 minutes | 30 - 60 seconds |
| Sulfurization Yield | >98%[6] | >98%[6] | >98% (under optimal conditions)[6] |
| Stability in Solution | Stable for over 2 weeks at 25°C[1] | Stable for over 2 weeks at 25°C[1] | Limited stability, prone to precipitation[3][4] |
Table 2: Performance in Phosphorothioate RNA Synthesis
| Parameter | EDITH | DtsNH | Beaucage Reagent |
| Concentration | 0.05 M in Acetonitrile | Not as effective[7] | 0.05 M in Acetonitrile |
| Reaction Time | 2 minutes[7][8] | - | 4 minutes (to achieve similar results as EDITH)[3] |
| Sulfurization Efficiency | >99%[7] | - | Lower efficiency with shorter reaction times[3][7] |
Experimental Protocols
The synthesis of phosphorothioate oligonucleotides is typically performed via automated solid-phase phosphoramidite chemistry. The following is a generalized protocol highlighting the key steps, with a focus on the sulfurization stage.
General Protocol for Automated Phosphorothioate Oligonucleotide Synthesis
-
Deprotection (Detritylation): The 5'-hydroxyl group of the nucleotide attached to the solid support is deprotected by treatment with an acid (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: The next phosphoramidite monomer is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Sulfurization: The newly formed phosphite triester linkage is converted to a more stable phosphorothioate triester. This is achieved by introducing the sulfurizing reagent (EDITH, DtsNH, or Beaucage reagent) in an acetonitrile solution.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of failure sequences (n-1 mers).
-
Oxidation (for phosphodiester linkages): In syntheses containing both phosphodiester and phosphorothioate linkages, an oxidizing agent (e.g., iodine and water in pyridine/THF) is used to convert the phosphite triester to a phosphate triester. For fully phosphorothioated oligonucleotides, this step is replaced by the sulfurization step in every cycle.
-
Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and the phosphate/phosphorothioate backbone are removed by treatment with a base (e.g., concentrated ammonium hydroxide).
-
Purification and Analysis: The crude oligonucleotide is purified, typically by High-Performance Liquid Chromatography (HPLC).[9][10][11] The purity and identity of the final product are confirmed by techniques such as HPLC and mass spectrometry.[9][12]
Note on a Potential Side Reaction with EDITH: When using EDITH with certain labile exocyclic amino protecting groups (e.g., Expedite™ chemistry), a potential modification of guanine residues has been observed. This can be mitigated by altering the synthesis cycle to Coupling-Cap-Thio-Cap, where a capping step is introduced before sulfurization.[5][13]
Visualizing the Process and Mechanisms
To better illustrate the workflows and chemical transformations involved, the following diagrams are provided.
Caption: Automated solid-phase synthesis workflow for phosphorothioate oligonucleotides.
Caption: Proposed sulfurization mechanisms for DtsNH and EDITH.
Conclusion
For researchers and professionals in drug development engaged in the synthesis of phosphorothioate oligonucleotides, EDITH and DtsNH offer compelling advantages over the traditional Beaucage reagent. Their superior stability, high efficiency at low concentrations, and rapid reaction kinetics translate to a more reliable, faster, and cost-effective synthesis process. While the Beaucage reagent remains a viable option, the operational benefits provided by EDITH and DtsNH position them as the preferred choice for modern, high-throughput oligonucleotide synthesis.
References
- 1. Use of 1,2,4-dithiazolidine-3,5-dione (DtsNH) and 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH) for synthesis of phosphorothioate-containing oligodeoxyribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of 1,2,4-dithiazolidine-3,5-dione (DtsNH) and 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH) for synthesis of phosphorothioate-containing oligodeoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Efficient introduction of phosphorothioates into RNA oligonucleotides by 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chromatography Profile Analysis of Phosphorothioate Oligonucleotides [sigmaaldrich.com]
- 10. Separation of RNA phosphorothioate oligonucleotides by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Assay, Purity, and Impurity Profile of Phosphorothioate Oligonucleotide Therapeutics by Ion Pair-HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH) as a new sulfurizing reagent in combination with labile exocyclic amino protecting groups for solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sulfinurizing Reagents in Oligonucleotide Synthesis: A Cost-Effectiveness Analysis
For researchers, scientists, and drug development professionals, the selection of a sulfurizing reagent is a critical step in the synthesis of phosphorothioate (PS) oligonucleotides. This choice significantly impacts the efficiency, purity, and overall cost of producing these therapeutic molecules. This guide provides an objective comparison of commonly used sulfurizing reagents, supported by experimental data, to facilitate an informed decision-making process.
Performance Comparison of Common Sulfinurizing Reagents
The efficiency of sulfurization, reaction time, stability, and cost are key parameters to consider when selecting a sulfurizing reagent. The following table summarizes the performance of several widely used reagents.
| Reagent | Typical Reaction Conditions | Sulfurization Efficiency/Yield | Advantages | Disadvantages | Relative Cost |
| 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage Reagent) | 0.05 M in anhydrous acetonitrile.[1] 60-240 seconds for DNA, ~4 minutes for RNA.[1] | >99% for DNA, >98-99% for RNA.[1] | High efficiency, long history of use. | Limited stability in solution on the synthesizer.[2] |
|
| 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT) | 0.05 M in pyridine/acetonitrile.[3] 30 seconds - 2.5 minutes for DNA, ~4-6 minutes for RNA.[3][4] | >90% yield for a full 20-mer phosphorothioate RNA.[3] Often higher coupling efficiencies than Beaucage Reagent for RNA.[2] | High efficiency, especially for RNA.[3] Stable in solution for over 6 months.[3] | Higher cost compared to some other reagents.[3] |
|
| Phenylacetyl disulfide (PADS) | 0.2 M in a 1:1 (v/v) mixture of acetonitrile and 3-picoline. ~2-3 minutes reaction time.[5] | >99.8% stepwise efficiency.[5] | High efficiency. The solution's performance improves after "aging" for at least a day.[5][6] | The need to "age" the solution can be a logistical consideration. |
|
| 3-Amino-1,2,4-dithiazole-5-thione (Xanthane Hydride) | 0.02 M in 9:1 acetonitrile:pyridine for 2 minutes.[5] | Highly efficient.[5] | Inexpensive and commercially available.[5] Does not yield oxidizing byproducts. | $ |
Relative Cost Key:
-
$ : Lowest Cost
-
: Moderate Cost -
$ : Higher Cost -
: Highest Cost
(Note: Relative costs are estimated based on publicly available pricing for research quantities and may vary by supplier and scale.)
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the sulfurization step using different reagents during automated solid-phase oligonucleotide synthesis.
Protocol 1: Sulfurization using Beaucage Reagent
This protocol is adapted for a standard automated DNA/RNA synthesizer.
1. Reagent Preparation:
-
Prepare a 0.05 M solution of Beaucage Reagent in anhydrous acetonitrile in a silanized amber glass bottle.[1]
-
Ensure all glassware is dry and the acetonitrile is anhydrous to prevent the formation of undesired phosphodiester linkages.[1]
-
Agitate the solution until the reagent is fully dissolved. Freshly prepared solutions are recommended due to the reagent's limited stability.[1][2]
2. Automated Synthesis Cycle - Sulfurization Step:
-
Following the coupling step in the solid-phase synthesis cycle, the 0.05 M Beaucage reagent solution is delivered to the synthesis column.
-
The reaction is allowed to proceed for the optimized duration:
-
After the reaction, the synthesizer purges the column of the sulfurizing reagent.[1]
-
The synthesis cycle then proceeds to the capping step.
Protocol 2: Sulfurization using Phenylacetyl disulfide (PADS)
This protocol highlights the use of PADS as the sulfurizing agent.
1. Reagent Preparation:
-
Prepare a 0.2 M solution of PADS in a 1:1 (v/v) mixture of acetonitrile and 3-picoline.
-
It is recommended to "age" the solution for at least 24 hours before use to achieve optimal performance.[5]
2. Automated Synthesis Cycle - Sulfurization Step:
-
After the coupling of the phosphoramidite, the PADS solution is delivered to the column.
-
The sulfurization reaction is typically carried out for 2 minutes.
-
The column is then washed with acetonitrile to remove excess reagent and byproducts.
-
The cycle continues with the capping step.
Protocol 3: Sulfurization using Xanthane Hydride
This protocol outlines the use of Xanthane Hydride for efficient sulfurization.
1. Reagent Preparation:
-
Prepare a 0.2 M solution of Xanthane Hydride in pyridine or a 0.02 M solution in a 9:1 mixture of acetonitrile and pyridine.[5]
2. Automated Synthesis Cycle - Sulfurization Step:
-
Following the coupling step, the Xanthane Hydride solution is passed through the synthesis column.
-
A reaction time of 2 minutes is typically sufficient for complete sulfurization.[5]
-
The column is then thoroughly washed with acetonitrile.
-
The synthesis proceeds to the next step in the cycle.
Visualizing the Process
To better understand the experimental workflow and the chemical transformations involved, the following diagrams are provided.
Caption: Workflow for phosphorothioate oligonucleotide synthesis.
Caption: Chemical conversion during the sulfurization step.
Concluding Remarks
The selection of a sulfurizing reagent for oligonucleotide synthesis requires a careful balance of performance, cost, and practicality. For applications where cost is a primary driver, Xanthane Hydride and PADS present economical options with high efficiency. DDTT is a robust choice, particularly for RNA synthesis, due to its high efficiency and stability, albeit at a higher cost. The Beaucage reagent remains a widely used and effective option, though its limited solution stability should be considered.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the scale, the nature of the oligonucleotide (DNA or RNA), and the desired purity of the final product. Researchers are encouraged to perform small-scale trials to evaluate different reagents within their specific experimental setup to determine the most cost-effective solution for their needs. The purity of all reagents, including solvents, is also a critical factor that can significantly impact the yield and quality of the final oligonucleotide product.[7]
References
- 1. apexbt.com [apexbt.com]
- 2. youdobio.com [youdobio.com]
- 3. abmole.com [abmole.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. DDTT Sulfurizing Reagent | CAS: 1192027-04-5 | AxisPharm [axispharm.com]
- 6. Sulfurizing Reagent - 1 g [eurogentec.com]
- 7. Chemgenes Corporation DDTT SOLUTION (0.10), 450ML, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
A Comparative Guide to Sulfuring Agents for Solid-Phase Synthesis of Phosphorothioate Oligonucleotides
For researchers, scientists, and drug development professionals engaged in the synthesis of high-quality phosphorothioate oligonucleotides (PS-oligos), the selection of an appropriate sulfurizing agent is a critical determinant of yield, purity, and overall process efficiency. The introduction of a sulfur atom into the phosphodiester backbone via sulfurization imparts nuclease resistance, a crucial feature for therapeutic oligonucleotides such as antisense oligonucleotides and siRNAs.[1][2]
While the Beaucage reagent has historically been a widely used sulfurizing agent, a variety of alternatives have emerged, offering significant advantages in terms of stability, efficiency, and cost-effectiveness.[1][2] This guide provides an objective comparison of the performance of prominent sulfurizing agents, supported by experimental data, to facilitate an informed decision for your solid-phase synthesis needs.
Performance Comparison of Sulfuring Agents
The choice of a sulfur transfer reagent directly impacts the success of PS-oligo synthesis. The following table summarizes the performance of key sulfurizing agents based on critical experimental metrics.
| Reagent | Chemical Name | Typical Concentration & Time (DNA) | Typical Concentration & Time (RNA) | Sulfurization Efficiency | Key Advantages | Key Disadvantages |
| Beaucage Reagent | 3H-1,2-benzodithiol-3-one 1,1-dioxide | 0.05 M for 60-240s[1] | 0.05 M for 4 min[1] | >96%[1] | High efficiency, fast reaction time.[1] | Limited stability in solution on the synthesizer, potential for precipitation.[1][3] The cyclic sulfoxide by-product is a potent oxidizing agent which may lead to inconsistent performance.[4] |
| DDTT | 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione | 0.05 M for 60s[1] | 0.05 M for 60-360s[3] | Approaching or exceeding 99% for RNA synthesis.[3] | High efficiency and stability, suitable for both DNA and RNA synthesis.[1][3] Does not require silanized glassware.[3] | |
| PADS | Phenylacetyl Disulfide | 0.2 M for 60-120s[4][5] | 0.2 M for 3 min[6] | >99.6%[4][5] | Highly efficient, cost-effective for large-scale production, more consistent results than Beaucage reagent.[1][4][5] | "Aged" solutions may be required for optimal performance.[6][7] |
| Xanthane Hydride (ADTT) | 5-Amino-3H-1,2,4-dithiazole-3-thione | 0.02 M for 2 min[6] | Not specified | High | Does not yield oxidizing by-products or toxic substances like carbon disulfide. | Less commonly cited in recent large-scale synthesis literature compared to PADS and DDTT. |
| EDITH | 3-ethoxy-1,2,4-dithiazoline-5-one | 0.05 M for 30s[1] | Not specified | Effective for sulfurization.[1] | Rapid and efficient sulfurization, stable in solution.[1] | Less commonly cited in recent large-scale synthesis literature.[1] |
Experimental Protocols
Detailed methodologies are crucial for the successful and reproducible synthesis of phosphorothioate oligonucleotides. Below are generalized protocols for the sulfurization step in automated solid-phase synthesis using the discussed reagents.
General Solid-Phase Synthesis Cycle for Phosphorothioate Oligonucleotides
The synthesis of oligonucleotides on a solid support follows a cyclical four-step process:
-
De-blocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group.
-
Coupling: Addition of the next phosphoramidite monomer.
-
Sulfurization: Conversion of the phosphite triester to a phosphorothioate triester using a sulfurizing agent.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of n-1 shortmers.[1]
Sulfurization Protocol for Beaucage Reagent
-
Reagent Preparation: Prepare a 0.05 M solution of Beaucage reagent in anhydrous acetonitrile.
-
Sulfurization Step: Following the coupling step, deliver the Beaucage reagent solution to the synthesis column.
-
Reaction Time: Allow the reaction to proceed for 60-240 seconds for DNA and 4 minutes for RNA.[1]
-
Washing: Wash the column thoroughly with anhydrous acetonitrile.
Sulfurization Protocol for DDTT
-
Reagent Preparation: Prepare a 0.05 M solution of DDTT in a suitable solvent such as anhydrous acetonitrile or a mixture of pyridine and acetonitrile.
-
Sulfurization Step: After the coupling step, introduce the DDTT solution to the synthesis column.
-
Reaction Time: A reaction time of 60 seconds is typically sufficient for DNA.[1] For RNA, the time may range from 60 to 360 seconds.[3]
-
Washing: Wash the support with anhydrous acetonitrile.
Sulfurization Protocol for PADS
-
Reagent Preparation: Prepare a 0.2 M solution of PADS in a 1:1 (v/v) mixture of 3-picoline and acetonitrile.[4][5] For optimal performance, the solution may need to be "aged" for a period of time before use.[6][7]
-
Sulfurization Step: Following coupling, deliver the PADS solution to the synthesis column.
-
Reaction Time: Allow a contact time of 60-120 seconds.[4][5]
-
Washing: Wash the column with anhydrous acetonitrile.
Sulfurization Protocol for Xanthane Hydride (ADTT)
-
Reagent Preparation: Prepare a 0.02 M solution of Xanthane Hydride in a 9:1 (v/v) mixture of anhydrous acetonitrile and pyridine.[6]
-
Sulfurization Step: After coupling, introduce the Xanthane Hydride solution to the synthesis column.
-
Reaction Time: A reaction time of 2 minutes is generally applied.[6]
-
Washing: Wash the column with anhydrous acetonitrile.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the solid-phase synthesis of phosphorothioate oligonucleotides, with a focus on the comparative sulfurization step.
Caption: Experimental workflow for solid-phase synthesis of phosphorothioate oligonucleotides.
Concluding Remarks
While the Beaucage reagent has been a reliable tool, several alternatives offer compelling advantages for the synthesis of phosphorothioate oligonucleotides. DDTT stands out for its high efficiency and stability, making it an excellent choice for both DNA and particularly RNA synthesis.[1][3] PADS presents a highly efficient and cost-effective option for large-scale production.[1][4][5] Xanthane Hydride and EDITH also provide efficient and stable alternatives.[1] The optimal choice of sulfurizing reagent will ultimately depend on the specific requirements of the synthesis, including the scale of production, the nature of the oligonucleotide (DNA or RNA), and the desired purity of the final product.
References
A Comparative Guide to the Validation of Phosphorothioate Linkage Formation by ³¹P NMR
For researchers, scientists, and drug development professionals, the accurate validation of phosphorothioate (PS) linkage formation in therapeutic oligonucleotides is a critical analytical checkpoint. This guide provides an objective comparison of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy with key alternative methods, supported by experimental data and detailed protocols to inform analytical strategy.
The substitution of a non-bridging oxygen with sulfur in the phosphate backbone of an oligonucleotide creates a phosphorothioate linkage, a modification that confers enhanced resistance to nuclease degradation. This increased stability is a cornerstone of many oligonucleotide-based therapeutics. However, this modification introduces a chiral center at each phosphorus atom, leading to a complex mixture of diastereomers. Furthermore, incomplete sulfurization can result in phosphodiester (PO) impurities. Therefore, robust analytical methods are essential to confirm the presence and integrity of PS linkages, quantify impurities, and characterize the diastereomeric profile.
³¹P NMR spectroscopy is a powerful, non-destructive technique that provides direct insight into the chemical environment of each phosphorus atom in the oligonucleotide backbone. It allows for the clear differentiation between phosphodiester and phosphorothioate linkages and can also be used to assess the ratio of the Rp and Sp diastereomers of the PS linkages. While ³¹P NMR is a valuable tool, other analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) offer complementary and sometimes superior capabilities, particularly in terms of sensitivity and resolution of complex mixtures.
Comparative Analysis of Analytical Methods
The selection of an analytical method for the validation of phosphorothioate linkage formation is a balance of sensitivity, resolution, quantitative accuracy, and the specific information required. The following table summarizes the key performance characteristics of ³¹P NMR and its main alternatives.
| Feature | ³¹P NMR | Nuclease P1 Digestion with LC-MS (NP1/LC-MS) | Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Anion-Exchange HPLC (AEX-HPLC) |
| Primary Measurement | Chemical shift of ³¹P nucleus | Mass-to-charge ratio of digested fragments | Hydrophobicity of the ion-paired oligonucleotide | Charge of the phosphate backbone |
| Information Provided | - PS vs. PO linkage confirmation- Diastereomer (Rp/Sp) ratio- Quantification of total oligonucleotide | - High-sensitivity detection of PS linkages- Localization of specific modifications- Diastereomer separation of small fragments | - Purity assessment (n, n-1, n+1 impurities)- Partial diastereomer separation- Quantification | - Separation based on the number of charged groups- Resolution of PO impurities from PS oligonucleotides |
| Sensitivity | Moderate | High[1][2][3] | High | Moderate to High |
| Resolution of Diastereomers | Moderate (can be limited for long oligonucleotides with many PS linkages) | High for digested fragments | Partial to good, depending on oligo length and sequence | Limited |
| Quantitative Accuracy | High (qNMR)[4][5] | Semi-quantitative to quantitative with appropriate standards | High | High |
| Sample Preparation | Simple (dissolution in deuterated solvent) | Multi-step (enzymatic digestion) | Simple (dissolution in mobile phase) | Simple (dissolution in mobile phase) |
| Analysis Time | Relatively fast (<1 hour per sample)[6] | Longer due to digestion step and LC runtime | Fast to moderate | Fast to moderate |
| Key Advantage | Non-destructive, direct observation of phosphorus backbone | Superior sensitivity and ability to localize modifications[1][2][3] | Robust and widely used for purity analysis | Excellent for separating charge-based impurities |
| Key Limitation | Lower sensitivity compared to MS, potential for signal overlap in complex mixtures | Destructive, indirect analysis of the full-length oligo | Diastereomer co-elution can complicate purity assessment | Poor resolution of diastereomers |
Experimental Protocols
³¹P NMR Spectroscopy for Phosphorothioate Linkage Analysis
This protocol outlines a general procedure for the analysis of phosphorothioate oligonucleotides using ³¹P NMR.
1. Sample Preparation:
-
Dissolve 5-10 mg of the lyophilized oligonucleotide sample in 500-600 µL of a deuterated solvent (e.g., D₂O).
-
For quantitative analysis (qNMR), add a known amount of an internal standard (e.g., triphenyl phosphate) to the sample. Alternatively, an external standard can be used.
2. NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus probe.
-
Acquire a one-dimensional ³¹P spectrum with proton decoupling.
-
Key acquisition parameters to consider:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the phosphorus nuclei to ensure full relaxation for accurate quantification. A typical starting point is 2 seconds.
-
Number of Scans (ns): Adjust to achieve an adequate signal-to-noise ratio. This will depend on the sample concentration.
-
Spectral Width (sw): A typical range for phosphorothioates is around 100 ppm, centered around 30 ppm.
-
Temperature: Maintain a constant temperature, for example, 298 K (25 °C).
-
3. Data Processing and Analysis:
-
Apply an exponential window function to improve the signal-to-noise ratio.
-
Perform a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum using the internal or an external standard (e.g., 85% H₃PO₄ at 0 ppm).
-
Integrate the signals corresponding to the phosphodiester (around 0 ppm) and phosphorothioate (around 55-60 ppm) linkages. The ratio of these integrals provides the extent of sulfurization.
-
The phosphorothioate signal region may show two distinct peaks or a broadened peak corresponding to the Rp and Sp diastereomers. The relative integration of these signals can be used to determine the diastereomeric ratio.
Nuclease P1 Digestion and LC-MS Analysis
This protocol is designed for the sensitive detection and localization of phosphorothioate linkages.
1. Nuclease P1 Digestion:
-
Prepare a stock solution of Nuclease P1 (e.g., 1000 U/mL).
-
In a microcentrifuge tube, combine the oligonucleotide sample (e.g., 2.5 nmol) with the appropriate volume of 10x Nuclease P1 digestion buffer and diluted Nuclease P1 (e.g., 1 U).
-
Adjust the final volume with MilliQ water to achieve a final oligonucleotide concentration of approximately 0.3 mg/mL.
-
Incubate the reaction mixture at 37 °C for 24 hours.[7]
2. LC-MS Analysis:
-
Chromatography System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap).
-
Column: A C18 reversed-phase column suitable for oligonucleotide analysis (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm).[7]
-
Mobile Phase A: 10 mM triethylammonium acetate (TEAA) in water, pH 7.0.
-
Mobile Phase B: Methanol.[7]
-
Gradient: A shallow gradient of increasing mobile phase B (e.g., starting at 10% B and increasing by 0.5% per minute).[7]
-
Flow Rate: 0.3 mL/min.[7]
-
Column Temperature: 30 °C.[7]
-
Mass Spectrometry: Operate in negative ion mode and acquire full scan data.
-
Data Analysis: Extract the ion chromatograms for the theoretical masses of the expected digested fragments. The presence and relative abundance of these fragments confirm the location and extent of phosphorothioate modification.
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for Purity Analysis
This is a widely used method for assessing the purity of phosphorothioate oligonucleotides.
1. Sample Preparation:
-
Dissolve the oligonucleotide sample in mobile phase A or water to a concentration of approximately 0.1-0.5 mg/mL.
2. HPLC Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase A: 100 mM Triethylammonium acetate (TEAA) in water, pH 7.0.[8]
-
Mobile Phase B: 100 mM TEAA in 50% acetonitrile.[8]
-
Gradient: A linear gradient from 10% to 70% mobile phase B over 30 minutes.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 50 °C.[8]
-
Detection: UV absorbance at 260 nm.
-
Injection Volume: 10 µL.[8]
3. Data Analysis:
-
Integrate the peaks in the chromatogram. The main peak corresponds to the full-length product. Earlier eluting peaks are typically shorter failure sequences (n-1), and later eluting peaks can be longer sequences (n+1) or other impurities. The presence of multiple, closely eluting peaks within the main product peak can indicate the separation of diastereomers.
Experimental Workflow and Signaling Pathways
The validation of phosphorothioate linkage formation often involves a multi-step, orthogonal approach to ensure a comprehensive characterization of the oligonucleotide product. The following diagram illustrates a typical workflow.
References
- 1. Assessment of Stereochemical Comparability in Phosphorothioated Oligonucleotides by CD, 31P NMR, and NP1 Digestion Coupled to LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitative 31P NMR Spectroscopy Platform Method for the Assay of Oligonucleotides as Pure Drug Substances and in Drug Product Formulations Using the Internal Standard Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Sulfide Reagents in HPLC Analysis of Oligonucleotide Purity
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic oligonucleotides is paramount. The choice of sulfurizing reagent during solid-phase synthesis significantly impacts the final product's quality, influencing yield and impurity profiles. This guide provides an objective comparison of commonly used sulfurizing reagents, supported by experimental data, to inform the selection of the most suitable reagent for your research and development needs.
The efficiency of the sulfurization step, which converts phosphite triester linkages to phosphorothioate (PS) linkages, is critical for the synthesis of antisense oligonucleotides and other therapeutic nucleic acids. Incomplete or inefficient sulfurization can lead to the formation of phosphodiester (PO) linkages and other impurities, compromising the therapeutic efficacy and safety of the final product. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of these synthetic oligonucleotides.
Performance Comparison of Common Sulfurizing Reagents
The selection of a sulfurizing reagent is often a balance between efficiency, cost, stability, and ease of use. The following table summarizes the performance of several widely used sulfurizing reagents based on reported experimental data.
| Reagent | Typical Concentration & Time | Sulfurization Efficiency | Key Advantages | Potential Disadvantages |
| 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage Reagent) | 0.05 M in Acetonitrile, 30-240s | >96% | Fast and efficient.[1] | Limited stability in solution on the synthesizer; byproduct can be a potent oxidizing agent.[2][3] |
| Phenylacetyl Disulfide (PADS) | 0.2 M in 1:1 Acetonitrile/3-Picoline, 60-120s | >99.6% | Highly efficient, cost-effective for large-scale synthesis.[4] | Requires co-solvent (3-picoline). |
| 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT) | 0.05 M in Acetonitrile/Pyridine, 30-240s | High | High efficiency and stability, suitable for both DNA and RNA synthesis.[3][5] | |
| Xanthane Hydride (ADTT) | 0.02 M in 9:1 Acetonitrile/Pyridine | High | Efficient and stable alternative.[5] | |
| 3-Ethoxy-1,2,4-dithiazolidin-5-one (EDITH) | 0.05 M, 2 min | Exceedingly effective | Effective at low concentrations and short reaction times for RNA synthesis.[6] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible results. The following sections outline the general solid-phase oligonucleotide synthesis cycle and the specific sulfurization protocols for the compared reagents, followed by a standard HPLC analysis method.
General Solid-Phase Oligonucleotide Synthesis Cycle
The synthesis of oligonucleotides on a solid support follows a cyclical four-step process.[5]
-
Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group to allow for the addition of the next nucleotide.
-
Coupling: Addition of the next phosphoramidite monomer to the growing oligonucleotide chain.
-
Sulfurization/Oxidation: Conversion of the newly formed phosphite triester linkage to a more stable phosphorothioate (sulfurization) or a native phosphodiester (oxidation) linkage.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of n-1 shortmer impurities.
Sulfurization Protocols
Beaucage Reagent:
-
Reagent Preparation: Prepare a 0.05 M solution of Beaucage Reagent in anhydrous acetonitrile.[7]
-
Sulfurization Step: Following the coupling step, deliver the Beaucage reagent solution to the synthesis column.
-
Reaction Time: Allow the reaction to proceed for 4 minutes for RNA synthesis.[7] Shorter times may be sufficient for DNA synthesis.[7]
-
Washing: Wash the column with anhydrous acetonitrile.
Phenylacetyl Disulfide (PADS):
-
Reagent Preparation: Prepare a 0.2 M solution of PADS in a 1:1 (v/v) mixture of acetonitrile and 3-picoline.[4]
-
Sulfurization Step: After the coupling reaction, deliver the PADS solution to the synthesis column.
-
Reaction Time: A contact time of 60-120 seconds is typically sufficient.[4]
-
Washing: Wash the column with anhydrous acetonitrile.
DDTT (Sulfurizing Reagent II):
-
Reagent Preparation: Prepare a 0.05 M solution of DDTT in a mixture of acetonitrile and pyridine.
-
Sulfurization Step: Following the coupling step, deliver the DDTT solution to the synthesis column.[5]
-
Reaction Time: A sulfurization time of 60 seconds is generally effective.[3]
-
Washing: Wash the column with anhydrous acetonitrile.
Xanthane Hydride (ADTT):
-
Reagent Preparation: Prepare a 0.02 M solution of Xanthane Hydride in a 9:1 (v/v) mixture of anhydrous acetonitrile and pyridine.[5]
-
Sulfurization Step: After coupling, introduce the Xanthane Hydride solution to the synthesis column.[5]
-
Washing: Wash the column with anhydrous acetonitrile.
HPLC Analysis Protocol
Ion-exchange (IEX) HPLC is a powerful technique for separating oligonucleotides based on charge, which is proportional to their length. This method is highly effective at resolving full-length products from shorter failure sequences (n-1, n-2, etc.) and other impurities.[3]
-
Column: Dionex DNAPac PA200 polymeric ion-exchange column (4.6 x 250 mm).[3]
-
Mobile Phase A: 25 mM Tris, 10 mM Sodium Perchlorate, pH 7.4, 20% acetonitrile.[3]
-
Mobile Phase B: 25 mM Tris, 600 mM Sodium Perchlorate, pH 7.4, 20% acetonitrile.[3]
-
Gradient: 0-60% B in 30 minutes.[3]
-
Flow Rate: 1 mL/min.[3]
-
Detection: UV at 260 nm.[3]
-
Column Temperature: Room temperature for simple RNA sequences; 60°C for longer sequences.[3]
Experimental Workflow and Data Analysis
The overall process, from synthesis to purity assessment, follows a logical progression.
Caption: Workflow of oligonucleotide synthesis, processing, and HPLC purity analysis.
Conclusion
The choice of sulfurizing reagent is a critical parameter in the synthesis of high-purity phosphorothioate oligonucleotides. While the Beaucage reagent has been a historical standard, newer reagents such as PADS and DDTT offer significant advantages in terms of efficiency, stability, and cost-effectiveness, particularly for large-scale production.[4][5] The experimental data consistently demonstrates that these alternative reagents can produce oligonucleotides of equivalent or higher purity. For any given application, it is recommended to perform a small-scale pilot synthesis and HPLC analysis to determine the optimal sulfurizing reagent and conditions.
References
A Comparative Guide to Sulfur Transfer Reagents: 3H-1,2-Benzodithiol-3-one 1,1-Dioxide (Beaucage Reagent) vs. Modern Alternatives
For researchers, scientists, and professionals in drug development, the efficient and high-fidelity synthesis of phosphorothioate oligonucleotides is of paramount importance. A critical step in this process is the sulfurization of the internucleosidic phosphite triester linkage, which necessitates the use of a reliable sulfur transfer reagent. For many years, 3H-1,2-benzodithiol-3-one 1,1-dioxide, widely known as the Beaucage reagent, has been a cornerstone in this field due to its high efficiency and rapid reaction times.[1] However, the landscape of chemical synthesis is continually evolving, with a new generation of sulfur transfer reagents emerging that offer potential improvements in stability, cost-effectiveness, and performance, particularly in the more challenging synthesis of RNA phosphorothioates.[1]
This guide provides a comprehensive benchmark of the Beaucage reagent against prominent newer alternatives, including 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT or Sulfurizing Reagent II), Phenylacetyl Disulfide (PADS), and Xanthane Hydride. By presenting key performance data, detailed experimental protocols, and visual workflows, this document aims to equip researchers with the necessary information to select the optimal sulfur-transfer reagent for their specific applications.
Performance Comparison of Sulfurizing Reagents
The selection of a sulfurizing agent significantly impacts the yield, purity, and overall efficiency of phosphorothioate synthesis. The following table summarizes the performance of the Beaucage reagent and its modern counterparts based on key experimental parameters.
| Reagent | Typical Concentration & Reaction Time | Sulfurization Efficiency | Key Advantages | Key Disadvantages |
| Beaucage Reagent | 0.05 M in acetonitrile, < 1 min | >99% for DNA | High efficiency, fast kinetics | Higher cost, potential for side reactions |
| DDTT (Sulfurizing Reagent II) | 0.1 M in pyridine/acetonitrile, 1-2 min | >99% for DNA and RNA | High efficiency, good for RNA synthesis | Requires pyridine, longer reaction time than Beaucage |
| PADS (Phenylacetyl Disulfide) | 0.2 M in acetonitrile/lutidine, 2-5 min | ~98-99% | Cost-effective, stable solution | Slower kinetics, may require an activator |
| Xanthane Hydride | 0.5 M in acetonitrile/pyridine, 5-10 min | ~98% | Cost-effective, does not yield oxidizing byproducts | Slower reaction kinetics compared to other reagents[1] |
| EDITH | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating experimental results. The following are generalized protocols for the sulfurization step in solid-phase oligonucleotide synthesis using the discussed reagents.
Protocol 1: Sulfurization using Beaucage Reagent
Reagent Preparation: Prepare a 0.05 M solution of Beaucage Reagent in anhydrous acetonitrile. To enhance solution stability, it is recommended to use silanized glassware.[1][2]
Sulfurization Step: Following the coupling of the phosphoramidite monomer, deliver the Beaucage Reagent solution to the synthesis column. Allow the reaction to proceed for 30-60 seconds.
Washing: After the specified reaction time, thoroughly wash the solid support with anhydrous acetonitrile to remove unreacted reagent and byproducts.[2]
Protocol 2: Sulfurization using DDTT
Reagent Preparation: Prepare a 0.1 M solution of DDTT in a 1:1 mixture of anhydrous pyridine and anhydrous acetonitrile.
Sulfurization Step: After phosphoramidite coupling, introduce the DDTT solution to the synthesis column and allow the reaction to proceed for 1-2 minutes.
Washing: Thoroughly wash the solid support with anhydrous acetonitrile.
Protocol 3: Sulfurization using PADS
Reagent Preparation: Prepare a 0.2 M solution of PADS in a 9:1 mixture of anhydrous acetonitrile and 3-picoline or 2,6-lutidine.
Sulfurization Step: Deliver the PADS solution to the synthesis column post-coupling. The reaction time is typically 2-5 minutes.
Washing: Wash the solid support extensively with anhydrous acetonitrile.
Reaction Mechanisms and Workflows
The conversion of a phosphite triester to a phosphorothioate is a critical transformation in the synthesis of therapeutic oligonucleotides. The general workflow and the proposed mechanisms for the Beaucage reagent are illustrated below.
Caption: General workflow for solid-phase oligonucleotide synthesis highlighting the sulfurization step.
The mechanism of sulfur transfer from the Beaucage reagent is believed to involve the nucleophilic attack of the phosphorus atom of the phosphite triester on one of the sulfur atoms of the reagent.
Caption: Simplified proposed mechanism of sulfur transfer using the Beaucage reagent.
Thionating Reagents: An Alternative Class of Sulfur Transfer Reagents
While the Beaucage reagent and its direct alternatives are primarily used for sulfurizing phosphorus compounds, another important class of sulfur transfer reagents exists for the conversion of carbonyls to thiocarbonyls. These "thionating reagents" are crucial in the synthesis of thioamides, thioesters, and thioketones, which are important intermediates in drug discovery and materials science.[3][4]
The most established thionating agent is Lawesson's Reagent.[3] However, newer alternatives and methods are continuously being developed to improve efficiency and substrate scope.
Performance Comparison of Key Thionating Reagents
| Reagent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Lawesson's Reagent | N-p-methylphenylbenzamide | Toluene | Reflux | 3 | >95%[4] |
| P₄S₁₀/HMDO | Methyl Benzoate | Xylene | Reflux | 13 | 80%[4] |
| Lawesson's Reagent | Methyl Benzoate | Xylene | Reflux | 17 | 78%[4] |
| P₄S₁₀/HMDO | γ-Butyrolactone | Acetonitrile | Reflux | 0.75 | 82%[4] |
| Lawesson's Reagent | γ-Butyrolactone | Acetonitrile | Reflux | 4 | 71%[4] |
Key Observations: Lawesson's Reagent is generally considered a milder and more efficient thionating agent compared to Phosphorus Pentasulfide (P₄S₁₀) alone, often requiring lower temperatures and shorter reaction times.[4][5] The combination of P₄S₁₀ with hexamethyldisiloxane (HMDO) has emerged as a strong alternative, offering comparable or even superior yields with the advantage of a more straightforward purification process.[6]
Experimental Protocols for Thionation
Protocol 3: Thionation using Lawesson's Reagent
Materials:
-
Amide (1.0 equiv)
-
Lawesson's Reagent (0.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask, dissolve Lawesson's Reagent in anhydrous THF.
-
To this solution, add a solution of the amide in anhydrous THF at room temperature.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ether).[6]
Protocol 4: Thionation using P₄S₁₀/HMDO
Materials:
-
Amide (1.0 equiv)
-
Phosphorus Decasulfide (P₄S₁₀) (0.18 - 0.25 equiv)
-
Hexamethyldisiloxane (HMDO) (5 equiv relative to P₄S₁₀)
-
Anhydrous Dichloromethane or Toluene
Procedure:
-
To a suspension of the amide and P₄S₁₀ in the chosen anhydrous solvent, add HMDO.[6]
-
Reflux the reaction mixture.
-
Monitor the reaction by TLC. Reaction times can range from 30 minutes to a few hours.[6]
-
After completion, cool the reaction mixture.
-
Perform an aqueous work-up.
Thionation Reaction Mechanisms
The mechanisms for thionation with Lawesson's Reagent and P₄S₁₀, while achieving the same transformation, are believed to proceed through different intermediates.
Caption: General workflow for a thionation reaction.
The mechanism of thionation with Lawesson's Reagent is believed to proceed through a reactive dithiophosphine ylide intermediate.[6]
Caption: Simplified mechanism of thionation with Lawesson's Reagent.
The selection of a sulfur transfer reagent is a critical decision in the design of a synthetic route. For the synthesis of phosphorothioate oligonucleotides, while the Beaucage reagent remains a highly effective choice, newer reagents like DDTT offer advantages for specific applications such as RNA synthesis. In the realm of thionation chemistry, Lawesson's Reagent is a reliable workhorse, but the P₄S₁₀/HMDO system provides a strong, often more easily purified, alternative. Researchers should consider the specific substrate, desired reaction conditions, and overall cost when selecting the most appropriate reagent for their needs.
References
Evaluating the stability of different sulfurizing reagent solutions over time
A Comparative Guide to the Stability of Sulfuring Reagent Solutions
For researchers, scientists, and drug development professionals engaged in the synthesis of sulfur-containing compounds, particularly in fields like oligonucleotide therapeutics, the choice of sulfurizing reagent is critical. The stability of these reagents in solution directly impacts reaction efficiency, product purity, and the reproducibility of results. This guide provides an objective comparison of the stability of common sulfurizing reagents, supported by experimental data and detailed methodologies for stability assessment.
Comparative Stability of Common Sulfurizing Reagents
The stability of a sulfurizing reagent in solution is influenced by factors such as the solvent, temperature, and exposure to moisture and air. The following table summarizes the stability characteristics of several widely used sulfurizing reagents.
| Reagent | Chemical Name | Common Solvents | Stability Profile | Key Considerations |
| Lawesson's Reagent | 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide | Toluene, Xylene, Acetonitrile | Unstable in solution at temperatures above 110°C, where it can decompose or polymerize.[1][2] It is also sensitive to moisture. | Due to its instability at elevated temperatures, reaction times and temperatures should be carefully controlled.[1][2] |
| Phosphorus Pentasulfide (P4S10) | Phosphorus(V) sulfide | Toluene, Xylene, Carbon Disulfide | Reacts with moisture to generate toxic hydrogen sulfide gas.[3] Its solutions are typically used fresh. | Requires handling in a dry, inert atmosphere due to its reactivity with water. |
| Beaucage Reagent | 3H-1,2-Benzodithiol-3-one 1,1-dioxide | Acetonitrile | Limited stability in solution, especially once placed on an automated synthesizer.[4][5] A precipitate can form in acetonitrile solution after two days.[4] | Freshly prepared solutions are recommended for optimal performance. The use of silanized glassware can improve solution stability.[4] |
| DDTT | 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione | Acetonitrile, Pyridine/Acetonitrile | Highly stable in solution. Solutions in pyridine/acetonitrile are reported to be stable for over 6 months.[5] | Offers significant advantages for automated synthesis due to its enhanced stability.[5] |
| PADS | Phenylacetyl Disulfide | Acetonitrile/Pyridine, Acetonitrile/3-Picoline | Requires an "aging" period in solution to form a more active sulfurizing agent.[6] The "aged" solution remains effective for over a month at room temperature.[6] | The need for an "aging" step adds a preparation step but results in a highly efficient sulfurization. |
| Xanthate Esters | O-Alkyl/Aryl dithiocarbonates | Various organic solvents | Stability is dependent on the specific structure and conditions. Generally considered bench-stable but can decompose under certain conditions. | Their stability in solution for thionation reactions should be evaluated on a case-by-case basis. |
Experimental Protocols for Stability Evaluation
To quantitatively assess the stability of sulfurizing reagent solutions, a systematic experimental approach is required. The following protocols outline methodologies for preparing samples and analyzing them using common analytical techniques.
Sample Preparation and Storage
-
Reagent Solution Preparation: Prepare solutions of the sulfurizing reagents to be tested in a common, anhydrous solvent (e.g., acetonitrile) at a typical concentration used in synthesis (e.g., 0.05 M).
-
Aliquoting: Dispense equal volumes of each solution into multiple sealed vials to represent different time points.
-
Storage Conditions:
-
Real-Time Stability: Store a set of vials under normal laboratory conditions (e.g., room temperature, protected from light).
-
Accelerated Stability: Store another set of vials at an elevated temperature (e.g., 40°C) to accelerate degradation.
-
-
Time Points: Withdraw vials for analysis at predetermined intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
Analytical Methodologies
-
Objective: To quantify the decrease in the concentration of the active reagent and detect the formation of degradation products over time.
-
Instrumentation: HPLC system with a UV detector.
-
Example Chromatographic Conditions for Beaucage Reagent:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile and water.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 254 nm.[1]
-
Procedure:
-
Inject a standard solution of the fresh reagent to determine its retention time and peak area.
-
Inject the aged samples at each time point.
-
Quantify the remaining active reagent by comparing its peak area to the initial (time 0) sample. The appearance of new peaks indicates degradation products.
-
-
-
Objective: To directly monitor the degradation of the phosphorus-containing reagent and identify phosphorus-containing byproducts.
-
Instrumentation: NMR spectrometer.
-
Procedure:
-
Acquire a ³¹P NMR spectrum of the freshly prepared solution using an appropriate deuterated solvent.
-
At each time point, acquire a spectrum of the aged sample.
-
The appearance of new signals in the spectrum indicates the formation of degradation products.[7]
-
Quantitative analysis can be performed by integrating the signals of the parent compound and the degradation products.[8]
-
-
Objective: To monitor the degradation of xanthate esters by observing changes in their UV-Vis absorption spectrum.
-
Instrumentation: UV-Vis spectrophotometer.
-
Procedure:
-
Record the UV-Vis spectrum of the freshly prepared xanthate ester solution to identify its characteristic absorption maxima.
-
At each time point, record the spectrum of the aged solution.
-
A decrease in the absorbance at the characteristic wavelength indicates the degradation of the xanthate ester.[9] The formation of new absorption bands may signify the appearance of degradation products.
-
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental design and the logic of comparison, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Lawesson's Reagent – a widely used agent in Organic Syntheses_Chemicalbook [chemicalbook.com]
- 3. edaegypt.gov.eg [edaegypt.gov.eg]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An alternative advantageous protocol for efficient synthesis of phosphorothioate oligonucleotides utilizing phenylacetyl disulfide (PADS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3H-1,2-Benzodithiol-3-one: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of 3H-1,2-Benzodithiol-3-one, ensuring the safety of laboratory personnel and compliance with environmental regulations.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and operational excellence. This guide provides clear, step-by-step procedures for the disposal of this compound, a solid organosulfur compound. Due to its toxicological profile, this chemical must be handled as hazardous waste. In-lab chemical neutralization is not recommended due to the lack of established and validated protocols. The primary and safest method of disposal is through a licensed hazardous waste management service.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₇H₄OS₂ |
| Molecular Weight | 168.24 g/mol |
| Appearance | Solid |
| Melting Point | 74-77 °C |
| Solubility | Insoluble in water. Soluble in toluene.[1][2] |
| Storage Class | 11 - Combustible Solids[1][2] |
Disposal Protocol: Collection and Packaging for Licensed Disposal
This protocol details the necessary steps for the safe collection and packaging of this compound waste within a laboratory setting, pending collection by a certified hazardous waste disposal service.
Personnel Protective Equipment (PPE) Required:
-
Eye Protection: Tight-sealing safety goggles or face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use a dust mask (type N95 or equivalent) to avoid inhalation of solid particles.[1]
-
Body Protection: Wear a lab coat and ensure skin is not exposed.
Procedure:
-
Designate a Waste Container:
-
Select a container that is compatible with this compound. The original product container is often a suitable choice.
-
The container must be in good condition, with a secure, tightly-fitting lid to prevent leaks or spills.
-
Ensure the container is clean and dry before adding waste.
-
-
Label the Waste Container:
-
Before adding any waste, affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound" and the CAS Number: "1677-27-6".
-
Include the date when the first waste is added to the container.
-
Indicate the primary hazards: "Toxic," "Irritant," "Environmental Hazard."
-
-
Waste Collection:
-
Carefully transfer solid this compound waste into the designated container using a clean scoop or spatula.
-
This includes any surplus or unwanted pure chemical, as well as grossly contaminated materials (e.g., weighing paper, contaminated gloves).
-
Avoid creating dust. All waste transfer activities should be performed in a chemical fume hood or a designated well-ventilated area.
-
Do not mix this waste with other chemical waste streams, especially incompatible materials such as bases or strong oxidizing agents, to prevent hazardous reactions.[3]
-
-
Container Sealing and Storage:
-
Once waste is added, securely close the container lid.
-
Wipe the exterior of the container to remove any external contamination.
-
Store the sealed waste container in a designated, secure "Satellite Accumulation Area" (SAA) within the laboratory.[3]
-
The SAA should be away from general traffic, drains, and sources of ignition. It must provide secondary containment to capture any potential leaks.
-
-
Arrange for Disposal:
-
Once the container is full, or in accordance with your institution's policies, arrange for the collection of the hazardous waste through your organization's Environmental Health and Safety (EHS) department or a contracted licensed waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.[1]
-
Disposal Workflow
The following diagram illustrates the decision-making process and logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3H-1,2-Benzodithiol-3-one
Essential Safety and Handling Guide for 3H-1,2-Benzodithiol-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with standard safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid with a noticeable stench that presents several health hazards. It is harmful if swallowed, can cause skin irritation and may lead to an allergic skin reaction. It is also responsible for causing serious eye damage. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.
| Hazard | Description | Recommended PPE |
| Acute Oral Toxicity | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | Causes skin irritation and may cause an allergic skin reaction. | Wear appropriate protective gloves and clothing to prevent skin exposure. |
| Serious Eye Damage/Irritation | Causes serious eye damage. | Wear tight-sealing safety goggles or a face shield.[1] |
| Inhalation | Avoid inhalation of dust. | Use a dust mask type N95 (US) or equivalent. Work in a well-ventilated area, preferably under a chemical fume hood.[1] |
Operational Plan: Handling Procedures
Strict adherence to the following step-by-step procedures is essential for the safe handling of this compound in a laboratory setting.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required for all procedures that may generate dust or aerosols.[1]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
Personal Protective Equipment (PPE) Protocol
-
Gowning: Before entering the designated handling area, don a lab coat or an appropriate solid-front gown.
-
Gloves: Wear appropriate chemical-resistant gloves. Given the skin irritation hazard, double gloving is recommended for extended handling periods.
-
Eye and Face Protection: Wear tight-sealing safety goggles.[1] If there is a splash hazard, a face shield should also be worn.
-
Respiratory Protection: For any tasks that could generate dust, a NIOSH-approved N95 dust mask or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), is mandatory.
Chemical Handling Workflow
The following diagram outlines the standard operating procedure for handling this compound from receipt to storage.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste:
-
Carefully sweep up any solid this compound waste using appropriate tools (e.g., spark-proof spatula).
-
Place the collected solid waste into a clearly labeled, sealed, and suitable container for chemical waste.[1]
-
-
Contaminated Materials:
-
All disposable PPE (gloves, masks, etc.), weighing papers, and any other materials that have come into contact with the chemical must be considered contaminated.
-
Place all contaminated materials in a designated and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
If this compound is used in a solution, the resulting liquid waste must be collected in a compatible, sealed, and labeled hazardous waste container. Do not pour down the drain.
-
Disposal Workflow
The following diagram illustrates the procedural steps for the safe disposal of this compound waste.
Caption: Disposal Workflow for this compound Waste.
Disclaimer: This document provides guidance based on available safety data. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) before handling any chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
